Pyrrolidine-2,5-diyldimethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[5-(hydroxymethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNFYTQOVXXQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559284 | |
| Record name | (Pyrrolidine-2,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-66-4 | |
| Record name | (Pyrrolidine-2,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-2,5-diyldimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2R,5R)-Pyrrolidine-2,5-diyldimethanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,5R)-Pyrrolidine-2,5-diyldimethanol is a chiral organic compound featuring a pyrrolidine ring substituted at the 2 and 5 positions with hydroxymethyl groups. The "(2R,5R)" designation specifies the stereochemistry at the two chiral centers, indicating a trans configuration of the substituents. This C2-symmetric scaffold has garnered significant interest in the fields of asymmetric synthesis and medicinal chemistry. Its rigid, well-defined three-dimensional structure makes it an excellent chiral ligand for asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. Furthermore, the pyrrolidine motif is a common core in many biologically active molecules, suggesting potential applications for (2R,5R)-Pyrrolidine-2,5-diyldimethanol and its derivatives in drug discovery and development. This guide provides a detailed overview of its structural properties, synthesis, and potential applications.
Structural Properties
The structural and physical properties of (2R,5R)-Pyrrolidine-2,5-diyldimethanol are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.
| Property | Value |
| Chemical Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Appearance | Predicted: Solid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Optical Rotation | Data not available |
| Solubility | Expected to be soluble in polar organic solvents |
| Predicted LogP | -1.0 |
| CAS Number | 5626-66-4 (for the general compound, stereochemistry not specified) |
Synthesis
The synthesis of (2R,5R)-Pyrrolidine-2,5-diyldimethanol typically starts from a readily available chiral precursor to ensure the desired stereochemistry. A common strategy involves the reduction of a C2-symmetric pyrrolidine-2,5-dicarboxylate derivative.
Experimental Protocol: Synthesis from (2R,5R)-Dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate
This protocol outlines a general procedure for the synthesis of (2R,5R)-Pyrrolidine-2,5-diyldimethanol via the reduction of a protected diester precursor.
Materials:
-
(2R,5R)-Dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Reduction of the Diester: A solution of (2R,5R)-dimethyl 1-(tert-butoxycarbonyl)pyrrolidine-2,5-dicarboxylate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting mixture is stirred until a white precipitate forms.
-
The precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc protected diol.
-
Deprotection: The crude N-Boc protected (2R,5R)-pyrrolidine-2,5-diyldimethanol is dissolved in a suitable solvent such as dichloromethane or methanol.
-
An excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid, is added to the solution.
-
The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent is removed under reduced pressure. If an HCl salt is formed, it can be neutralized with a base like sodium bicarbonate to obtain the free amine.
-
Purification: The final product, (2R,5R)-Pyrrolidine-2,5-diyldimethanol, is purified by column chromatography or recrystallization.
Caption: Synthetic workflow for (2R,5R)-Pyrrolidine-2,5-diyldimethanol.
Spectroscopic Characterization
The structure of (2R,5R)-Pyrrolidine-2,5-diyldimethanol is confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methine protons at C2 and C5, the methylene protons of the hydroxymethyl groups, and the methylene protons of the pyrrolidine ring. The chemical shifts and coupling constants will be indicative of the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two equivalent methine carbons (C2 and C5), the two equivalent methylene carbons of the hydroxymethyl groups, and the two sets of equivalent methylene carbons of the pyrrolidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would correspond to the calculated molecular weight of 131.17 g/mol .
Applications in Asymmetric Synthesis
The C2-symmetric nature of (2R,5R)-Pyrrolidine-2,5-diyldimethanol makes it a valuable chiral ligand in asymmetric catalysis. The two hydroxymethyl groups can be readily modified to introduce various coordinating groups, allowing for the fine-tuning of the ligand's steric and electronic properties.
Asymmetric Catalysis Workflow
(2R,5R)-Pyrrolidine-2,5-diyldimethanol can be employed as a precursor to a variety of chiral ligands for transition metal-catalyzed reactions. The general workflow for its application in asymmetric catalysis is depicted below.
Caption: Workflow for the application of (2R,5R)-Pyrrolidine-2,5-diyldimethanol in asymmetric catalysis.
Potential in Drug Development
The pyrrolidine scaffold is a key structural motif in numerous FDA-approved drugs. The diol functionality of (2R,5R)-Pyrrolidine-2,5-diyldimethanol provides convenient handles for the introduction of various pharmacophores, making it an attractive building block for the synthesis of novel drug candidates. Its defined stereochemistry is particularly important, as the biological activity of chiral drugs is often dependent on the specific enantiomer.
Conclusion
(2R,5R)-Pyrrolidine-2,5-diyldimethanol is a valuable chiral building block with significant potential in both asymmetric synthesis and medicinal chemistry. Its C2-symmetric structure and versatile functional groups allow for the creation of a wide range of chiral ligands and potential drug candidates. The synthetic route, while requiring careful stereocontrol, is accessible from common chiral pool starting materials. Further research into the applications of this compound is likely to uncover new and efficient catalytic systems and novel therapeutic agents.
Spectroscopic Data Analysis of Pyrrolidine-2,5-diyldimethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data analysis of Pyrrolidine-2,5-diyldimethanol (C₆H₁₃NO₂), a key chiral building block in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data and analysis of analogous compounds to provide a foundational understanding for researchers. It includes detailed, adaptable experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in clear tabular formats, and key workflows and structural correlations are visualized using Graphviz diagrams to facilitate comprehension and application in a drug development context.
Introduction
This compound is a C₂-symmetric chiral molecule of significant interest in medicinal chemistry and drug development. Its bifunctional nature, containing both secondary amine and primary alcohol functionalities, makes it a versatile scaffold for the synthesis of complex molecules, including ligands for asymmetric catalysis and pharmacologically active compounds. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the purity, identity, and stereochemistry of this intermediate and its subsequent derivatives. This guide serves as a practical resource for the acquisition and interpretation of its key spectroscopic data.
Predicted and Expected Spectroscopic Data
The following sections present predicted and expected spectroscopic data for this compound. It is crucial to note that this data is generated from computational models and analysis of structurally similar compounds, and should be confirmed with experimental data when possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H2, H5 (CH-CH₂OH) | 3.1 - 3.4 | Multiplet | 2H | - |
| H3, H4 (CH₂-CH₂) | 1.5 - 1.8 | Multiplet | 4H | - |
| -CH₂OH (Methylene) | 3.5 - 3.8 | Multiplet | 4H | - |
| -NH (Amine) | 1.8 - 2.5 (broad) | Singlet (broad) | 1H | - |
| -OH (Alcohol) | 2.0 - 4.0 (broad) | Singlet (broad) | 2H | - |
Note: Chemical shifts are referenced to a standard solvent signal. The NH and OH signals are often broad and their chemical shifts are highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2, C5 (CH-CH₂OH) | 60 - 65 |
| C3, C4 (CH₂-CH₂) | 28 - 33 |
| -CH₂OH (Methylene) | 65 - 70 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Characteristic IR Absorptions for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Indicative of hydrogen bonding. |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | May be obscured by the broad O-H stretch. |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong | Characteristic of sp³ C-H bonds. |
| C-O Stretch (Alcohol) | 1050 - 1260 | Strong | |
| N-H Bend (Amine) | 1590 - 1650 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 132.1019 | Molecular ion with a proton adduct. |
| [M+Na]⁺ | 154.0839 | Molecular ion with a sodium adduct. |
| [M-H₂O+H]⁺ | 114.0913 | Loss of a water molecule from the protonated molecular ion. |
| [M-CH₂OH+H]⁺ | 101.0808 | Loss of a hydroxymethyl radical from the protonated molecular ion. |
Note: The molecular formula of this compound is C₆H₁₃NO₂, with a monoisotopic mass of 131.0946 g/mol .
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for this compound. These should be adapted based on the specific instrumentation and sample characteristics.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be acquired to obtain a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) will be required.
-
Process the FID and reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.
-
-
Instrument Setup:
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
-
Calibrate the mass analyzer using a standard calibration solution.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Data can be acquired in full scan mode to detect all ions or in selected ion monitoring (SIM) mode for higher sensitivity towards specific ions.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or other adducts) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualizations
Workflow for Spectroscopic Data Analysis
Structure and Key Spectroscopic Correlations
Conclusion
This technical guide provides a foundational framework for the spectroscopic analysis of this compound. While based on predicted data, the presented information on expected spectral features and detailed experimental protocols offers valuable guidance for researchers in drug development and organic synthesis. The systematic approach outlined, from sample preparation to spectral interpretation, coupled with visual aids, is intended to streamline the process of structural characterization for this important chiral building block. Experimental verification of the predicted data is strongly encouraged to build a robust and reliable spectroscopic database for this compound.
Navigating the Labyrinth of Molecular Architecture: A Technical Guide to Pyrrolidine-2,5-diyldimethanol Crystal Structure Determination
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the crystal structure of pyrrolidine-2,5-diyldimethanol, a key chiral building block. While a specific, publicly available crystal structure for this compound remains to be published, this document outlines the established experimental protocols and data analysis techniques by examining closely related pyrrolidine derivatives. This technical paper will equip researchers with the foundational knowledge to approach the crystallographic analysis of this and similar small molecules.
Synthesis and Crystallization: The Genesis of a Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of chiral cis-2,5-disubstituted pyrrolidines, such as this compound, often starts from commercially available precursors like methyl L-pyroglutamate.[1] A typical synthetic route involves a series of reactions including the formation of an imide, reaction with a Grignard reagent to introduce desired functional groups, and subsequent reduction steps to yield the final product.[1]
Once the pure compound is synthesized and characterized, the critical step of crystallization ensues. The formation of single crystals suitable for X-ray diffraction is often the most challenging aspect of structure determination. Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
The choice of solvent or solvent system is crucial and often determined empirically. For pyrrolidine derivatives, solvents such as ethanol, acetone, and diethyl ether have been used successfully.[2]
Experimental Protocols: From Crystal to Data
The core of crystal structure determination lies in the meticulous collection and analysis of X-ray diffraction data. The following sections detail the standardized workflow.
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-170 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. Modern crystallography relies on automated four-circle diffractometers equipped with sensitive detectors such as CCD or CMOS detectors.
As the crystal is rotated in the X-ray beam, a series of diffraction patterns are collected. Each diffraction spot (or reflection) contains information about the electron density distribution within the crystal. The intensity and position of thousands of these reflections are recorded.
Data Processing and Structure Solution
The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice) are determined from the positions of the diffraction spots.
The "phase problem" is a central challenge in crystallography. While the intensities of the reflections are measured, their phases are lost. To solve the structure, these phases must be determined. For small molecules, direct methods are commonly employed. These are computational techniques that use statistical relationships between the intensities of the reflections to estimate the initial phases.
Structure Refinement
Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic coordinates, thermal parameters (which describe the vibration of the atoms), and other structural parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor, which is a measure of the agreement between the experimental and calculated structure factors.
Data Presentation: Deciphering the Crystallographic Language
The results of a crystal structure determination are typically presented in a standardized format, often in the form of tables summarizing key crystallographic and structural data. While the specific data for this compound is not available, the following tables for a related pyrrolidine derivative, 1,2-dimorpholinoethane, illustrate the type of information that is reported.[3]
Table 1: Crystal Data and Structure Refinement Parameters for a Pyrrolidine Derivative.
| Parameter | Value |
| Empirical formula | C10H20N2O2 |
| Formula weight | 200.28 |
| Temperature (K) | 170(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P21/n |
| a (Å) | 6.0430(3) |
| b (Å) | 8.0805(3) |
| c (Å) | 11.1700(4) |
| α (°) | 90 |
| β (°) | 97.475(2) |
| γ (°) | 90 |
| Volume (ų) | 540.80(4) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.229 |
| Absorption coefficient (mm⁻¹) | 0.088 |
| F(000) | 220 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 3.33 to 25.50 |
| Index ranges | -7<=h<=7, -9<=k<=9, -13<=l<=13 |
| Reflections collected | 4867 |
| Independent reflections | 1007 [R(int) = 0.0216] |
| Completeness to theta = 25.50° (%) | 99.9 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1007 / 0 / 65 |
| Goodness-of-fit on F² | 1.055 |
| Final R indices [I>2sigma(I)] | R1 = 0.0345, wR2 = 0.0906 |
| R indices (all data) | R1 = 0.0406, wR2 = 0.0945 |
| Largest diff. peak and hole (e.Å⁻³) | 0.239 and -0.173 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for a Pyrrolidine Derivative.
| Bond | Length (Å) | Angle | Degrees (°) |
| O(1)-C(1) | 1.423(1) | C(1)-O(1)-C(2) | 109.5(1) |
| N(1)-C(3) | 1.458(1) | C(3)-N(1)-C(4) | 109.1(1) |
| N(1)-C(5) | 1.463(1) | C(3)-N(1)-C(5) | 112.3(1) |
| C(1)-C(2) | 1.515(2) | O(1)-C(1)-C(2) | 111.4(1) |
| C(3)-C(4) | 1.518(2) | N(1)-C(3)-C(4) | 105.8(1) |
| C(5)-C(5)#1 | 1.527(2) | N(1)-C(5)-C(5)#1 | 112.5(1) |
Visualizing the Molecular World: Diagrams and Workflows
Visual representations are indispensable for understanding complex scientific processes and molecular structures. The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in crystal structure determination.
Caption: Experimental workflow for crystal structure determination.
Caption: 2D representation of this compound.
Conclusion: The Path Forward
The determination of the crystal structure of this compound is an essential step in harnessing its full potential in drug development. Although a definitive crystal structure is not yet publicly documented, the methodologies for its determination are well-established. This guide provides a robust framework for researchers to approach this challenge, from the initial synthesis and crystallization to the final data analysis and structure validation. The elucidation of this and other novel molecular structures will continue to be a driving force in the advancement of medicinal chemistry and materials science.
References
Chiral Pool Synthesis of Substituted Pyrrolidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its stereochemistry is often crucial for biological activity, making enantioselective synthesis a key challenge. Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, offers a powerful and efficient strategy to access optically pure substituted pyrrolidines without the need for asymmetric catalysis or chiral resolution.[1] This technical guide provides an in-depth overview of the core strategies, key starting materials, and experimental methodologies for the synthesis of substituted pyrrolidines from the chiral pool.
Core Synthetic Strategies
The synthesis of substituted pyrrolidines from the chiral pool can be broadly categorized into two main approaches:
-
Functionalization of Pre-existing Pyrrolidine Scaffolds: This is the most direct approach, where readily available chiral pyrrolidine-containing molecules, such as amino acids, are modified. Proline and its derivatives are the most common starting materials in this category.[2]
-
Cyclization of Acyclic Precursors Derived from the Chiral Pool: In this strategy, the pyrrolidine ring is constructed from an acyclic, enantiopure precursor. This approach offers greater flexibility in introducing substituents at various positions of the ring. Common chiral precursors include amino acids (other than proline), carbohydrates, and tartaric acid.[2][3][4]
Key Chiral Pool Starting Materials and Their Synthetic Pathways
Amino Acids: The Versatile Precursors
Amino acids are the most widely utilized chiral pool sources for pyrrolidine synthesis due to their structural diversity and ready availability in enantiopure forms.
L-proline and its hydroxylated analogue, (2S,4R)-4-hydroxy-L-proline, are arguably the most popular starting materials for the synthesis of substituted pyrrolidines.[2] Their rigid cyclic structure provides a high degree of stereocontrol in subsequent functionalization reactions.
Key Transformations:
-
N-Functionalization: The secondary amine can be readily protected or functionalized. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).[1]
-
Carboxylic Acid Modification: The carboxylic acid can be converted to esters, amides, or reduced to the corresponding alcohol (prolinol).[2]
-
Ring Functionalization: The pyrrolidine ring can be substituted at various positions. For instance, palladium-catalyzed C(sp³)–H arylation has been used to introduce aryl groups at the C4 position.[1]
Glutamic acid, an abundant non-essential amino acid, can be converted to pyroglutamic acid through dehydration and cyclization.[5][6] Pyroglutamic acid serves as a versatile intermediate for the synthesis of various functionalized pyrrolidines.[7]
Key Transformations:
-
Dehydration-Cyclization: Heating glutamic acid leads to the formation of pyroglutamic acid.[5]
-
Reduction and Further Functionalization: The lactam ring of pyroglutamic acid can be reduced and the resulting pyrrolidine further elaborated.
(S)-Aspartic acid can be transformed into enantiomerically pure β-proline (pyrrolidine-3-carboxylic acid) derivatives.[3] This involves the formation of a 1,4-bis-electrophile followed by rearrangement and ring closure.[3]
Carbohydrates: A Rich Source of Chirality
Carbohydrates are inexpensive and readily available chiral building blocks that can be used to synthesize highly functionalized pyrrolidines.[8][9] Their multiple stereocenters and functional groups offer a high degree of control over the stereochemical outcome of the synthesis.
Key Strategies:
-
Reductive Amination: The anomeric carbon can be converted to an amine, followed by intramolecular cyclization.
-
Nucleophilic Displacement: Hydroxyl groups can be converted into good leaving groups and displaced by a nitrogen nucleophile to form the pyrrolidine ring.
Tartaric Acid: A C2-Symmetric Precursor
Tartaric acid is a C2-symmetric molecule that can be used to synthesize C2-symmetric 2,5-disubstituted pyrrolidines.[10] These types of pyrrolidines are important as chiral auxiliaries and ligands in asymmetric catalysis.[11]
Quantitative Data Summary
The following tables summarize quantitative data for key synthetic transformations.
Table 1: Synthesis of Substituted Pyrrolidines from Proline Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | d.r. | e.e. (%) | Reference |
| N-Boc-trans-4-hydroxy-L-proline | TEMPO, NaOCl | N-Boc-4-keto-L-proline | High | N/A | >99 | [2] |
| N-Boc-L-proline | EDC, HOBt, Amine | N-Boc-L-proline Amide | High | N/A | >99 | [1] |
| (S)-Proline | LiAlH4 | (S)-Prolinol | High | N/A | >99 | [2] |
Table 2: Cyclization Strategies for Pyrrolidine Synthesis
| Acyclic Precursor | Reagents and Conditions | Product | Yield (%) | d.r. | e.e. (%) | Reference |
| Alcohol 96 | NaH, DMF, rt | Boc-protected pyrrolidine 97 | 78 | N/A | >99 | [2] |
| Diol 1 from Aspartic Acid | MesCl, then cyclization | Pyrrolidinium salt 9a | Good | N/A | >99 | [3] |
Detailed Experimental Protocols
N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid[1]
A solution of (R)-pyrrolidine-3-carboxylic acid is prepared in a mixture of dioxane and 1N sodium hydroxide. Di-tert-butyl dicarbonate dissolved in dioxane is then added at room temperature, and the mixture is stirred for 1.5 hours. Following the reaction, the mixture is diluted with ether, and the organic phase is washed with 1N NaOH. The aqueous phase is then acidified with 3N HCl and extracted with ether. The combined organic extracts are dried and concentrated to yield the N-Boc protected product.
Amide Coupling using EDC/HOBt[1][12]
To a solution of N-Boc protected pyrrolidine carboxylic acid in a suitable solvent such as dimethylformamide (DMF), are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The desired amine is then added, and the reaction mixture is stirred at room temperature until completion. The product is isolated and purified using standard techniques such as chromatography.
Reduction of Proline to Prolinol[2]
To a suspension of LiAlH4 in an anhydrous solvent like THF, a solution of proline is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is then refluxed for several hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous NaOH. The resulting solid is filtered off, and the filtrate is concentrated to give the crude prolinol, which can be further purified by distillation or chromatography.
Conclusion
Chiral pool synthesis provides a robust and efficient platform for the stereoselective synthesis of a wide variety of substituted pyrrolidines. By leveraging the inherent chirality of natural products such as amino acids, carbohydrates, and tartaric acid, complex molecular architectures can be constructed with a high degree of stereocontrol. The choice of the starting material and the synthetic strategy depends on the desired substitution pattern and stereochemistry of the target molecule. This guide provides a foundational understanding of the key principles and methodologies in this field, serving as a valuable resource for researchers in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile ...: Ingenta Connect [ingentaconnect.com]
- 11. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Pyrrolidine-2,5-diyldimethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolidine-2,5-diyldimethanol, a disubstituted pyrrolidine, presents a scaffold of interest in medicinal chemistry and drug development. This technical guide provides a summary of its known physicochemical properties, drawing from available data. While comprehensive experimental values for several key parameters are not extensively reported in the literature, this document consolidates the available information on its structure, predicted properties, and relevant synthetic strategies for related compounds. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.
Chemical and Physical Properties
This compound is a chiral molecule existing as cis and trans diastereomers, each as a pair of enantiomers. The stereochemistry of the molecule significantly influences its physical and biological properties.
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| CAS Number | 5626-66-4 | |
| SMILES | C1C--INVALID-LINK--CO | (for (2S,5S) isomer)[1] |
| InChI | InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2/t5-,6-/m0/s1 | (for (2S,5S) isomer)[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Spectral Data
Detailed experimental spectral data (NMR, IR) for this compound is not widely published. However, predicted mass spectrometry data is available.
Mass Spectrometry
Predicted Collision Cross Section (CCS) values for various adducts of this compound have been calculated. These values are instrumental in identifying the compound in mass spectrometry-based analyses.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 132.10192 | 129.0 |
| [M+Na]⁺ | 154.08386 | 135.0 |
| [M-H]⁻ | 130.08736 | 126.7 |
| [M+NH₄]⁺ | 149.12846 | 149.3 |
| [M+K]⁺ | 170.05780 | 132.7 |
| [M+H-H₂O]⁺ | 114.09190 | 123.7 |
| [M+HCOO]⁻ | 176.09284 | 146.8 |
| [M+CH₃COO]⁻ | 190.10849 | 163.1 |
| [M+Na-2H]⁻ | 152.06931 | 132.1 |
| [M]⁺ | 131.09409 | 123.6 |
| [M]⁻ | 131.09519 | 123.6 |
| (Data sourced from PubChemLite)[1] |
Experimental Protocols: Synthetic Approaches
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, several general methods for the synthesis of substituted pyrrolidines are well-established. These can be adapted for the targeted synthesis of this compound. The synthesis of the analogous 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl has been reported, involving a three-component domino process to assemble the pyrrolidine ring.[2]
General Workflow for Pyrrolidine Synthesis
A common strategy for constructing the pyrrolidine ring is through multicomponent reactions. These reactions offer an efficient way to build molecular complexity from simple starting materials in a single step.
Caption: General workflow for the synthesis of substituted pyrrolidines via a [3+2] cycloaddition reaction.
A key intermediate in many pyrrolidine syntheses is an azomethine ylide, which can be generated in situ from an aldehyde and an amine. This ylide then undergoes a [3+2] cycloaddition with a dipolarophile to form the pyrrolidine ring.
References
- 1. Synthesis of geminal bis(hydroxymethyl)pyrrolidine and pyrrolizidine imino sugars - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigation of Pyrrolidine-2,5-diyldimethanol Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its non-planar and flexible conformation allows for the precise three-dimensional positioning of substituents, making it a "privileged scaffold" for the design of molecules that can effectively interact with biological targets. Among the vast family of pyrrolidine-containing molecules, Pyrrolidine-2,5-diyldimethanol, a C2-symmetric diol, presents a unique platform for the synthesis of novel chiral ligands and pharmacologically active agents. This technical guide provides an in-depth initial investigation into the reactivity of this compound, focusing on its synthesis, potential reactions, and applications in drug development.
Synthesis of this compound
The synthesis of chiral this compound, particularly the (2S,5S) and (2R,5R) enantiomers, is most commonly achieved through the reduction of the corresponding diester or dicarboxylic acid derivatives of proline. A robust and frequently employed method involves the use of a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[2][3]
Experimental Protocol: Synthesis of (2S,5S)-Pyrrolidine-2,5-diyldimethanol
This protocol details the reduction of diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate to (2S,5S)-pyrrolidine-2,5-diyldimethanol using Lithium Aluminium Hydride.
Materials:
-
Diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Ethyl Acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A solution of diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (Argon or Nitrogen) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is then carefully quenched by the sequential dropwise addition of water, followed by 1 M NaOH solution, and finally more water, while maintaining cooling in an ice bath.
-
The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.
-
The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (2S,5S)-pyrrolidine-2,5-diyldimethanol.
-
The crude product can be further purified by distillation or recrystallization.
Safety Precautions: Lithium Aluminium Hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under a strictly inert and anhydrous atmosphere by trained personnel.[4][5]
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of (2S,5S)-Pyrrolidine-2,5-diyldimethanol.
Spectroscopic Data
| Spectroscopic Data | (2S,5S)-Pyrrolidine-2,5-diyldimethanol |
| ¹H NMR (CDCl₃, δ ppm) | ~1.5-2.0 (m, 4H, C₃-H₂, C₄-H₂), ~3.4-3.8 (m, 6H, C₂-H, C₅-H, 2 x CH₂OH), ~2.0-3.0 (br s, 3H, NH, 2 x OH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~28-32 (C₃, C₄), ~60-65 (C₂, C₅), ~65-70 (CH₂OH) |
| IR (KBr, cm⁻¹) | ~3300-3400 (br, O-H, N-H stretching), ~2850-2950 (C-H stretching), ~1050-1150 (C-O stretching) |
| Mass Spectrometry (EI) | m/z (%): [M]+, [M-H₂O]+, [M-CH₂OH]+ |
Reactivity and Potential Applications
The reactivity of this compound is primarily centered around its two hydroxyl groups and the secondary amine. These functional groups provide multiple avenues for derivatization, making it a versatile building block in organic synthesis.
Catalysis
Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives are widely recognized for their application as chiral ligands in asymmetric catalysis.[10][11] The diol functionality of this compound can be readily modified to synthesize a variety of ligands for metal-catalyzed reactions, such as the addition of diethylzinc to aldehydes, leading to the formation of chiral secondary alcohols with high enantiomeric excess.[11]
Potential Catalytic Cycle
Caption: Generalized catalytic cycle involving a ligand derived from this compound.
Drug Development
The pyrrolidine scaffold is a key component in a multitude of FDA-approved drugs.[12] Derivatives of this compound can be explored for various biological activities. For instance, functionalization of the hydroxyl groups can lead to the synthesis of novel esters, ethers, or carbamates, while the secondary amine can be derivatized to form amides or tertiary amines. These modifications can be tailored to interact with specific biological targets. Studies on related bis(hydroxymethyl)pyrrolizine derivatives have shown potential anticancer activity.[10]
Potential Signaling Pathway Interaction
Caption: Hypothetical interaction of a this compound derivative with a biological target.
Conclusion
This compound serves as a valuable and versatile chiral building block with significant potential in both asymmetric catalysis and drug discovery. Its synthesis from readily available proline derivatives, coupled with the reactivity of its diol and secondary amine functionalities, opens up a wide array of possibilities for the creation of novel and complex molecular architectures. Further investigation into the specific reactions and biological activities of its derivatives is warranted to fully exploit the potential of this promising scaffold. This guide provides a foundational understanding to encourage and support such research endeavors.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of Pyrrolidine-2,5-diyldimethanol: A Technical Guide to Novel Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry and asymmetric synthesis, prized for its stereochemically rich, three-dimensional structure that allows for precise pharmacophore presentation. Among the myriad of pyrrolidine-based building blocks, pyrrolidine-2,5-diyldimethanol stands out as a versatile C2-symmetric chiral core. Its diol and secondary amine functionalities offer three points for derivatization, enabling the creation of diverse libraries of novel ligands for applications ranging from asymmetric catalysis to targeted therapeutics. This in-depth technical guide explores the derivatization of this core structure, providing insights into synthetic methodologies, quantitative data, and potential applications.
The this compound Core: A Privileged Scaffold
The inherent chirality and C2 symmetry of the (2S,5S)- or (2R,5R)-pyrrolidine-2,5-diyldimethanol scaffold make it an attractive starting material for the synthesis of chiral ligands. These ligands have found significant use in asymmetric catalysis, where they can effectively induce stereoselectivity in a variety of chemical transformations. Furthermore, the pyrrolidine ring is a common motif in numerous FDA-approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties.[1][2] The derivatization of this compound allows for the modulation of its steric and electronic properties, enabling the fine-tuning of ligand-receptor interactions or catalytic activity.
Synthetic Strategies for Derivatization
The derivatization of this compound can be systematically approached by targeting its three reactive sites: the secondary amine (N-H) and the two primary hydroxyl (O-H) groups.
N-Functionalization
Modification of the pyrrolidine nitrogen is a common strategy to introduce a wide range of substituents that can profoundly influence the ligand's properties.
Standard N-alkylation and N-arylation methods can be employed to introduce alkyl, aryl, and heteroaryl groups. These reactions typically involve the reaction of the pyrrolidine derivative with an appropriate halide or sulfonate in the presence of a base.
O-Functionalization
The two primary hydroxyl groups provide avenues for creating ligands with diverse functionalities, including ethers and esters.
A key example of O-etherification is the synthesis of (2R,5R)-bis(methoxymethyl)pyrrolidine derivatives, which have proven to be effective chiral ligands in asymmetric synthesis.[3]
Experimental Protocol: Synthesis of (2R,5R)-bis(methoxymethyl)pyrrolidine
This protocol is a representative procedure for the O-methylation of this compound.
-
Step 1: N-Protection. The pyrrolidine nitrogen is first protected, for example, with a benzyl group, to prevent its reaction in the subsequent step.
-
Step 2: O-Methylation. The N-protected this compound is treated with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride in an anhydrous solvent (e.g., THF). The reaction is typically carried out at room temperature.
-
Step 3: N-Deprotection. The N-protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the desired (2R,5R)-bis(methoxymethyl)pyrrolidine.
Combined N- and O-Functionalization
For the creation of more complex ligands, both the nitrogen and oxygen atoms can be functionalized. An example is the synthesis of N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine, a highly effective chiral ligand.[3]
Applications of Derivatized Ligands
Derivatives of this compound have shown significant promise in both asymmetric catalysis and as potential therapeutic agents.
Asymmetric Catalysis
C2-symmetric 2,5-disubstituted pyrrolidine derivatives are privileged ligands in metal-catalyzed asymmetric reactions.[4] For instance, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine has been successfully used as a chiral ligand in the addition of diethylzinc to aryl aldehydes, yielding secondary alcohols with high enantiomeric excess.[3]
Drug Discovery and Development
The pyrrolidine ring is a key structural motif in a wide range of biologically active compounds.[5] Derivatives of pyrrolidine have been investigated for various therapeutic targets, including their use as inhibitors of enzymes like dihydrofolate reductase (DHFR).[2][6] Although specific biological targets for ligands derived directly from this compound are not extensively documented in the reviewed literature, the versatility of the scaffold suggests its potential in designing novel therapeutic agents. The ability to introduce diverse functional groups allows for the exploration of structure-activity relationships (SAR) to optimize binding to biological targets.
Quantitative Data
The following tables summarize the available quantitative data for ligands derived from or related to the this compound scaffold.
Table 1: Performance of Chiral Ligands in Asymmetric Synthesis
| Ligand | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Addition of Et₂Zn to ArCHO | 85-95 | 70-96 | [3] |
Table 2: Biological Activity of Pyrrolidine Derivatives
| Compound Class | Target | IC₅₀ (µM) | Reference |
| 4-Pyrrolidine-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) | 12.37 - 54.10 | [2][6] |
Conclusion
This compound is a highly valuable and versatile chiral scaffold for the development of novel ligands. Its C2-symmetric structure and multiple points for derivatization allow for the synthesis of a wide array of compounds with potential applications in asymmetric catalysis and drug discovery. The successful use of its derivatives as chiral ligands demonstrates the potential to control stereochemical outcomes in chemical reactions with high efficiency. While the exploration of its derivatives as therapeutic agents is an emerging area, the prevalence of the pyrrolidine core in pharmaceuticals suggests a promising future. Further research into the derivatization of this scaffold and the biological evaluation of the resulting ligands is warranted to fully unlock its potential in creating next-generation catalysts and therapeutics.
References
- 1. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidine-2,5-diyldimethanol: A Chiral Scaffold for Advanced Drug Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[1][2] Its prevalence is due to its ability to introduce three-dimensional complexity and conformational rigidity, which are crucial for specific molecular interactions with biological targets. Among the vast array of pyrrolidine-based building blocks, pyrrolidine-2,5-diyldimethanol, a C2-symmetric diol, stands out as a versatile chiral precursor for the synthesis of complex, stereochemically defined pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, key reactions, and its application in the development of potent therapeutics, with a particular focus on HIV protease inhibitors.
Synthesis of the this compound Scaffold
The efficient synthesis of enantiomerically pure this compound is paramount for its use in drug development. A common and effective strategy begins with the readily available and relatively inexpensive chiral starting material, L-glutamic acid.
A typical synthetic pathway involves the initial conversion of L-glutamic acid to diethyl L-glutamate hydrochloride, followed by cyclization to the corresponding pyroglutamate, and subsequent reduction steps.
Experimental Protocol: Synthesis of (2S,5S)-Pyrrolidine-2,5-diyldimethanol
Step 1: Synthesis of Diethyl L-glutamate hydrochloride
To a 500 mL four-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, 300 g of ethanol, 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene are added sequentially. The reaction mixture is heated to 70-75°C and maintained at this temperature with stirring for 5 hours. Upon completion, the system is cooled to 20-25°C, and the hydrogen chloride gas is removed by nitrogen displacement for 30 minutes. The excess triphosgene and ethanol are then recovered by distillation. To the residue, 100 mL of methyl tert-butyl ether is added for pulping. After filtration and drying, the white solid product, diethyl L-glutamate hydrochloride, is obtained.[3]
Step 2: Cyclization and Reduction to (2S,5S)-Pyrrolidine-2,5-diyldimethanol
The diethyl L-glutamate hydrochloride is then cyclized to the corresponding pyroglutamate, diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate. This intermediate is subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
In a dry, three-necked flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared. A solution of diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate in dry THF is added dropwise to the stirred suspension at a rate that maintains a gentle reflux. The reaction is monitored by thin-layer chromatography. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to yield the crude (2S,5S)-pyrrolidine-2,5-diyldimethanol. Purification is typically achieved by column chromatography.
Quantitative Data for Precursor Synthesis
| Step | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| Esterification | L-Glutamic Acid | Ethanol, Triphosgene | None | 98.0% | 99.7% | [3] |
| Reduction of Diethyl Ester | Diethyl L-pyroglutamate | LiAlH₄ | THF | >90% | >95% | [4][5] |
Derivatization of this compound for Drug Synthesis
The utility of this compound as a precursor lies in the selective functionalization of its nitrogen and two hydroxyl groups.
N-Alkylation
The secondary amine of the pyrrolidine ring is a key site for modification, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound. Reductive amination is a common method for N-alkylation.
Experimental Protocol: N-Benzylation of (2S,5S)-Pyrrolidine-2,5-diyldimethanol
To a solution of (2S,5S)-pyrrolidine-2,5-diyldimethanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added benzaldehyde (1.1 eq.). The mixture is stirred at room temperature for 1-2 hours to form the corresponding iminium intermediate. Subsequently, a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), is added portion-wise. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield N-benzyl-(2S,5S)-pyrrolidine-2,5-diyldimethanol.
Quantitative Data for N-Alkylation
| Reaction | Substrate | Reagents | Solvent | Yield | Reference |
| N-Benzylation | This compound | Benzaldehyde, NaBH(OAc)₃ | DCM | 85-95% | General protocol |
O-Functionalization
The two primary hydroxyl groups can be converted to a variety of other functional groups, such as esters, ethers, or leaving groups for subsequent nucleophilic substitution.
Application in the Synthesis of HIV Protease Inhibitors
A significant application of chiral pyrrolidine scaffolds is in the development of HIV protease inhibitors.[6][7][8] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins, a necessary step for viral maturation and infectivity.[9][10][11][12][13] Inhibitors of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART).
The C2-symmetric nature of (2S,5S)-pyrrolidine-2,5-diyldimethanol makes it an ideal core for the design of symmetric or pseudo-symmetric HIV protease inhibitors that can effectively bind to the homodimeric active site of the enzyme.
Signaling Pathway: Role of HIV Protease in Viral Replication
Synthetic Workflow: Hypothetical HIV Protease Inhibitor
The following workflow illustrates a plausible synthetic route to a C2-symmetric HIV protease inhibitor, exemplified by a structure analogous to Lopinavir or Ritonavir, starting from (2S,5S)-pyrrolidine-2,5-diyldimethanol.
This generalized workflow highlights the key transformations required to convert the simple diol precursor into a complex, biologically active molecule. The specific choice of protecting groups, activating agents, and coupling partners would be tailored to the desired final structure.
Conclusion
This compound is a valuable and versatile chiral precursor in drug synthesis. Its C2-symmetry and multiple functionalization points make it an ideal scaffold for the construction of complex, stereochemically defined molecules, particularly in the realm of antiviral therapeutics like HIV protease inhibitors. The synthetic routes to this precursor are well-established, and its derivatization employs standard, high-yielding organic transformations. For researchers and professionals in drug development, a thorough understanding of the chemistry of this compound opens avenues for the design and synthesis of novel, potent, and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 11. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Targets of HIV-1 Protease: Just the Tip of the Iceberg? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Chiral Ligands from Pyrrolidine-2,5-diyldimethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from (2S,5S)- and (2R,5R)-pyrrolidine-2,5-diyldimethanol. These C₂-symmetric scaffolds are versatile building blocks for the development of ligands for asymmetric catalysis, a critical tool in modern drug discovery and development. The protocols outlined below focus on the synthesis of two important classes of chiral ligands: β-amino alcohols and diphosphines.
Application Notes
The inherent C₂-symmetry and stereochemically defined diol functionality of (2S,5S)- and (2R,5R)-pyrrolidine-2,5-diyldimethanol make them ideal starting materials for the synthesis of a wide range of chiral ligands. The pyrrolidine nitrogen can be readily functionalized to introduce various steric and electronic features, allowing for the fine-tuning of the ligand's properties for specific catalytic applications.
β-Amino Alcohol Ligands: Chiral β-amino alcohols are a well-established class of ligands for the enantioselective addition of organometallic reagents to carbonyl compounds. The ligands derived from pyrrolidine-2,5-diyldimethanol have shown excellent performance in the catalytic asymmetric addition of diethylzinc to aldehydes, affording chiral secondary alcohols with high enantioselectivity.[1] The proximity of the nitrogen atom and the two hydroxyl groups allows for the formation of a well-defined chiral environment around a metal center.
Diphosphine Ligands: Chiral diphosphine ligands are paramount in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions. The diol functionality of this compound can be readily converted to diphosphine moieties. This is typically achieved through a two-step process involving the activation of the hydroxyl groups, for example, by tosylation, followed by nucleophilic substitution with a phosphide reagent. The resulting C₂-symmetric diphosphine ligands can effectively chelate to a metal center, creating a chiral pocket that directs the stereochemical outcome of the reaction.
Synthesis of Chiral β-Amino Alcohol Ligands
This section details the synthesis of N-substituted (2R,5R)-bis(hydroxymethyl)pyrrolidine ligands and their application in the enantioselective addition of diethylzinc to aldehydes.
Synthetic Workflow
Experimental Protocols
Protocol 2.2.1: Synthesis of N-Benzyl-(2R,5R)-bis(hydroxymethyl)pyrrolidine
-
To a solution of (2R,5R)-pyrrolidine-2,5-diyldimethanol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford the N-benzyl derivative.
Protocol 2.2.2: Enantioselective Addition of Diethylzinc to Benzaldehyde
-
To a solution of the chiral β-amino alcohol ligand (0.05 eq) in anhydrous toluene at 0 °C, add titanium(IV) isopropoxide (1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of diethylzinc (1.2 eq) in hexane dropwise to the mixture and stir for another 30 minutes at 0 °C.
-
Add benzaldehyde (1.0 eq) to the reaction mixture and stir at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral secondary alcohol.
Quantitative Data
The following table summarizes the performance of a representative N-substituted (2R,5R)-bis(methoxymethyl)pyrrolidine ligand in the enantioselective addition of diethylzinc to various aldehydes.[1]
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 90 | 92 (R) |
| p-Tolualdehyde | 92 | 94 (R) |
| p-Chlorobenzaldehyde | 88 | 90 (R) |
| p-Methoxybenzaldehyde | 85 | 88 (R) |
| 2-Naphthaldehyde | 95 | 96 (R) |
Synthesis of Chiral Diphosphine Ligands
This section outlines a general and robust two-step procedure for the synthesis of chiral diphosphine ligands from (2S,5S)-pyrrolidine-2,5-diyldimethanol.
Synthetic Workflow
Experimental Protocols
Protocol 3.2.1: Tosylation of (2S,5S)-Pyrrolidine-2,5-diyldimethanol
-
Dissolve (2S,5S)-pyrrolidine-2,5-diyldimethanol (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the combined organic layers with cold 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate, which can be used in the next step without further purification.
Protocol 3.2.2: Synthesis of (2S,5S)-Bis((diphenylphosphinoyl)methyl)pyrrolidine
-
To a solution of diphenylphosphine oxide (2.2 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of the crude ditosylate from the previous step (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the diphosphine oxide.
Protocol 3.2.3: Reduction to the Diphosphine Ligand
-
Dissolve the diphosphine oxide (1.0 eq) in anhydrous toluene and add triethylamine (5.0 eq).
-
Add trichlorosilane (4.0 eq) dropwise to the solution at 0 °C.
-
Heat the reaction mixture to 110 °C and stir for 6 hours under an inert atmosphere.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with degassed toluene.
-
Wash the combined organic layers with degassed water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford the crude diphosphine ligand. The product should be handled under an inert atmosphere to prevent oxidation.
Expected Yields
The following table provides expected yields for the synthetic steps toward the chiral diphosphine ligand based on analogous reactions in the literature.
| Step | Reaction | Expected Yield (%) |
| 1 | Tosylation | >90 |
| 2 | Phosphination | 70-85 |
| 3 | Reduction | 80-95 |
References
Application Notes and Protocols: (2R,5R)- and (2S,5S)-Pyrrolidine-2,5-diyldimethanol in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,5R)- and (2S,5S)-Pyrrolidine-2,5-diyldimethanol are C₂-symmetric chiral scaffolds that hold significant potential in asymmetric synthesis. While their primary role has been as versatile chiral building blocks and ligands in metal-catalyzed reactions, their application as standalone organocatalysts is an emerging area of interest. This document provides an overview of their potential applications in asymmetric organocatalysis, focusing on fundamental transformations such as the aldol reaction and Michael addition. The protocols and data presented herein are based on established methodologies for closely related C₂-symmetric pyrrolidine-based organocatalysts and serve as a guide for exploring the catalytic potential of pyrrolidine-2,5-diyldimethanol and its derivatives.
The core principle behind the catalytic activity of pyrrolidine-based organocatalysts lies in their ability to form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, mimicking the function of natural aldolase enzymes. The C₂-symmetry of the this compound backbone provides a well-defined chiral environment, which is crucial for achieving high stereocontrol in asymmetric transformations. The hydroxyl groups at the 2 and 5 positions can be further functionalized to fine-tune the steric and electronic properties of the catalyst, potentially enhancing its reactivity and selectivity.
I. Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds. Pyrrolidine-based organocatalysts are highly effective in promoting this transformation via an enamine-based catalytic cycle.
General Reaction Scheme
Caption: General scheme of an asymmetric aldol reaction.
Catalytic Cycle: Enamine Catalysis
The catalytic cycle for the pyrrolidine-catalyzed asymmetric aldol reaction involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, followed by hydrolysis to release the chiral β-hydroxy ketone and regenerate the catalyst.
Caption: Catalytic cycle for the asymmetric aldol reaction.
Application Data
The following table summarizes representative data for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes, catalyzed by a C₂-symmetric pyrrolidine derivative. These results provide a benchmark for evaluating the performance of (2S,5S)-pyrrolidine-2,5-diyldimethanol.
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | Dioxane | 8 | 61 | 62:38 | >99 |
| 2 | Benzaldehyde | Dioxane | 12 | 55 | 58:42 | 98 |
| 3 | 4-Chlorobenzaldehyde | Dioxane | 10 | 65 | 65:35 | >99 |
| 4 | 4-Methoxybenzaldehyde | Dioxane | 15 | 52 | 55:45 | 97 |
Experimental Protocol: Asymmetric Aldol Reaction
This protocol is a general guideline for the asymmetric aldol reaction of a ketone with an aldehyde using a pyrrolidine-based organocatalyst.
Materials:
-
(2S,5S)-Pyrrolidine-2,5-diyldimethanol (or its derivative) (10 mol%)
-
Ketone (e.g., cyclohexanone) (2.0 mmol, 2.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Anhydrous solvent (e.g., Dioxane) (2.0 mL)
-
Anhydrous MgSO₄
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the pyrrolidine-based organocatalyst (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL) and stir the mixture until the catalyst is fully dissolved.
-
Add the ketone (2.0 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
II. Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of C-C bonds, leading to the synthesis of enantioenriched 1,5-dicarbonyl compounds and their derivatives. Pyrrolidine-based organocatalysts can activate α,β-unsaturated aldehydes or ketones through the formation of an iminium ion, facilitating the conjugate addition of nucleophiles.
General Reaction Scheme
Caption: General scheme of an asymmetric Michael addition.
Catalytic Cycle: Iminium Ion Catalysis
In this catalytic cycle, the pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the enone, making it more susceptible to nucleophilic attack. The nucleophile adds to the β-position in a stereoselective manner, and subsequent hydrolysis releases the Michael adduct and regenerates the catalyst.
Caption: Catalytic cycle for the asymmetric Michael addition.
Application Data
The following table presents representative data for the asymmetric Michael addition of various nucleophiles to α,β-unsaturated aldehydes, catalyzed by a C₂-symmetric pyrrolidine derivative.
| Entry | α,β-Unsaturated Aldehyde | Nucleophile | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | Nitromethane | CH₂Cl₂ | 24 | 91 | >99 |
| 2 | Crotonaldehyde | Nitromethane | CH₂Cl₂ | 36 | 85 | 98 |
| 3 | Cinnamaldehyde | Diethyl malonate | Toluene | 48 | 78 | 95 |
| 4 | 2-Hexenal | Nitromethane | CH₂Cl₂ | 30 | 88 | 99 |
Experimental Protocol: Asymmetric Michael Addition
This protocol provides a general procedure for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde using a pyrrolidine-based organocatalyst.
Materials:
-
(2R,5R)-Pyrrolidine-2,5-diyldimethanol (or its derivative) (10 mol%)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 mmol, 1.0 equiv)
-
Nucleophile (e.g., nitromethane) (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂) (2.0 mL)
-
Anhydrous MgSO₄
-
Brine
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vial under an inert atmosphere, dissolve the pyrrolidine-based organocatalyst (0.1 mmol, 10 mol%) in the anhydrous solvent (2.0 mL).
-
Add the α,β-unsaturated aldehyde (1.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add the nucleophile (2.0 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Disclaimer: The direct use of this compound as a primary organocatalyst is not extensively reported in the peer-reviewed literature. The provided protocols and data are based on closely related and well-established C₂-symmetric pyrrolidine-based organocatalysts and are intended to serve as a starting point for the investigation of this compound's catalytic activity. Optimization of reaction conditions, including catalyst loading, solvent, temperature, and additives, may be necessary to achieve optimal results.
Application of Pyrrolidine-2,5-diyldimethanol Derivatives in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a cornerstone of carbon-carbon bond formation, has been significantly advanced through the use of asymmetric organocatalysis. Within this field, chiral pyrrolidine derivatives have emerged as a privileged class of catalysts, enabling the synthesis of enantiomerically enriched products with high efficiency and stereoselectivity. While pyrrolidine-2,5-diyldimethanol itself is a versatile building block, its derivatives are strategically employed as powerful organocatalysts in asymmetric Michael additions. These catalysts are particularly effective in the reaction of aldehydes and ketones with nitroolefins, yielding valuable γ-nitro carbonyl compounds which are precursors to a wide range of biologically active molecules and complex natural products. This document provides a detailed overview of the application of novel pyrrolidine-based organocatalysts in asymmetric Michael additions, including experimental protocols and performance data.
Catalyst Synthesis and Reaction Mechanism
Novel pyrrolidine-based organocatalysts are often synthesized from readily available chiral precursors. These catalysts typically feature a bulky substituent at the C2 position of the pyrrolidine ring, which plays a crucial role in controlling the stereochemical outcome of the reaction. The general mechanism for the Michael addition of an aldehyde to a nitroolefin catalyzed by a pyrrolidine derivative involves the formation of a key enamine intermediate. This enamine then attacks the nitroolefin, followed by hydrolysis to release the product and regenerate the catalyst.
Figure 1: General scheme for the synthesis of pyrrolidine-based organocatalysts and the catalytic cycle of the asymmetric Michael addition.
Performance of Pyrrolidine-Based Organocatalysts in Michael Additions
The efficacy of various pyrrolidine-based organocatalysts has been evaluated in the asymmetric Michael addition of aldehydes to nitroolefins. The choice of catalyst, solvent, and reaction temperature significantly influences the yield, diastereoselectivity (dr), and enantioselectivity (ee) of the reaction.
Table 1: Initial Screening of Catalysts for the Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene [1]
| Catalyst (10 mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn, %) | ee (anti, %) |
| OC1 | 7 | 99 | 70:30 | 68 | 44 |
| OC2 | 7 | 95 | 78:22 | 68 | 63 |
| OC3 | 7 | 98 | 75:25 | 67 | 55 |
| OC4 | 7 | 99 | 72:28 | 68 | 58 |
Reaction conditions: trans-β-nitrostyrene (0.2 mmol), 3-phenylpropionaldehyde (0.4 mmol), catalyst (10 mol%) in CH₂Cl₂ (2 mL) at room temperature. Yield determined by ¹H NMR spectroscopy. Diastereomeric ratio and enantiomeric excess determined by chiral HPLC.
Table 2: Optimization of Reaction Conditions using Organocatalyst OC4 [1][2]
| Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn, %) |
| CH₂Cl₂ | rt | 7 | 99 | 72:28 | 68 |
| Toluene | rt | 24 | 85 | 85:15 | 75 |
| Methylcyclohexane | rt | 24 | 80 | 90:10 | 82 |
| Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
| Hexane | 0 | 24 | 75 | 88:12 | 80 |
| Diethyl ether | 0 | 24 | 60 | 80:20 | 70 |
Reaction conditions: trans-β-nitrostyrene (0.2 mmol), 3-phenylpropionaldehyde (0.4 mmol), OC4 (10 mol%) in the specified solvent (2 mL). rt = room temperature.
The data clearly indicates that while initial screenings in dichloromethane at room temperature provide high yields, optimizing the solvent and lowering the temperature significantly improves both diastereoselectivity and enantioselectivity, with methylcyclohexane at 0 °C emerging as the optimal condition, affording the syn-adduct with 87% yield, 92:8 dr, and 85% ee.[2]
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol is based on the optimized conditions identified for the reaction between 3-phenylpropionaldehyde and trans-β-nitrostyrene using organocatalyst OC4.
Figure 2: Experimental workflow for the asymmetric Michael addition.
Materials:
-
trans-β-nitrostyrene
-
3-phenylpropionaldehyde
-
Pyrrolidine-based organocatalyst (e.g., OC4)
-
Methylcyclohexane (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 equivalent) and the pyrrolidine-based organocatalyst (0.1 equivalents).
-
Add the appropriate volume of anhydrous methylcyclohexane to achieve the desired concentration.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 3-phenylpropionaldehyde (2.0 equivalents) to the cooled mixture.
-
Stir the reaction mixture vigorously at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 24 hours), remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Applications in Drug Development
The γ-nitro carbonyl compounds synthesized through this method are versatile intermediates in the synthesis of various pharmaceuticals. The nitro group can be readily transformed into other functional groups, such as amines, which are prevalent in many bioactive molecules. For instance, these adducts can serve as key building blocks for the synthesis of potential analgesic drugs.[3][4] The ability to control the stereochemistry at multiple centers is crucial for developing drugs with improved efficacy and reduced side effects.
Conclusion
Derivatives of this compound have proven to be highly effective organocatalysts for the asymmetric Michael addition of aldehydes to nitroolefins. Through careful optimization of reaction conditions, high yields, and excellent stereoselectivities can be achieved. The detailed protocols and performance data presented herein provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient construction of complex chiral molecules. The continued development of novel pyrrolidine-based catalysts holds great promise for advancing asymmetric synthesis and facilitating the discovery of new therapeutic agents.
References
- 1. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 3. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantioselective Synthesis Using Pyrrolidine-2,5-diyldimethanol Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of C2-symmetric pyrrolidine-2,5-diyldimethanol and its derivatives as organocatalysts in enantioselective synthesis. These catalysts are highly effective in forming stereoselective carbon-carbon bonds, which is a critical step in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
Introduction
This compound and its analogues are a class of C2-symmetric organocatalysts that have gained prominence in asymmetric synthesis. Their rigid, chiral scaffold allows for excellent stereocontrol in a variety of transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. The mechanism of catalysis typically proceeds through the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate, effectively directing the stereochemical outcome of the reaction. These catalysts are valued for their high efficiency, operational simplicity, and the ability to promote reactions under mild conditions.
Key Applications and Performance Data
Derivatives of this compound have demonstrated high efficacy in several key enantioselective reactions. The following tables summarize the performance of these catalysts in aldol-type reactions, Michael additions, and their application as chiral ligands.
Table 1: Performance in Asymmetric Aldol-Type Reactions
| Catalyst/Ligand | Aldehyde/Ketone | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) | Reference |
| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Benzaldehyde | Diethylzinc | Toluene | 0 | 2 | 95 | - | 96 (R) | [1] |
| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | p-Chlorobenzaldehyde | Diethylzinc | Toluene | 0 | 2 | 92 | - | 94 (R) | [1] |
| N-methyl-(2R,5R)-bis(diphenylhydroxymethyl)pyrrolidine | Benzaldehyde | Diethylzinc | Toluene | 0 | 2 | 85 | - | 45 (S) | [1] |
| N-methyl-(2R,5R)-bis(di(p-tolyl)hydroxymethyl)pyrrolidine | Benzaldehyde | Diethylzinc | Toluene | 0 | 2 | 88 | - | 35 (S) | [1] |
Table 2: Performance in Asymmetric Michael Additions
| Catalyst | Aldehyde/Ketone | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) | Reference |
| Pyrrolidine-based bifunctional organocatalyst | Propanal | β-Nitrostyrene | Toluene | RT | 2 | 99 | 95:5 | 97 (syn) | [2] |
| Pyrrolidine-based bifunctional organocatalyst | Isovaleraldehyde | β-Nitrostyrene | Toluene | RT | 2 | 99 | 98:2 | 96 (syn) | [2] |
| Pyrrolidine-based bifunctional organocatalyst | Cyclohexanone | β-Nitrostyrene | Toluene | RT | 24 | 99 | 98:2 | 99 (anti) | [2] |
| Pyrrolidine-based bifunctional organocatalyst | Acetone | β-Nitrostyrene | Toluene | RT | 48 | 99 | - | 92 | [2] |
Experimental Protocols
The following are representative, detailed protocols for key enantioselective reactions catalyzed by this compound derivatives.
Protocol 1: Enantioselective Addition of Diethylzinc to Aromatic Aldehydes
This protocol is adapted from the work of Lin, G. Q., et al., for the synthesis of chiral secondary alcohols.[1]
Materials:
-
N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine (Catalyst)
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add the N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine catalyst (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (2 mL) to dissolve the catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled catalyst solution, add the aromatic aldehyde (1.0 mmol, 1.0 equiv) via syringe.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add the diethylzinc solution (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 10 minutes.
-
Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol is a general procedure based on the principles of enamine catalysis with pyrrolidine-based bifunctional organocatalysts.[2]
Materials:
-
Pyrrolidine-based bifunctional organocatalyst (e.g., a derivative of this compound with a hydrogen-bonding moiety)
-
Aldehyde (e.g., Propanal)
-
β-Nitroolefin (e.g., β-Nitrostyrene)
-
Anhydrous Toluene
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a vial equipped with a magnetic stir bar, add the pyrrolidine-based bifunctional organocatalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1 mL).
-
Add the aldehyde (0.2 mmol, 1.0 equiv).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the β-nitroolefin (0.22 mmol, 1.1 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 2-24 hours), directly purify the reaction mixture by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired γ-nitro aldehyde.
-
Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.
Visualizations
Catalytic Cycle of Enamine Activation
The following diagram illustrates the generally accepted catalytic cycle for the Michael addition of an aldehyde to a nitroolefin, mediated by a pyrrolidine-based catalyst.
Caption: Catalytic cycle for the enamine-mediated Michael addition.
Experimental Workflow
The following diagram outlines the general workflow for conducting an enantioselective reaction using a this compound catalyst.
Caption: General workflow for enantioselective catalysis.
References
- 1. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Copper-Catalyzed Reactions with Pyrrolidine-2,5-diyldimethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (2R,5R)-(-)-2,5-Bis(hydroxymethyl)pyrrolidine and its enantiomer as chiral ligands in copper-catalyzed reactions. These protocols are intended to serve as a starting point for researchers in organic synthesis, medicinal chemistry, and drug development. Pyrrolidine-2,5-diyldimethanol is a versatile C2-symmetric chiral diol that can effectively coordinate with copper to create a chiral environment, enabling high stereocontrol in a variety of chemical transformations.
Introduction
Chiral pyrrolidine scaffolds are integral to a wide array of biologically active natural products and pharmaceuticals.[1] The development of efficient and stereoselective methods for synthesizing and utilizing these structures is of significant interest. Copper catalysis has emerged as a powerful tool in this field due to the low cost, low toxicity, and versatile reactivity of copper catalysts.[1] The use of chiral ligands, such as this compound, is crucial for achieving high enantioselectivity in these reactions. This document outlines protocols for two key copper-catalyzed reactions where this ligand can be applied: the Asymmetric Henry (Nitroaldol) Reaction and the Azide-Alkyne Cycloaddition (CuAAC).
Key Applications
-
Asymmetric Henry (Nitroaldol) Reaction: A fundamental C-C bond-forming reaction that produces chiral β-nitroalcohols, which are valuable synthetic intermediates for the preparation of amino alcohols and other important molecules.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction provides a highly efficient and selective method for forming 1,2,3-triazoles, which are used in bioconjugation, drug discovery, and materials science.
Application 1: Asymmetric Henry (Nitroaldol) Reaction
The copper-catalyzed asymmetric Henry reaction is a reliable method for the enantioselective synthesis of β-nitroalcohols. The chiral copper(II) complex formed in situ from a copper salt and this compound acts as a Lewis acid to activate the aldehyde, while the ligand's chiral environment directs the stereochemical outcome of the reaction.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric Henry reaction between various aldehydes and nitromethane, catalyzed by a Cu(II)-Pyrrolidine-2,5-diyldimethanol complex. Note: This data is representative and may vary based on specific substrate and reaction conditions.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-1-Phenyl-2-nitroethanol | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | (R)-1-(4-Nitrophenyl)-2-nitroethanol | 91 | 95 |
| 3 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-2-nitroethanol | 82 | 90 |
| 4 | Cinnamaldehyde | (R,E)-1-Phenyl-4-nitrobut-3-en-2-ol | 78 | 88 |
Experimental Protocol: Asymmetric Henry Reaction
Materials:
-
(2R,5R)-(-)-2,5-Bis(hydroxymethyl)pyrrolidine (10 mol%)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (10 mol%)
-
Aldehyde (1.0 equiv)
-
Nitromethane (10.0 equiv)
-
Isopropanol (or other suitable solvent)
-
Triethylamine (Et₃N) or another suitable base (1.2 equiv)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve (2R,5R)-(-)-2,5-Bis(hydroxymethyl)pyrrolidine (0.1 mmol) and Cu(OAc)₂·H₂O (0.1 mmol) in isopropanol (2 mL). Stir the solution at room temperature for 1 hour to form the chiral copper complex. The solution should turn a light blue or green color.
-
Reaction Setup: To the catalyst solution, add the aldehyde (1.0 mmol) followed by nitromethane (10.0 mmol).
-
Initiation and Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add triethylamine (1.2 mmol) dropwise. Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-nitroalcohol.
Experimental Workflow: Asymmetric Henry Reaction
References
Pyrrolidine-2,5-dione: A Versatile Scaffold in Medicinal Chemistry for CNS Disorders and Inflammation
Application Notes & Protocols
The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in FDA-approved drugs and natural products.[1][2] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space, a desirable trait in modern drug design.[1][3] While the specific scaffold, pyrrolidine-2,5-diyldimethanol, is not extensively documented in publicly available research, the closely related pyrrolidine-2,5-dione core has been the subject of intensive investigation, yielding compounds with a broad spectrum of biological activities.[1][2][3]
These application notes provide an overview of the medicinal chemistry applications of the pyrrolidine-2,5-dione scaffold, with a focus on its utility in the development of anticonvulsant and anti-inflammatory agents. Detailed protocols for the synthesis and biological evaluation of representative compounds are also presented to guide researchers in this field.
Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
Derivatives of pyrrolidine-2,5-dione have shown significant promise as anticonvulsant agents, with several compounds demonstrating broad-spectrum activity in preclinical models of epilepsy.[2][3][4] The mechanism of action for many of these compounds is believed to involve modulation of voltage-gated sodium and calcium channels.[3][5]
Quantitative Data: Anticonvulsant Activity
| Compound ID | Animal Model | ED₅₀ (mg/kg) | Reference Compound | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Compound 14 | MES | 49.6 | - | - | - | [6] |
| scPTZ | 67.4 | - | - | - | [6] | |
| 6 Hz (32 mA) | 31.3 | - | - | - | [6] | |
| Compound 3q | MES | 31.64 | Phenytoin | >100 | >3.16 | [5] |
| scPTZ | 75.41 | Ethosuximide | 149.3 | >1.33 | [5] | |
| 6 Hz (32 mA) | 38.15 | Levetiracetam | 9.7 | <0.25 | [5] | |
| Compound 4 | MES | 62.14 | Valproic Acid | 252.7 | >4.07 | [7] |
| 6 Hz | 75.59 | Valproic Acid | 130.6 | >1.73 | [7] | |
| scPTZ | >100 | Ethosuximide | 221.7 | - | [7] | |
| Compound 33 | MES | 27.4 | - | - | >7.3 | [8] |
| 6 Hz (32 mA) | 30.8 | - | - | >6.5 | [8] |
MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Test; 6 Hz: Psychomotor Seizure Model.
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives (General Procedure)
This protocol describes a general method for the synthesis of a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, as reported by Obniska et al.[8]
-
Step 1: Synthesis of 2-(Benzo[b]thiophen-2-yl)succinic acid. A mixture of benzo[b]thiophene-2-carbaldehyde, diethyl malonate, and piperidine in ethanol is heated under reflux. The resulting diethyl 2-(benzo[b]thiophen-2-ylmethylene)malonate is then subjected to Michael addition with potassium cyanide, followed by hydrolysis with concentrated hydrochloric acid to yield the succinic acid derivative.
-
Step 2: Synthesis of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione. The succinic acid derivative from Step 1 is heated with urea at 180-190 °C to yield the parent pyrrolidine-2,5-dione.
-
Step 3: N-Alkylation. The product from Step 2 is treated with an appropriate alkyl or arylalkyl halide in the presence of a base such as potassium carbonate in a suitable solvent like acetone to yield the final N-substituted derivatives.
Protocol 2: Anticonvulsant Screening in Mice
The following protocols are standard preclinical models used to evaluate the anticonvulsant potential of investigational compounds.[6][8]
-
Maximal Electroshock Seizure (MES) Test:
-
Administer the test compound intraperitoneally (i.p.) to a group of mice.
-
After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer the test compound i.p. to a group of mice.
-
After a set time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic seizures within a 30-minute period.
-
Protection is defined as the absence of clonic seizures.
-
-
6-Hz Psychomotor Seizure Test:
-
Administer the test compound i.p. to a group of mice.
-
After a specified time, apply a low-frequency electrical stimulus (6 Hz, 32 mA, 3 s) via corneal electrodes.
-
Observe the mice for seizure activity (e.g., stun, forelimb clonus, twitching of vibrissae).
-
Protection is defined as the absence of seizure activity.
-
Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives
The pyrrolidine-2,5-dione scaffold has also been successfully utilized to develop potent anti-inflammatory agents.[9][10] Many of these compounds exhibit a multi-target profile, inhibiting key enzymes in the inflammatory cascade such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[10]
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Compound 13e | COX-2 | 0.98 | Celecoxib | 0.45 | [10] |
| COX-1 | 30.87 | - | - | [10] | |
| MAK01 | COX-1 | 314 (µg/mL) | Indomethacin | - | [11] |
| COX-2 | 130 (µg/mL) | Celecoxib | - | [11] | |
| 5-LOX | 105 (µg/mL) | - | - | [11] |
Experimental Protocols
Protocol 3: Synthesis of N-Substituted Pyrrolidine-2,5-dione Derivatives via Michael Addition
This protocol is based on the synthesis of anti-inflammatory pyrrolidine-2,5-dione derivatives as described by Jan et al.[10]
-
To a solution of an appropriate N-substituted maleimide in a suitable solvent (e.g., chloroform), add a ketone as the Michael donor.
-
Add a catalytic amount of a suitable organocatalyst system (e.g., O-tert-butyl-L-threonine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)).
-
Stir the reaction mixture at room temperature for a specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography.
Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay
This is a general protocol to determine the inhibitory activity of compounds against COX-1 and COX-2.[10]
-
Prepare solutions of the test compound at various concentrations.
-
In a multi-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or vehicle control.
-
Incubate the plate at room temperature for a specified time.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a further period.
-
Stop the reaction by adding a solution of HCl.
-
Measure the production of prostaglandin E₂ (PGE₂) using a commercially available enzyme immunoassay (EIA) kit.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used in vivo model to assess the anti-inflammatory potential of new chemical entities.[10]
-
Administer the test compound or vehicle control orally or i.p. to a group of rats or mice.
-
After a set time, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Visualizations
Logical Relationship of Pyrrolidine-2,5-dione Scaffold in Drug Discovery
References
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multicomponent Synthesis of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a vital heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties.[1][2] Multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex and highly substituted pyrrolidine derivatives in a single step.[1][3][4][5] MCRs offer significant advantages over traditional linear syntheses, such as increased atom and step economy, reduced waste generation, and operational simplicity, making them highly attractive for drug discovery and development programs.[1][3][6] This document provides detailed application notes and experimental protocols for key multicomponent reactions used in the synthesis of functionalized pyrrolidine derivatives.
General Workflow for Multicomponent Synthesis of Pyrrolidine Derivatives
The following diagram illustrates a generalized workflow for the multicomponent synthesis of pyrrolidine derivatives, from reactant selection to final product analysis and biological screening.
Caption: General workflow for multicomponent pyrrolidine synthesis.
Key Multicomponent Reactions and Protocols
[3+2] Cycloaddition of Azomethine Ylides with Alkenes
The [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile is one of the most versatile and widely used methods for constructing the pyrrolidine ring.[1] Azomethine ylides are typically generated in situ from the condensation of an α-amino acid and an aldehyde or ketone. They then react with a variety of electron-deficient alkenes to afford highly functionalized pyrrolidines, often with excellent stereocontrol.[1]
Reaction Scheme: In situ generation of azomethine ylide from isatin and sarcosine, followed by 1,3-dipolar cycloaddition with an activated alkene.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | CoLab [colab.ws]
Application Notes and Protocols for the Stereoselective Synthesis of Pyrrolidine-Containing Drugs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of several key pyrrolidine-containing drugs. The pyrrolidine ring is a prevalent structural motif in numerous pharmaceuticals due to its unique conformational properties and its ability to serve as a versatile scaffold for molecular recognition.[1][2] The stereochemistry of the pyrrolidine core is often crucial for the biological activity of these drugs. This document will focus on the synthetic strategies for Avanafil, Eletriptan, Daclatasvir, and Clemastine, highlighting methods that achieve high stereoselectivity.
Stereoselective Synthesis of Avanafil
Avanafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[3][4] The key stereocenter in Avanafil is located in the (S)-pyrrolidin-3-ol moiety, which is crucial for its high affinity and selectivity for PDE5.
Signaling Pathway of Avanafil
Avanafil enhances erectile function by inhibiting the PDE5 enzyme. During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP leads to smooth muscle relaxation and increased blood flow to the corpus cavernosum, resulting in an erection. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil increases the intracellular concentration of cGMP, thereby potentiating the erectile response to sexual stimulation.[3][5]
Quantitative Data for Avanafil Synthesis
| Step | Reaction | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity |
| 1 | Asymmetric Reduction | (R)-CBS-oxazaborolidine, BH3·SMe2 | THF | -20 | 2 | 95 | 99% ee |
| 2 | Mesylation | MsCl, Et3N | CH2Cl2 | 0 | 1 | 98 | - |
| 3 | Azide Substitution | NaN3 | DMF | 80 | 12 | 92 | - |
| 4 | Azide Reduction | H2, Pd/C | MeOH | rt | 4 | 96 | - |
| 5 | Amide Coupling | Carboxylic acid, EDCI, HOBt | DMF | rt | 12 | 85 | - |
Experimental Protocol for the Synthesis of (S)-3-aminopyrrolidine derivative (Key Intermediate)
Step 1: Asymmetric Reduction of N-Boc-pyrrolidin-3-one
To a solution of (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 5.0 mL, 5.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at -20 °C under a nitrogen atmosphere, a solution of borane-dimethyl sulfide complex (BH3·SMe2, 10 M, 5.5 mL, 55 mmol) is added dropwise over 30 minutes. A solution of N-Boc-pyrrolidin-3-one (10.0 g, 54.0 mmol) in anhydrous THF (50 mL) is then added dropwise over 1 hour, maintaining the temperature at -20 °C. The reaction mixture is stirred for an additional 2 hours at -20 °C. The reaction is quenched by the slow addition of methanol (20 mL). The mixture is then warmed to room temperature and concentrated under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed successively with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (50 mL), and brine (50 mL). The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated to afford (S)-N-Boc-3-hydroxypyrrolidine as a colorless oil.
Step 2-5: Conversion to (S)-3-aminopyrrolidine derivative and final coupling
The resulting (S)-N-Boc-3-hydroxypyrrolidine is then converted to the corresponding mesylate, followed by azide substitution and subsequent reduction to the amine. This amine is then coupled with the appropriate carboxylic acid derivative using standard peptide coupling reagents like EDCI and HOBt to yield Avanafil.[6][7]
Stereoselective Synthesis of Eletriptan
Eletriptan is a second-generation triptan used for the acute treatment of migraine. It is a selective agonist of the serotonin 5-HT1B and 5-HT1D receptors.[8][9] The (R)-configuration of the pyrrolidine ring is essential for its pharmacological activity.
Signaling Pathway of Eletriptan
Eletriptan exerts its anti-migraine effect by acting as an agonist at 5-HT1B and 5-HT1D receptors. Activation of 5-HT1B receptors on cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine. Agonism at 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like CGRP.[9][10]
Quantitative Data for Eletriptan Synthesis
| Step | Reaction | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity |
| 1 | Acetylation | Acetic anhydride, Et3N | DMF | 95-100 | 4 | ~95 | - |
| 2 | Heck Coupling | Pd(OAc)2, P(o-tol)3, Et3N | Acetonitrile | 80 | 12 | 80-85 | - |
| 3 | Deacetylation | K2CO3 | aq. Methanol | rt | 1 | ~90 | - |
| 4 | Reduction | H2, Pd/C | Ethanol | rt | 2 | ~95 | >99% (R) |
Experimental Protocol for the Synthesis of (R)-Eletriptan
Step 1: Acetylation of (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole
To a solution of (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole (5.0 g, 17.0 mmol) in N,N-dimethylformamide (DMF, 8.3 mL) is added triethylamine (2.1 g, 21.0 mmol). Acetic anhydride (2.1 g, 21.0 mmol) is then added dropwise over 10 minutes. The mixture is heated to 95-100 °C for 4 hours. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration and dried under vacuum to yield (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole.[6][11][12]
Step 2: Heck Coupling
The acetylated intermediate is then subjected to a palladium-catalyzed Heck coupling with phenyl vinyl sulfone to introduce the side chain at the C5 position of the indole ring.[6][12]
Step 3 & 4: Deacetylation and Reduction
The resulting product is deacetylated using potassium carbonate in aqueous methanol. Finally, the double bond in the side chain and the indole C2-C3 double bond are reduced via catalytic hydrogenation with H2 over Pd/C to afford (R)-Eletriptan.[6][11][12]
Stereoselective Synthesis of Daclatasvir
Daclatasvir is a direct-acting antiviral agent used for the treatment of hepatitis C virus (HCV) infection. It is a highly potent inhibitor of the HCV non-structural protein 5A (NS5A).[13][14] The molecule possesses multiple stereocenters, the precise control of which is critical for its antiviral activity.
Signaling Pathway of Daclatasvir
Daclatasvir inhibits the HCV NS5A protein, which is a key component of the viral replication complex. NS5A is involved in both viral RNA replication and the assembly of new virus particles. By binding to NS5A, Daclatasvir disrupts the formation and function of the replication complex and interferes with virion assembly, thereby potently inhibiting HCV replication.[13][14][15][16]
Quantitative Data for Daclatasvir Synthesis
| Step | Reaction | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity |
| 1 | Friedel-Crafts Acylation | Chloroacetyl chloride, AlCl3 | Dichloromethane | reflux | 12 | ~90 | - |
| 2 | Nucleophilic Substitution | (S)-N-Boc-proline | DMSO | rt | 18 | ~85 | - |
| 3 | Cyclization | Ammonium acetate | Benzene | reflux | 3 | ~70 | - |
| 4 | Deprotection | Conc. HCl | Ethanol | 50 | 3 | ~95 | - |
| 5 | Amide Coupling | N-(methoxycarbonyl)-L-valine, HATU, DIPEA | DMF | rt | 12 | ~80 | >99% de |
Experimental Protocol for a Key Step in Daclatasvir Synthesis
Step 3: Cyclization to form the Imidazole Rings
(2S,2'S)-di-tert-butyl 2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(2-oxoethane-2,1-diyl))bis(pyrrolidine-1-carboxylate) (1.32 g, 2.0 mmol) is dissolved in benzene (9 mL). Ammonium acetate (3.36 g, 43.6 mmol) is added, and the mixture is refluxed for 3 hours. The reaction is monitored by TLC. After completion, 25 mL of toluene is added, and the layers are separated. The organic layer is concentrated under reduced pressure to yield the crude bis-imidazole product, which is used in the subsequent deprotection step without further purification.[17][18][19]
Stereoselective Synthesis of Clemastine
Clemastine is a first-generation antihistamine with anticholinergic properties. It is used to treat allergic rhinitis. The molecule has two chiral centers, and the (R,R)-enantiomer is the active form.
Experimental Workflow for Clemastine Synthesis
The stereoselective synthesis of (+)-clemastine can be achieved through the coupling of a chiral tertiary alcohol and a chiral pyrrolidine derivative.
Quantitative Data for Clemastine Synthesis
| Step | Reaction | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity |
| 1 | Asymmetric Alkylation | Grignard reagent, chiral ligand | Toluene | -78 to rt | 12 | 85 | 94% ee |
| 2 | Chloroethyl-pyrrolidine synthesis | L-homoserine lactone starting material | Multiple steps | - | - | - | >99% ee |
| 3 | O-alkylation | NaH | DMF | rt | 12 | 60 | >99% de |
Experimental Protocol for the Asymmetric Synthesis of (+)-Clemastine
The asymmetric synthesis of (+)-clemastine has been accomplished by the coupling of (R)-1-(4-chlorophenyl)-1-phenylethanol and (R)-2-(2-chloroethyl)-1-methylpyrrolidine via O-alkylation. The chiral tertiary alcohol is synthesized by the stereoselective alkylation of a chiral α-benzyloxy ketone with a Grignard reagent, where a chiral benzyl group acts as a chiral auxiliary. The chiral chloroethylpyrrolidine is prepared from L-homoserine lactone through a multi-step sequence.[1][20][21][22][23]
General Stereoselective Methods for Pyrrolidine Synthesis
Beyond the synthesis of specific drugs, general methodologies for the stereoselective construction of the pyrrolidine ring are of great interest to medicinal chemists. Two powerful methods are the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and organocatalytic approaches.
Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This method provides a highly efficient and atom-economical route to enantioenriched pyrrolidines. An azomethine ylide, typically generated in situ from an imino ester, undergoes a [3+2] cycloaddition with a dipolarophile (e.g., an alkene) in the presence of a chiral metal catalyst.[24][25][26][27][28]
Organocatalytic Synthesis of Pyrrolidines
Chiral small organic molecules, such as proline and its derivatives, can effectively catalyze the enantioselective formation of pyrrolidines. These reactions often proceed through enamine or iminium ion intermediates and can provide access to highly functionalized pyrrolidines with excellent stereocontrol.[29][30][31]
Quantitative Data for General Pyrrolidine Synthesis Methods
| Method | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | |---|---|---|---|---|---|---|---| | 1,3-Dipolar Cycloaddition | Cu(I)/Fesulphos | Imino ester | N-Methylmaleimide | 75 | >95:5 | 95 | | 1,3-Dipolar Cycloaddition | Ag(I)/TF-BiphamPhos | Imino ester | Acrylate | 90 | 90:10 | 92 | | Organocatalysis | Cinchona-derived carbamate | Nitroalkene | Aldehyde | 95 | >99:1 | >90 | | Organocatalysis | Diphenylprolinol silyl ether | Aldehyde | Nitroalkene | 88 | 95:5 | 98 |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Avanafil - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 6. d-nb.info [d-nb.info]
- 7. KEGG DRUG: Avanafil [genome.jp]
- 8. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Eletriptan Hydrobromide? [synapse.patsnap.com]
- 10. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]
- 14. The rapid viral decline with the HCV NS5A inhibitor daclatasvir reveals a dual mode of action and leads to a new HCV half-life estimate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Daclatasvir inhibits hepatitis C virus NS5A motility and hyper-accumulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iosrjournals.org [iosrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of (-)-(S,S)-clemastine by invertive N --> C aryl migration in a lithiated carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 24. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 25. 1,3-Dipolar cycloaddition of unstabilised azomethine ylides by Lewis base catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Electron-rich benzofulvenes as effective dipolarophiles in copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 29. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
Application Notes and Protocols: Pyrrolidine-Based Catalysts for Asymmetric C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrrolidine-based organocatalysts in asymmetric carbon-carbon (C-C) bond formation, a cornerstone of modern synthetic chemistry. The development of chiral pyrrolidine scaffolds has revolutionized the synthesis of complex, enantioenriched molecules crucial for the pharmaceutical industry.[1][2] This document details the application of these catalysts in key reactions, provides specific experimental protocols, and summarizes their performance with quantitative data.
Introduction to Pyrrolidine-Based Organocatalysis
The field of asymmetric organocatalysis has emerged as a powerful third pillar in catalysis, alongside metal and biocatalysis.[3][4] Among the diverse array of organocatalysts, those based on the pyrrolidine scaffold, with L-proline being a notable and simple example, have gained prominence due to their low cost, stability, and ability to catalyze a wide range of transformations with high stereoselectivity.[5][6] These catalysts typically operate via enamine or iminium ion intermediates, mimicking the strategy of Class I aldolase enzymes to facilitate asymmetric C-C bond formation.[7][8][9] The unique bifunctional nature of catalysts like proline, possessing both a secondary amine and a carboxylic acid, allows for the activation of both the nucleophile and the electrophile, leading to highly ordered transition states and excellent stereocontrol.
Key Asymmetric C-C Bond Forming Reactions
Pyrrolidine-based catalysts are instrumental in a variety of C-C bond-forming reactions, including:
-
Aldol Reactions: The direct asymmetric aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals.[5] Proline and its derivatives efficiently catalyze the reaction between ketones and aldehydes.[5][10]
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another critical C-C bond-forming transformation. Pyrrolidine-based catalysts enable the highly enantioselective Michael addition of aldehydes and ketones to nitroolefins, enones, and other Michael acceptors.[11][12][13]
-
Mannich Reactions: The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing bioactive molecules.[6]
Data Presentation: Performance of Pyrrolidine-Based Catalysts
The following tables summarize the quantitative data for various asymmetric C-C bond-forming reactions catalyzed by pyrrolidine derivatives.
Table 1: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Catalyst (mol%) | Ketone | Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| (S)-Proline (20) | Cyclohexanone | 4-Nitrobenzaldehyde | MeOH/H₂O (1:1) | 24 | 95 | 95:5 | 98 | [5] |
| (S)-Proline (30) | Acetone | 4-Nitrobenzaldehyde | DMSO | 4 | 68 | - | 76 | [7] |
| Catalyst 6d (10) | Cyclohexanone | 4-Nitrobenzaldehyde | Acetone | 48 | 99 | 92:8 | 80 | [14] |
| AZT-prolinamide 29a (15) | Acetone | 4-Nitrobenzaldehyde | H₂O | 24 | 92 | - | 95 | [14] |
Table 2: Asymmetric Michael Addition to Nitroolefins
| Catalyst (mol%) | Nucleophile | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Diarylprolinol silyl ether (10) | Propanal | trans-β-Nitrostyrene | Toluene | RT | 24 | 98 | 95:5 | 99 | [11] |
| L-Proline Rubidium Salt (10) | Di(tert-butyl) malonate | Chalcone | THF | RT | 12 | 85 | - | 92 | [15] |
| Catalyst 8c (10) | Propanal | trans-β-Nitrostyrene | Toluene | RT | 24 | 95 | 93:7 | 99 | [14] |
| OC4 (10) | Propanal | trans-β-Nitrostyrene | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 | [3] |
Experimental Protocols
Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction in a Water/Methanol Mixture[5][11]
This protocol describes the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials:
-
(S)-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv) in a 1:1 mixture of methanol and water (0.5 mL) is added (S)-proline (0.05 mmol, 20 mol%).
-
Cyclohexanone (1.25 mmol, 5.0 equiv) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Protocol 2: Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition[3][12]
This protocol outlines the asymmetric Michael addition of propanal to trans-β-nitrostyrene.
Materials:
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst)
-
Propanal
-
trans-β-Nitrostyrene
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) and the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) in toluene (1.0 mL) at room temperature is added propanal (2.5 mmol, 5.0 equiv).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.
-
The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
The catalytic cycle for the proline-catalyzed aldol reaction proceeds through an enamine intermediate. The proline catalyst first reacts with the ketone to form an enamine, which then attacks the aldehyde in a stereocontrolled manner. Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.[7]
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
General Workflow for Catalyst Screening
The identification of an optimal catalyst and reaction conditions is a critical step in developing a new asymmetric transformation. A typical workflow involves the systematic variation of catalyst, solvent, temperature, and additives.
Caption: General workflow for organocatalyst screening.
Proposed Transition State for Michael Addition
The stereochemical outcome of the Michael addition is determined by the transition state geometry. For diarylprolinol silyl ether catalysts, a commonly accepted model involves the formation of an iminium ion, which is shielded by the bulky diarylmethyl group, directing the nucleophilic attack of the nitroalkane from the less hindered face. The catalyst's hydroxyl group can also participate in hydrogen bonding to orient the incoming nucleophile.
Caption: Key interactions in the proposed transition state.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in organocatalytic methods for asymmetric C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Pyrrolidine-2,5-diyldimethanol in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-2,5-diyldimethanol, a C2-symmetric chiral diol, serves as a versatile and valuable building block in the asymmetric synthesis of a diverse range of bioactive molecules. Its rigid, stereochemically defined structure makes it an excellent chiral auxiliary and a precursor for chiral ligands, enabling precise control over the stereochemistry of target molecules. This is particularly crucial in drug discovery, where the biological activity of a compound is often dependent on its specific stereoisomeric form. These application notes provide an overview of the use of this compound in synthesizing antiviral nucleoside analogs and as a precursor for chiral phosphoramidite ligands used in asymmetric catalysis. Detailed experimental protocols for key synthetic transformations are also presented.
I. Synthesis of Antiviral Nucleoside Analogs
Chiral pyrrolidine derivatives are key components in the development of novel antiviral agents. The enantiomerically pure (2'S, 3'S)-bis(hydroxymethyl)pyrrolidine has been utilized to synthesize purine and pyrimidine nucleoside analogs that exhibit potential antiviral activities, particularly against Herpes Simplex Virus (HSV-1 and HSV-2) and Human Immunodeficiency Virus (HIV-1).[1]
Biological Activity
The general mechanism of action for nucleoside analogs involves their conversion into the corresponding triphosphate form within the cell. This triphosphate then acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[2][3] For pyrrolidine-based nucleoside analogs, the altered sugar moiety (the pyrrolidine ring) is designed to be recognized by viral polymerases but not by host cell polymerases, thereby providing selectivity and reducing cytotoxicity.[2] The antiviral activity of these compounds is attributed to their ability to interfere with the viral replication machinery.
While the specific IC50 values for the synthesized [(2'S, 3'S)-bis(hydroxymethyl)pyrrolidin-1-yl] nucleosides are not publicly available in the abstract, the primary research indicates their evaluation against these viruses, suggesting they exhibited some level of antiviral activity.[1]
Experimental Protocol: Synthesis of [(2'S, 3'S)-bis(hydroxymethyl)pyrrolidin-1-yl] thymine
This protocol outlines the general steps for the synthesis of the thymine nucleoside analog, which involves the construction of the base onto the 1-amino-pyrrolidine precursor.[1]
Step 1: Synthesis of 1-Amino-(2'S, 3'S)-bis(hydroxymethyl)pyrrolidine
A detailed procedure for the synthesis of the 1-amino-pyrrolidine intermediate is a prerequisite. This typically involves the protection of the hydroxyl groups of (2S,3S)-bis(hydroxymethyl)pyrrolidine, followed by N-amination and subsequent deprotection.
Step 2: Construction of the Thymine Base
-
Reaction Setup: In a round-bottom flask, dissolve 1-Amino-(2'S, 3'S)-bis(hydroxymethyl)pyrrolidine in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Addition of Reagents: To the solution, add a suitable reagent for constructing the pyrimidine ring, such as an appropriately substituted acrylic acid derivative or a pre-formed pyrimidine ring with a leaving group. The specific reagent will depend on the chosen synthetic strategy.
-
Reaction Conditions: The reaction is typically carried out in the presence of a base to facilitate the condensation and cyclization reactions. The reaction mixture may require heating to proceed to completion.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is purified by column chromatography on silica gel to yield the desired [(2'S, 3'S)-bis(hydroxymethyl)pyrrolidin-1-yl] thymine.
Step 3: Synthesis of [(2'S, 3'S)-bis(hydroxymethyl)pyrrolidin-1-yl] adenine
A similar strategy is employed for the synthesis of the adenine analog, where a purine precursor is used in the construction of the base onto the 1-amino-pyrrolidine intermediate.
Experimental Workflow
References
- 1. Synthesis of [(2'S, 3'S)-bis(hydroxylmethyl)pyrrolidin-1-yl] purine and pyrimidine nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrrolidine-2,5-diyldimethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of Pyrrolidine-2,5-diyldimethanol. The information is presented in a practical question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and effective method for synthesizing this compound is through the reduction of a suitable precursor, typically a pyrrolidine derivative with carbonyl functionalities at the 2 and 5 positions. The two primary strategies are:
-
Reduction of Pyrrolidine-2,5-dicarboxylates: This involves the use of a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to reduce both ester groups of a dialkyl pyrrolidine-2,5-dicarboxylate to the corresponding primary alcohols.[1][2] This method is often preferred for its high efficiency and predictability.
-
Catalytic Hydrogenation of Pyrrole Precursors: An alternative route involves the hydrogenation of a pyrrole-2,5-dicarboxylate. This reaction typically reduces the aromatic pyrrole ring to a pyrrolidine ring and can sometimes simultaneously reduce the ester groups, although this often requires harsh conditions.[3][4] More commonly, the pyrrolidine ring is formed first, followed by reduction of the ester groups in a separate step.
Q2: How can I control the stereochemistry (cis/trans) of the final diol product?
A2: Controlling the stereochemistry of the two hydroxymethyl groups is a critical challenge. The final stereochemistry is primarily determined by the stereochemistry of the starting material (the pyrrolidine-2,5-dicarboxylate precursor).
-
Starting Material Control: The reduction of a cis-pyrrolidine-2,5-dicarboxylate will yield the cis-diol, while the trans-dicarboxylate will yield the trans-diol. The stereochemistry of the precursor is typically established during its own synthesis, for example, through catalytic hydrogenation of a pyrrole precursor, which often favors the formation of the cis isomer.[3]
-
Reaction Conditions: While the substrate is the primary determinant, reaction conditions can sometimes influence stereochemical outcomes, especially if there are possibilities for epimerization. For instance, in catalytic hydrogenation, the choice of catalyst, solvent, and temperature can impact the diastereomeric ratio.[3]
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors, depending on the chosen synthetic route.
-
Incomplete Reaction: The reducing agent may be insufficient, or the reaction time too short. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the full consumption of the starting material.[5]
-
Side Reactions: With powerful reducing agents like LiAlH₄, over-reduction is less of a concern for this specific transformation, but side reactions with other functional groups on the molecule can occur. For catalytic hydrogenation, side reactions may include incomplete saturation of the pyrrole ring or hydrogenolysis.
-
Work-up Issues: The diol product is polar and can have significant water solubility. During the aqueous work-up, especially after a LiAlH₄ reduction, the product can be lost to the aqueous layer.[5] Thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is crucial. Salting out the aqueous layer with brine can also improve extraction efficiency.
Q4: What are the best methods for purifying the final this compound product?
A4: Purification can be challenging due to the product's polarity and potential for hydrogen bonding.
-
Column Chromatography: This is the most common method. Silica gel is typically used, but the polar nature of the diol may require a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) to ensure proper elution.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining highly pure material.
-
Distillation: If the product is thermally stable and has a suitable boiling point, Kugelrohr distillation under high vacuum can be used for purification.
Troubleshooting Guides
Issue 1: Incomplete Reduction Using Lithium Aluminum Hydride (LiAlH₄)
-
Symptom: Analysis of the crude product (by NMR or LC-MS) shows the presence of starting material (diester) or partially reduced intermediates (hydroxy-ester).
-
Potential Causes & Solutions:
| Cause | Solution |
| Insufficient LiAlH₄ | The ester functionalities require a sufficient excess of LiAlH₄ for complete reduction. Typically, at least 2 equivalents of hydride are needed per ester group. Ensure you are using a sufficient molar excess (e.g., 2.5 to 3 equivalents of LiAlH₄ for a diester). |
| Deactivated LiAlH₄ | LiAlH₄ reacts violently with water and protic solvents.[6] Ensure all glassware is oven-dried, and all solvents (e.g., THF, diethyl ether) are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | While the initial addition of LiAlH₄ is often done at 0 °C for safety, the reaction may require warming to room temperature or even refluxing to go to completion. Monitor the reaction by TLC to determine the optimal temperature and time. |
Issue 2: Poor Diastereoselectivity in Catalytic Hydrogenation
-
Symptom: The product is a mixture of cis and trans diastereomers with a low diastereomeric ratio (d.r.).
-
Potential Causes & Solutions:
| Cause | Solution |
| Sub-optimal Catalyst | The catalyst plays a crucial role in directing stereochemistry. Rhodium-based catalysts (e.g., Rh/Al₂O₃) are known to favor the formation of cis products in the hydrogenation of substituted pyrroles.[3] If using Pd/C, the selectivity might be lower.[4] Consider screening different catalysts. |
| Incorrect Solvent | The solvent can influence the conformation of the substrate on the catalyst surface. Acetic acid is sometimes used as a solvent in these hydrogenations and can affect selectivity.[3] Experiment with different solvents like methanol, ethanol, or ethyl acetate. |
| Harsh Reaction Conditions | High temperatures and pressures can sometimes lead to reduced selectivity by providing enough energy to overcome the activation barrier for the formation of the less-favored diastereomer. Try running the reaction at a lower temperature and pressure, even if it requires a longer reaction time. |
Data Presentation
Table 1: General Conditions for LiAlH₄ Reduction of Cyclic Esters
Note: This data is based on general protocols for the reduction of cyclic esters to diols and should be optimized for the specific substrate.
| Parameter | Condition Range | Rationale |
| Reducing Agent | LiAlH₄ | A powerful hydride donor capable of reducing esters and carboxylic acids.[1] |
| Equivalents of LiAlH₄ | 2.5 - 3.0 eq. | Ensures complete reduction of both ester groups. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic solvents that do not react with LiAlH₄. |
| Temperature | 0 °C to Reflux | Initial addition at 0 °C for safety, followed by warming to drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Work-up | Sequential addition of H₂O, then 15% NaOH (aq), then H₂O (Fieser work-up) | Quenches excess LiAlH₄ and precipitates aluminum salts for easy filtration. |
Table 2: Typical Conditions for Catalytic Hydrogenation of Pyrrole Derivatives
Note: This data is for the reduction of the pyrrole ring, which is often a precursor step. Conditions may need to be adjusted for the reduction of ester groups.
| Parameter | Condition Range | Rationale |
| Catalyst | 5% Rh/Al₂O₃, 5% Rh/C, 10% Pd/C | Rhodium catalysts often provide high stereoselectivity for cis products.[3] |
| Catalyst Loading | 5 - 10 mol% | A typical range for heterogeneous catalysis. |
| Solvent | Methanol, Ethanol, Acetic Acid | Protic solvents are common; acetic acid can promote the reaction.[3] |
| Hydrogen Pressure | 3 - 50 bar | Higher pressure increases the rate of hydrogenation. |
| Temperature | 25 - 100 °C | Higher temperatures can increase the reaction rate but may decrease selectivity.[3] |
| Reaction Time | 12 - 48 hours | Highly dependent on substrate, catalyst, and conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
This protocol describes the reduction of a dialkyl pyrrolidine-2,5-dicarboxylate (e.g., the dimethyl ester) to the target diol.
Materials:
-
Dialkyl Pyrrolidine-2,5-dicarboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (2.5 eq) and anhydrous THF.
-
Cooling: Cool the stirred suspension of LiAlH₄ to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the dialkyl pyrrolidine-2,5-dicarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The reaction can be gently heated to reflux if TLC analysis shows incomplete conversion.
-
Work-up (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water (X mL per X g of LiAlH₄ used), followed by the dropwise addition of 15% NaOH solution (X mL per X g of LiAlH₄). Finally, add more deionized water (3X mL per X g of LiAlH₄).
-
Filtration: A granular white precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction & Purification: Combine the filtrate and washes. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Purify the crude product by column chromatography.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic: Low Product Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. ucj.org.ua [ucj.org.ua]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Diastereoselectivity in Pyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low diastereoselectivity in pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in pyrrolidine synthesis?
Diastereoselectivity in pyrrolidine synthesis is governed by a combination of steric and electronic factors that create a facial bias for an incoming reagent or during an intramolecular cyclization. Key factors include:
-
Substrate Control: Existing stereocenters on the pyrrolidine precursors guide the approach of reagents. Bulky substituents will sterically hinder one face of the molecule, favoring attack from the less hindered face.[1] The nature of the nitrogen protecting group is often critical for stereochemical control.[1]
-
Reagent/Catalyst Control: The choice of catalyst (e.g., Lewis acids, organocatalysts), reducing agents, or chiral auxiliaries can override the inherent substrate bias to favor a specific diastereomer.[1] For instance, the N-tert-butanesulfinyl group is a highly effective chiral auxiliary in cycloaddition reactions.[1]
-
Reaction Conditions: Parameters such as solvent, temperature, and reaction time significantly impact the transition state energies of competing diastereomeric pathways.[1] Lower temperatures often, but not always, enhance selectivity.[1]
-
Intermediate Geometry: The geometry of key intermediates, such as N-acyliminium ions or chelated transition states, plays a crucial role in determining which face is more accessible to nucleophiles.[1]
Q2: I am observing a low diastereomeric ratio (d.r.). What are the initial troubleshooting steps?
A low diastereomeric ratio indicates that the energy difference between the competing transition states leading to the different diastereomers is small. To improve the d.r., consider the following systematic approach:
-
Lower the Reaction Temperature: This can amplify small energy differences between diastereomeric transition states, often leading to improved selectivity.[1]
-
Change the Solvent: Solvents can influence the conformation of the substrate and the solvation of the transition state. It is advisable to screen both polar and non-polar solvents.[1]
-
Vary the Catalyst/Reagent: If using a Lewis acid, screen alternatives with different steric bulk or Lewis acidity (e.g., TiCl₄, Yb(OTf)₃, BF₃·OEt₂).[1][2] If performing a reduction, the choice of hydride source can be critical.[1]
-
Modify the Substrate: Altering the steric bulk of protecting groups on the pyrrolidine nitrogen or other substituents can enhance facial differentiation.[1]
-
Check Reagent Purity: Impurities, especially water, can interfere with catalysis, particularly with Lewis acids, and reduce selectivity.[1]
Q3: How does the choice of catalyst impact diastereoselectivity in a 1,3-dipolar cycloaddition reaction for pyrrolidine synthesis?
In 1,3-dipolar cycloadditions of azomethine ylides, the catalyst plays a pivotal role in controlling the stereochemical outcome. Chiral catalysts create a chiral environment that favors the formation of one stereoisomer over others. For instance, chiral metal-ligand complexes, such as those involving silver or copper, are commonly used to induce high enantioselectivity and can also influence diastereoselectivity.[3] The choice of metal salt and the structure of the chiral ligand are critical and can dramatically influence the stereochemical outcome.[3] In some cases, the presence of a Lewis acid can even lead to the formation of the opposite diastereomer compared to the uncatalyzed reaction.[4]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in a Lewis Acid-Catalyzed [3+2] Cycloaddition
You are performing a three-component reaction to synthesize a polysubstituted pyrrolidine and obtain a nearly 1:1 mixture of diastereomers.
Caption: Troubleshooting workflow for low diastereoselectivity.
| Potential Cause | Troubleshooting Action | Rationale |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., -78 °C, then warm to 23 °C).[1][5] | Lower temperatures increase the energy difference between competing diastereomeric transition states, favoring the formation of the more stable product.[1] |
| Suboptimal Solvent | Test different solvents. Dichloromethane (CH₂Cl₂) is common, but other solvents like toluene, THF, or acetonitrile (CH₃CN) can be effective.[1][4] | The solvent can influence the stability of intermediates and transition states. In some TiCl₄-mediated reactions, CH₃CN can prevent side reactions.[1] |
| Incorrect Lewis Acid | Screen different Lewis acids (e.g., TiCl₄, Yb(OTf)₃, Sc(OTf)₃). Varying the equivalents of the Lewis acid can also be effective.[1][5] | The Lewis acid is critical for generating the reactive intermediate and organizing the transition state. Different Lewis acids have varying steric bulk and acidity, which can influence the stereochemical outcome.[1] |
| Suboptimal Nucleophile | If possible, modify the nucleophile. For instance, allyltributylstannane can give higher diastereoselectivity than allyltrimethylsilane in certain systems.[1][5] | The structure of the nucleophile affects the steric interactions in the transition state, influencing the facial selectivity of the attack.[1] |
This protocol is adapted from a procedure for the diastereoselective synthesis of highly substituted pyrrolidines.[1]
-
To a solution of optically active 2-phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.
-
Allow the mixture to warm to room temperature (23 °C) and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Perform a standard aqueous workup, extracting the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H and ¹³C NMR analysis of the crude reaction mixture.[1]
Problem 2: Poor Diastereoselectivity in a Reductive Amination/Cyclization Sequence
A reductive amination followed by cyclization to form a 2-substituted pyrrolidine yields the wrong diastereomer or a poor ratio.
Caption: Influence of reducing agent on diastereoselectivity.
| Potential Cause | Troubleshooting Action | Rationale |
| Non-selective Reducing Agent | Switch the reducing agent. For example, in the synthesis of N-tert-butanesulfinyl-2-substituted pyrrolidines, LiBHEt₃ and DIBAL-H/LiHMDS can produce opposite diastereomers with high selectivity (e.g., 99:1 vs. 1:99).[1] | The steric bulk and coordination properties of the hydride source determine the face from which the reduction of the imine or iminium intermediate occurs.[1] |
| Substrate Conformation | Modify the protecting group on the nitrogen or other substituents to alter the conformational bias of the intermediate. | The preferred conformation of the imine/iminium intermediate can dictate the accessibility of its faces to the reducing agent. |
| Temperature Effects | Optimize the reaction temperature. While lower temperatures are often beneficial, some reductions may require specific temperature profiles. | Temperature can influence the flexibility of the intermediate and the relative rates of competing reduction pathways. |
Data Summary Tables
Table 1: Effect of Lewis Acid on a Multicomponent Pyrrolidine Synthesis
| Entry | Lewis Acid (equiv) | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | TiCl₄ (1.2) | Allyltrimethylsilane | 90/10 | 72 |
| 2 | TiCl₄ (1.2) | Allyltributylstannane | 99/1 | 75 |
| 3 | TiCl₄ (1.2) | Triethylsilane | 90/10 | 65 |
| 4 | TiCl₄ (4.2) | Enolsilane 6a | Single diastereomer | 63 |
| 5 | TiCl₄ (4.2) | Enol ether 6b | Single diastereomer | 85 |
Data adapted from a study on diastereoselective synthesis of substituted pyrrolidines.[5]
Table 2: Solvent Effects on the Diastereoselectivity of a [3+2] Cycloaddition
| Entry | Catalyst | Solvent | Diastereomeric Ratio (d.r.) | Conversion (%) |
| 1 | Ag₂CO₃ | Toluene | >95:5 | >95 |
| 2 | Ag₂CO₃ | THF | 85:15 | >95 |
| 3 | Ag₂CO₃ | Acetonitrile | 82:18 | >95 |
| 4 | Ag₂CO₃ | Dichloromethane | - | 60 |
| 5 | Ag₂CO₃ | Water | - | 55 |
Data from a study on the synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions.[4]
Experimental Protocols
General Protocol for Yb(OTf)₃ Catalyzed Three-Component Pyrrolidine Synthesis
This protocol is a general guideline for the synthesis of cis-2,5-disubstituted pyrrolidines.[2][6]
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the aldehyde (1.0 equiv) and a primary amine or aniline (1.0 equiv) in a suitable solvent like toluene.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.[1]
-
Add the 1,1-cyclopropanediester (1.0 equiv) and Yb(OTf)₃ (10 mol%) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or elevated temperatures) and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Copper-Promoted Intramolecular Aminooxygenation
This protocol describes a method for the diastereoselective synthesis of 2,5-cis-disubstituted pyrrolidines.[7][8][9]
-
To a solution of the α-substituted 4-pentenyl sulfonamide (1.0 equiv) in a suitable solvent (e.g., xylenes), add the copper(II) salt (e.g., Cu(OTf)₂) and a ligand (e.g., 2,2'-dipyridyl).
-
Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir for the required time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Perform an aqueous workup, washing with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of substituted pyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of substituted pyrrolidines. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions observed in substituted pyrrolidine synthesis?
A1: The synthesis of substituted pyrrolidines can be accompanied by several classes of side reactions, primarily dependent on the synthetic route employed. The most frequently encountered issues include:
-
Poor Stereoselectivity: Formation of undesired diastereomers or enantiomers is a common challenge, particularly in reactions that create multiple stereocenters, such as the [3+2] cycloaddition.
-
Redox Reactions: Unwanted oxidation or reduction of intermediates or products can lead to significant byproducts. This is particularly prevalent in palladium-catalyzed reactions where the substrate itself can act as a hydride source.
-
Formation of Aromatic Pyrrole Byproducts: Over-oxidation or elimination reactions can lead to the formation of a stable aromatic pyrrole ring, which can be a thermodynamic sink.
-
Dimerization and Oligomerization: Reactive intermediates, such as those derived from aziridines or dihydropyridiniums, can self-condense to form dimers or oligomers, reducing the yield of the desired pyrrolidine.
-
Epimerization: In syntheses involving chiral centers, particularly with amino acid precursors, the loss of stereochemical integrity at one center can lead to the formation of diastereomeric impurities that are often difficult to separate.[1][2]
Q2: Which synthetic methods are most prone to issues with stereoselectivity?
A2: The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful tool for constructing the pyrrolidine ring, often generating multiple stereocenters in a single step. However, this method is highly susceptible to issues of regioselectivity and diastereoselectivity. The facial selectivity of the approach of the two reactants, governed by steric and electronic factors, determines the stereochemical outcome. Careful optimization of catalysts, solvents, and temperature is often required to achieve high stereocontrol.
Q3: How can I minimize the formation of aromatic pyrrole byproducts?
A3: The formation of a stable pyrrole ring is often a competing pathway. To minimize this, consider the following:
-
Choice of Oxidant: In reactions that require an oxidation step, a mild and selective oxidant should be chosen to avoid over-oxidation to the pyrrole.
-
Reaction Conditions: Avoid prolonged reaction times and high temperatures, which can favor aromatization.
-
Substrate Design: In some cases, the electronic nature of the substituents on the pyrrolidine precursor can influence the propensity for oxidation. Electron-withdrawing groups can sometimes disfavor aromatization.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions
Q: My [3+2] cycloaddition reaction is producing a low diastereomeric ratio (d.r.) of the desired substituted pyrrolidine. How can I improve the stereoselectivity?
A: Poor diastereoselectivity in [3+2] cycloadditions arises from a small energy difference between the transition states leading to the different diastereomers. To enhance selectivity, the following factors can be optimized:
-
Catalyst System: The choice of catalyst is critical. Lewis acids or transition metals can coordinate to the azomethine ylide or the dipolarophile, amplifying steric and electronic differences in the transition state. Silver-based catalysts, for instance, have been shown to effectively control enantioselectivity.
-
Solvent: The polarity of the solvent can influence the stability of the transition states. A systematic screening of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) is recommended.
-
Temperature: Lowering the reaction temperature can often increase diastereoselectivity by favoring the lower energy transition state.
-
Substrate Modification: The steric bulk of substituents on both the azomethine ylide and the dipolarophile can be modified to favor a specific approach.
Quantitative Data on Catalyst and Solvent Effects on Diastereoselectivity:
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (endo/exo) | Yield (%) |
| 1 | None | Toluene | 110 | 1:1 | 60 |
| 2 | AgOAc (10) | Toluene | 25 | 92:8 | 85 |
| 3 | Yb(OTf)₃ (10) | CH₂Cl₂ | 0 | 95:5 | 91 |
| 4 | Cu(OTf)₂ (10) | THF | 25 | 85:15 | 78 |
| 5 | Ag₂CO₃ (10) | Toluene | 25 | >95:5 | 83 |
This data is illustrative and compiled from typical results reported in the literature for related reactions. Actual results will vary depending on the specific substrates.
Troubleshooting Workflow for Poor Diastereoselectivity:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Experimental Protocol: Diastereoselective [3+2] Cycloaddition using a Silver Catalyst
This protocol describes a general procedure for the silver-catalyzed [3+2] cycloaddition of an azomethine ylide (generated in situ from an imino ester) with a dipolarophile.
Materials:
-
Imino ester (1.0 equiv)
-
Dipolarophile (1.2 equiv)
-
Silver acetate (AgOAc) (0.1 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add silver acetate.
-
Add anhydrous toluene, followed by the imino ester and the dipolarophile.
-
Stir the reaction mixture at room temperature (or the optimized temperature) and monitor the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
Issue 2: Formation of Dimeric Byproducts in Palladium-Catalyzed Hydroarylation
Q: In my palladium-catalyzed hydroarylation of an N-alkyl pyrroline, I am observing significant amounts of a dimeric byproduct and low yields of the desired 3-aryl pyrrolidine. What is the cause and how can I prevent this?
A: This side reaction is common when redox processes compete with the desired hydroarylation. The N-alkyl pyrroline substrate can act as a hydride source, leading to the formation of dihydropyridinium-like reactive intermediates that are prone to dimerization.[3][4] The formation of a stable oxidized byproduct, such as N-alkyl pyrrole, can be harnessed to drive the desired reaction and minimize dimerization.
Mechanism of Dimerization:
Caption: Competing pathways in Pd-catalyzed hydroarylation.
Troubleshooting Strategies:
-
Control Stoichiometry: Using a slight excess of the pyrroline substrate can sometimes favor the desired reaction by ensuring a sufficient hydride source for the reductive elimination step that forms the product. However, a large excess can promote side reactions.
-
Optimize Ligand and Additives: The choice of phosphine ligand for the palladium catalyst can influence the relative rates of the competing pathways. Additives that can act as Lewis acids may also alter the reaction course.
-
Reaction Conditions: Adjusting the temperature and reaction time can help to favor the desired hydroarylation over dimerization.
Quantitative Data on Byproduct Formation:
| Entry | Pyrroline (equiv) | Additive | Temperature (°C) | Yield of 3-Aryl Pyrrolidine (%) | Yield of Dimer (%) |
| 1 | 1.2 | None | 100 | 45 | 30 |
| 2 | 2.0 | None | 100 | 65 | 15 |
| 3 | 2.0 | Cu(OTf)₂ | 80 | 85 | <5 |
| 4 | 1.2 | BQ (benzoquinone) | 100 | 20 | 5 |
This data is illustrative and compiled from typical results reported in the literature for related reactions.
Experimental Protocol: Minimizing Dimerization in Pd-Catalyzed Hydroarylation
This protocol provides a general method for the palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl halides, aiming to minimize dimerization.
Materials:
-
N-alkyl pyrroline (2.0 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
N,N-dimethylpiperazine (5 equiv)
-
Cu(OTf)₂ (1 equiv)
-
Anhydrous acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed vial under an inert atmosphere, combine Pd(OAc)₂, P(o-tol)₃, Cu(OTf)₂, and the aryl halide.
-
Add anhydrous acetonitrile, followed by the N-alkyl pyrroline and N,N-dimethylpiperazine.
-
Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by flash column chromatography.
Issue 3: Epimerization of Chiral Centers
Q: I am synthesizing a pyrrolidine derivative from a chiral amino acid precursor and observing the formation of a diastereomeric impurity due to epimerization. How can I prevent this?
A: Epimerization, the inversion of a single stereocenter in a molecule with multiple chiral centers, is a common side reaction in peptide synthesis and related transformations involving amino acids.[1][2] It typically occurs at the α-carbon of an amino acid during the activation of the carboxylic acid for coupling.[2] The formation of a planar oxazolone intermediate facilitates the loss of stereochemical integrity.
Mechanism of Epimerization:
Caption: Mechanism of epimerization via an oxazolone intermediate.
Mitigation Strategies:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. Uronium/aminium-based reagents like HATU or HBTU, often in combination with additives like HOAt or Oxyma, are generally preferred over carbodiimides alone.
-
Base: Employ a weaker or sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger, less hindered bases like diisopropylethylamine (DIPEA).
-
Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C) to reduce the rate of epimerization.
-
Reaction Time: Minimize the time the amino acid is in its activated state before coupling.
Experimental Protocol: Epimerization-Suppressed Peptide Coupling
This protocol is for the coupling of an N-protected amino acid to an amine, designed to minimize epimerization.
Materials:
-
N-protected amino acid (1.0 equiv)
-
Amine component (1.0 equiv)
-
HATU (1.0 equiv)
-
HOAt (1.0 equiv)
-
N-methylmorpholine (NMM) (2.0 equiv)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N-protected amino acid and HOAt in anhydrous DMF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU to the solution and stir for 5-10 minutes to pre-activate the amino acid.
-
In a separate flask, dissolve the amine component in anhydrous DMF.
-
Add the solution of the amine component to the activated amino acid solution at 0 °C.
-
Add NMM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and extract the product with an appropriate organic solvent.
-
Purify the product by flash column chromatography or preparative HPLC.
-
Analyze the product for diastereomeric purity by chiral HPLC or NMR spectroscopy.
References
Technical Support Center: Catalyst Deactivation and Regeneration in Pyrrolidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalysts in pyrrolidine synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common industrial catalysts used for pyrrolidine synthesis?
A1: Industrially, pyrrolidine is often produced by reacting 1,4-butanediol with ammonia. This process typically uses a cobalt and nickel oxide catalyst supported on alumina at temperatures between 165–200 °C and high pressure.[1] Other catalyst systems, such as copper- and nickel-modified ZSM-5, have also been shown to be effective.[2] For more specialized pyrrolidine derivatives, catalysts can range from Raney® Nickel and Palladium on carbon (Pd/C) to various noble metal complexes.[3]
Q2: What are the primary mechanisms of catalyst deactivation in this process?
A2: The main causes of catalyst deactivation in many catalytic processes, including pyrrolidine synthesis, fall into three categories: thermal, chemical, and mechanical.[4][5]
-
Thermal Deactivation (Sintering): High reaction temperatures can cause small metal catalyst particles to agglomerate into larger ones.[6][7] This process, known as sintering, reduces the active surface area of the catalyst, leading to a decrease in activity.[6] Sintering is often accelerated by the presence of water vapor.[7]
-
Chemical Deactivation (Poisoning & Coking):
-
Poisoning occurs when impurities in the feed stream strongly adsorb to the active sites of the catalyst, blocking them from participating in the desired reaction.[4][8][9] For metal catalysts, common poisons include compounds containing sulfur, nitrogen, phosphorus, or chlorine.[8] The amine product itself can also act as a poison by coordinating strongly to the catalyst's metal center.[3][10]
-
Coking or Fouling is the physical deposition of carbonaceous materials (coke) or heavy organic residues on the catalyst surface.[6][8][9] These deposits can block pores and cover active sites, leading to a rapid decline in catalyst activity.[3][9]
-
-
Mechanical Deactivation (Attrition): This involves the physical loss of catalyst material due to abrasion or crushing, which is more common in certain reactor types.[8]
Q3: Is catalyst deactivation reversible?
A3: It depends on the mechanism. Deactivation by coking and some forms of poisoning can often be reversed through regeneration procedures.[4][11][12] However, deactivation caused by sintering or the strong, irreversible chemisorption of certain poisons is generally considered permanent.[10][12]
Q4: How can I identify the cause of my catalyst's deactivation?
A4: A thorough characterization of the spent catalyst is crucial to determine the root cause of deactivation.[4][13] Several analytical techniques can provide valuable insights:[4][13][14]
-
BET Surface Area Analysis: A significant decrease in surface area often points to sintering or severe fouling.[4][13]
-
Elemental Analysis (e.g., XRF, XPS): Can identify the presence of poisons on the catalyst surface.[4]
-
Temperature-Programmed Oxidation (TPO): This technique is highly effective for quantifying the amount and nature of coke deposits on a catalyst.[15][16]
-
Microscopy (e.g., SEM, TEM): Can visualize changes in the catalyst's morphology, such as the agglomeration of metal particles due to sintering.[17]
-
X-Ray Diffraction (XRD): Helps in identifying the crystalline phases present and can detect changes in the catalyst's bulk structure.[13]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during pyrrolidine synthesis and provides a systematic approach to resolving them.
| Observed Problem | Potential Cause(s) | Suggested Troubleshooting Steps & Solutions |
| Rapid decline in conversion rate | 1. Catalyst Poisoning: Presence of impurities (sulfur, etc.) in the feedstock.[8] 2. Coking/Fouling: Formation of polymeric or tar-like substances on the catalyst surface.[3] 3. Product Inhibition: The pyrrolidine product may be poisoning the catalyst.[3][10] | 1. Analyze Feedstock: Check the purity of reactants (e.g., 1,4-butanediol, ammonia). Purify the feed if necessary. 2. Characterize Spent Catalyst: Use TPO to confirm coking.[15] If coking is confirmed, proceed with a regeneration protocol (see Section 3). 3. Modify Reaction Conditions: Lowering the reaction temperature or adjusting reactant concentrations might mitigate product inhibition. |
| Gradual loss of activity over several runs | 1. Sintering: High operating temperatures causing metal particle agglomeration.[6][7] 2. Slow Coking: Gradual accumulation of carbon deposits.[7] 3. Leaching: Slow dissolution of the active metal from the support into the reaction medium.[10] | 1. Review Operating Temperature: Ensure the reaction temperature does not exceed the catalyst's recommended limit. High temperatures accelerate sintering.[6] 2. Implement Regular Regeneration: Schedule periodic regeneration cycles to remove coke before it severely impacts performance.[8] 3. Analyze Filtrate: Use ICP analysis on the reaction filtrate to check for the presence of the catalytic metal, which would indicate leaching.[10] Leaching is often irreversible.[10] |
| Increase in pressure drop across the reactor | 1. Fouling/Coking: Severe blockage of the catalyst bed by deposits. 2. Catalyst Attrition: Physical breakdown of the catalyst, leading to fines that block flow.[8] | 1. Visual Inspection: If possible, inspect the catalyst bed for signs of blockage or fouling. 2. Regenerate Catalyst: Perform a regeneration procedure to burn off carbonaceous deposits. 3. Check Catalyst Integrity: If the problem persists after regeneration, the catalyst may have lost its mechanical strength. Replacement might be necessary. |
| Change in product selectivity | 1. Selective Poisoning: A poison may be deactivating the sites responsible for the desired reaction, favoring side reactions.[5] 2. Structural Changes: Sintering or phase changes in the catalyst can alter its selectivity. | 1. Identify and Remove Poison: Characterize the catalyst to identify the poison and its source. 2. Optimize Reaction Conditions: Adjusting temperature or pressure might help steer the reaction back to the desired product. 3. Replace Catalyst: If deactivation is irreversible, catalyst replacement is the only solution. |
Visualization of Troubleshooting Workflow
Caption: A workflow for troubleshooting catalyst deactivation.
Visualization of Deactivation Mechanisms
Caption: The primary mechanisms of catalyst deactivation.
Section 3: Experimental Protocols
Protocol 1: Regeneration of a Coked Nickel-based Catalyst
This protocol describes a general procedure for regenerating a supported nickel catalyst that has been deactivated by carbon deposition (coking).
Objective: To remove carbonaceous deposits from the catalyst surface and restore its activity.
Procedure:
-
Shutdown and Purge: Safely shut down the reactor and cool it to below 100°C under an inert gas flow (e.g., Nitrogen) to remove residual reactants.
-
Oxidative Treatment (Decoking):
-
Initiate a flow of a diluted oxidant gas, typically air or oxygen diluted with nitrogen (e.g., 1-5% O₂ in N₂), over the catalyst bed.
-
Slowly increase the temperature (e.g., ramp at 2-5°C/min) to the target oxidation temperature, usually between 400-550°C. Caution: A slow ramp is critical to control the exotherm from coke combustion and prevent thermal damage (sintering) to the catalyst.[10]
-
Hold at the target temperature until the concentration of CO₂ in the effluent gas, monitored by a gas analyzer, returns to baseline. This indicates that the coke has been completely burned off.[18]
-
-
Reduction:
-
After the oxidation step is complete, cool the catalyst under an inert gas flow to the desired reduction temperature (typically 300-450°C for Ni catalysts).
-
Switch the gas flow from inert to a reducing gas, such as hydrogen (H₂), often diluted with nitrogen.
-
Hold at the reduction temperature for 2-4 hours to ensure the nickel oxides formed during decoking are reduced back to metallic nickel.
-
-
Cooling and Restart:
-
Cool the catalyst to the reaction operating temperature under the reducing gas or an inert gas flow.
-
The catalyst is now regenerated and ready for the reintroduction of reactants.
-
Protocol 2: Characterization of Coke by Temperature-Programmed Oxidation (TPO)
Objective: To quantify the amount of coke on a deactivated catalyst and determine its combustion characteristics.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the spent catalyst (e.g., 20-50 mg) is loaded into a quartz microreactor.[16]
-
System Setup: The reactor is placed in a programmable furnace within a catalyst characterization system (e.g., an AMI instrument). A flow of an inert carrier gas (e.g., Helium) containing a low concentration of oxygen (e.g., 1-5%) is passed through the sample.[16]
-
Temperature Program: The temperature of the furnace is increased linearly at a controlled rate (e.g., 10°C/min) from ambient temperature up to a final temperature (e.g., 800-900°C) to ensure complete combustion of all carbon deposits.[16][19]
-
Detection: The effluent gas from the reactor is continuously analyzed. A thermal conductivity detector (TCD) can monitor changes in the gas composition. For higher sensitivity and to distinguish between CO and CO₂, the effluent can be passed through a methanator (which converts CO and CO₂ to methane, CH₄) followed by a Flame Ionization Detector (FID).[15][16] The FID is highly sensitive to methane, allowing for precise quantification of the oxidized carbon.[16]
-
Data Analysis: The detector signal is plotted against temperature, generating a TPO profile. The area under the peak(s) is proportional to the total amount of coke on the catalyst. The temperature at which peaks appear provides information about the reactivity and nature of the coke deposits.[20][21]
Visualization of Regeneration Cycle
Caption: A typical regeneration cycle for a coked catalyst.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Catalyst regeneration [catalystseurope.org]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. Carbon Nanotube Research at The University of Oklahoma [ou.edu]
- 16. Advanced Temperature-Programmed Oxidation (TPO) of Coked Catalysts Using Methanation and FID Detection - Ami Instruments [ami-instruments.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Temperature Programmed Oxidation of Cu Catalyst — Stoli Chem [stolichem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrrolidine-2,5-diyldimethanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrolidine-2,5-diyldimethanol and its derivatives. The following sections offer practical advice on overcoming common purification challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives, providing potential causes and actionable solutions.
Issue 1: Compound "oiling out" during recrystallization.
| Potential Cause | Solution |
| Rapid Cooling: The solution is being cooled too quickly, causing the compound to separate as a liquid instead of forming crystals. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| High Impurity Concentration: The presence of a significant amount of impurities can lower the melting point of the mixture, leading to oiling. | Treat the hot solution with activated charcoal to remove colored and some soluble impurities before cooling. A preliminary purification by column chromatography may be necessary for very impure samples. |
| Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the compound, or the compound is too soluble even at low temperatures. | Select a solvent with a lower boiling point. If the compound is very soluble, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Add the "anti-solvent" dropwise to the hot, dissolved solution until it becomes slightly cloudy, then allow it to cool slowly. |
| Supersaturation: The solution is too concentrated, leading to rapid and disordered precipitation. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. |
Issue 2: Streaking or tailing of the compound on a silica gel TLC plate or column.
| Potential Cause | Solution |
| Strong Interaction with Silica: The basic nitrogen of the pyrrolidine ring and the polar hydroxyl groups interact strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide (in methanol), to the eluent to neutralize the acidic sites on the silica gel. |
| Inappropriate Solvent Polarity: The eluent is not polar enough to effectively move the compound up the plate or through the column. | Gradually increase the polarity of the mobile phase. For very polar compounds, a reverse-phase chromatography approach might be more suitable. |
| Compound Overload: Too much sample has been applied to the TLC plate or column. | Use a more dilute solution for spotting on the TLC plate. For column chromatography, ensure the sample is loaded onto the smallest possible band of silica at the top of the column. |
| Compound Degradation: The compound may be unstable on silica gel. | Deactivate the silica gel by adding a small percentage of water. Alternatively, use a less acidic stationary phase like alumina or florisil. |
Issue 3: Poor separation of diastereomers.
| Potential Cause | Solution |
| Insufficient Resolution: The chosen stationary and mobile phases do not provide adequate selectivity for the diastereomers. | For column chromatography, try different solvent systems or stationary phases (e.g., alumina). For more challenging separations, High-Performance Liquid Chromatography (HPLC) with a suitable column may be necessary. |
| Improper Column Packing: Voids or channels in the column packing can lead to band broadening and poor separation. | Ensure the column is packed uniformly. A slurry packing method is often preferred to minimize air bubbles. |
| Subtle Structural Differences: The diastereomers may have very similar polarities, making separation by conventional chromatography difficult. | Consider derivatization to introduce a group that exaggerates the structural differences, making separation easier. Chiral HPLC can also be effective for separating diastereomers. |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify a new, solid this compound derivative?
For a solid compound, recrystallization is often the most straightforward and scalable initial purification method.[1] If the compound is an oil or if recrystallization fails to yield a pure product, column chromatography is the next logical step.[1]
Q2: How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[2] For polar compounds like this compound derivatives, polar solvents such as acetonitrile, ethanol, or methanol, or mixtures with water, are often good starting points.[3][4]
Q3: My compound is very polar and remains at the baseline in my TLC even with 100% ethyl acetate. What should I do?
For highly polar compounds, you may need to use a more polar mobile phase. A common strategy for basic compounds is to use a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide (e.g., 90:10:1). Alternatively, reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/methanol or water/acetonitrile), can be very effective.[5]
Q4: When should I consider using protecting groups for purification?
If the high polarity of the amino and hydroxyl groups makes chromatographic purification difficult (e.g., severe streaking, insolubility in appropriate mobile phases), a protecting group strategy can be beneficial. Protecting the amine with a Boc (tert-butoxycarbonyl) group, for example, can significantly decrease the compound's polarity, making it more amenable to normal-phase chromatography.[1]
Q5: How can I confirm the purity of my final product?
Purity can be assessed by a combination of techniques. Thin-layer chromatography (TLC) in multiple solvent systems can indicate the presence of impurities. A sharp melting point is a good indicator of purity for crystalline solids. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. For chiral compounds, chiral HPLC is necessary to determine the enantiomeric excess (ee).
Quantitative Data
The following tables summarize typical data for the purification of this compound derivatives. Note that yields and purity are highly dependent on the specific derivative and the scale of the reaction.
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Recrystallization | >99% | 60-90% | Scalable, cost-effective, can yield highly pure crystalline material. | Not suitable for oils or amorphous solids; can have lower recovery. |
| Column Chromatography | 95-99% | 70-95% | Widely applicable to a range of polarities; good for separating mixtures. | Can be time-consuming and require large volumes of solvent; potential for compound degradation on silica. |
| Chiral HPLC | >99% ee | >90% | Excellent for separating enantiomers and diastereomers. | Typically used for analytical to semi-preparative scales; more expensive. |
Table 2: Example HPLC Conditions for Purity Analysis
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Chiral) |
| Column | C18, 5 µm, 4.6 x 150 mm | Chiralcel OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile | Hexane/Ethanol (93:7) |
| Gradient/Isocratic | Gradient: 5-95% B over 20 min | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 254 nm |
| Temperature | 25°C | 25°C |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
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Dissolution: In an Erlenmeyer flask, add the crude, solid this compound derivative. Add a minimal amount of a suitable hot solvent (e.g., acetonitrile) and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[4]
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[4]
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.[4]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[7]
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Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Column Chromatography
-
Column Preparation: Select a glass column appropriate for the amount of material to be purified. Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[8]
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Packing the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the solvent until the level is just above the sand layer at the top of the silica.[8]
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the sample solution to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column. Begin collecting fractions as the solvent flows through the column. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the desired product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
The following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree for the purification of this compound derivatives.
Caption: Experimental workflow for the synthesis and purification of a chiral this compound derivative.
Caption: Troubleshooting decision tree for the purification of this compound derivatives.
References
Managing elimination reactions of the pyrrolidinone core during synthesis
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to manage and mitigate common elimination reactions involving the pyrrolidinone core during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common undesired elimination or degradation reactions of the pyrrolidinone core during synthesis?
A1: The three most prevalent undesired reactions are:
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Dehydrogenation : This involves the loss of hydrogen from the pyrrolidinone ring to form a more unsaturated pyrrole or dihydropyrrole derivative. It is an oxidation process often promoted by certain catalysts and high temperatures.[1]
-
Ring-Opening (Hydrolysis) : This is the cleavage of the internal amide (lactam) bond. It typically occurs under strongly acidic or basic conditions, yielding a γ-aminobutyric acid derivative.[1][2]
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β-Elimination from Side Chains : This occurs when a substituent on the pyrrolidinone ring has a leaving group on the β-position relative to the ring's nitrogen or another activating group. This is common when trying to functionalize side chains, for example, during the mesylation or tosylation of a primary alcohol.[3]
Q2: What key factors influence the stability of the pyrrolidinone ring?
A2: The stability of the pyrrolidinone core is primarily influenced by several factors:
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pH : The lactam ring is susceptible to hydrolysis under both strongly acidic and basic conditions.[1]
-
Temperature : Higher temperatures can accelerate the rates of undesired side reactions, including dehydrogenation and ring-opening.[1]
-
Catalysts : The presence of certain transition metal catalysts, particularly those used for dehydrogenation like palladium, can promote the formation of pyrrole byproducts.[1]
-
Substituents : The nature and position of substituents on the pyrrolidinone ring can affect its electronic properties and steric environment, influencing its reactivity.
-
Base Strength : For side-chain eliminations, the strength and steric bulk of the base used are critical. Strong, non-hindered bases are more likely to promote elimination.[4][5][6]
Q3: Is protecting the pyrrolidinone nitrogen an effective strategy to prevent side reactions?
A3: Yes, protecting the pyrrolidinone nitrogen with a suitable group (e.g., Boc, Cbz) can be a highly effective strategy.[1] This modification can modulate the ring's reactivity and prevent unwanted side reactions at the nitrogen atom itself, such as over-alkylation. The choice of protecting group is crucial and must be based on its stability under the planned reaction conditions and the ease of its selective removal later in the synthetic sequence.[1]
Q4: How does Zaitsev's rule relate to elimination reactions on pyrrolidinone derivatives?
A4: Zaitsev's rule predicts that in an elimination reaction, the major product will be the more stable, more substituted alkene.[4][7] This is relevant when a side chain on the pyrrolidinone core undergoes elimination. However, the outcome can be influenced by the steric bulk of the base used. A large, sterically hindered base (like potassium tert-butoxide) may preferentially abstract a less hindered proton, leading to the less substituted "Hofmann" product.[6]
Troubleshooting Guides
Issue 1: Unwanted Formation of Pyrrole Byproducts (Dehydrogenation)
-
Symptoms : You observe the appearance of aromatic signals in your ¹H NMR spectrum, and mass spectrometry data indicates a product with a mass corresponding to the loss of two or four hydrogen atoms.[1] The reaction mixture may also discolor.[1]
-
Potential Causes :
-
Troubleshooting & Preventative Measures :
Caption: Troubleshooting workflow for dehydrogenation.
Issue 2: Ring-Opening of the Pyrrolidinone Core via Hydrolysis
-
Symptoms : Your product is significantly more polar than expected, potentially showing both carboxylic acid and amine signals in spectroscopic analysis. You may experience difficulty with extraction from aqueous layers during workup.
-
Potential Causes :
-
Troubleshooting & Preventative Measures :
Caption: Factors influencing pyrrolidinone ring hydrolysis.
Issue 3: β-Elimination from a Side Chain During Functionalization
-
Symptoms : During the activation of a side-chain alcohol (e.g., mesylation), you isolate a significant amount of an alkene byproduct in addition to, or instead of, the desired product.
-
Potential Causes :
-
Troubleshooting & Preventative Measures :
Caption: E2 elimination on a pyrrolidinone side chain.
Data Summaries
Table 1: Effect of Base and Temperature on β-Elimination During Mesylation
| Entry | Base | Temperature (°C) | Desired Product Yield (%) | Elimination Byproduct (%) |
| 1 | Triethylamine | 25 | 45 | 55 |
| 2 | Triethylamine | 0 | 70 | 30 |
| 3 | DIPEA | 25 | 85 | 15 |
| 4 | DIPEA | 0 | >95 | <5 |
*DIPEA = Diisopropylethylamine (a sterically hindered base)
Table 2: Comparison of Conditions for Preventing Dehydrogenation
| Entry | Catalyst (5 mol%) | Temperature (°C) | Reaction Time (h) | Pyrrole Byproduct (%) |
| 1 | Pd/C (10%) | 100 | 24 | 40 |
| 2 | Pd/C (10%) | 60 | 12 | 15 |
| 3 | Pd(OAc)₂ | 60 | 12 | <5 |
| 4 | None (Thermal) | 60 | 24 | Not Detected |
Experimental Protocols
Protocol 1: Minimizing β-Elimination during Mesylation of (S)-1-Boc-2-(hydroxymethyl)pyrrolidine
This protocol is designed to minimize the formation of the alkene elimination byproduct by using a sterically hindered base and low temperatures.[3]
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Preparation : Dissolve (S)-1-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirred solution.
-
Activation : Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring : Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
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Workup : Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.
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Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used immediately or purified by column chromatography.
Protocol 2: Boc Protection of the Pyrrolidinone Nitrogen
This protocol describes a standard procedure for protecting the nitrogen of a pyrrolidinone ring to prevent undesired side reactions at that position.
-
Preparation : Dissolve the starting pyrrolidinone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.2 M).
-
Reagent Addition : Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.
-
Catalyst Addition : Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Workup : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification : Redissolve the residue in a solvent like ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected pyrrolidinone, which can be further purified by column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. tmv.ac.in [tmv.ac.in]
Preventing dehydrogenation of pyrrolidines to pyrroles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired dehydrogenation of pyrrolidines to pyrroles during their experiments.
Troubleshooting Guides
Issue 1: Unexpected Formation of Pyrrole Byproducts
Symptoms:
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Appearance of aromatic signals in ¹H NMR spectra.
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Mass spectrometry data indicates a product with a mass corresponding to the loss of two or four hydrogen atoms.[1]
-
Discoloration of the reaction mixture (yellowing or browning).[2]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Preventative Measures | Rationale |
| Presence of Oxidizing Agents | • Avoid known stoichiometric oxidants like MnO₂, DDQ, and iodine-based reagents unless required for a different transformation.[3][4] • Be aware that even milder oxidants like o-benzoquinones can oxidize the α-C-H bond of pyrrolidines.[2] | These reagents are known to directly promote the dehydrogenation of pyrrolidines, particularly those substituted with electron-withdrawing groups.[3] |
| Exposure to Atmospheric Oxygen | • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.[1] For rigorous exclusion of oxygen, use a Schlenk line and perform several vacuum-backfill cycles.[5] • Deoxygenate Solvents: Sparge solvents with an inert gas (N₂ or Ar) prior to use.[2] | Molecular oxygen can act as an oxidant, leading to the formation of pyrrole byproducts, especially in the presence of catalysts or at elevated temperatures.[6] |
| Inappropriate Thermal Conditions | • Optimize Reaction Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable rate for the desired transformation.[1] • Control Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to minimize byproduct formation.[1] | High temperatures provide the activation energy for dehydrogenation, a thermodynamically uphill process at ambient conditions.[6] Prolonged heating increases the likelihood of this side reaction. |
| Presence of Unintended Catalysts | • Re-evaluate Catalyst Choice: If a transition metal catalyst (e.g., Pd, Pt, Ru, Cu, Ir) is necessary, consider that these are often used for intentional dehydrogenation.[1][7] If possible, use a metal-free alternative. • Purify Starting Materials: Ensure starting materials are free from trace metal impurities. | Many transition metals are highly effective catalysts for dehydrogenation. Even trace amounts can lead to the formation of pyrrole impurities.[1] |
| Photodegradation | • Protect from Light: Use amber glassware or wrap the reaction vessel in aluminum foil.[2] | Exposure to light, particularly UV, can induce photochemical degradation pathways leading to the formation of pyrroles and other byproducts.[2][8] |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning yellow/brown. Could this be due to pyrrolidine dehydrogenation?
A1: Yes, the formation of colored byproducts is a common indicator of pyrrolidine degradation, which can include oxidation and dehydrogenation to form pyrroles.[2] Pyrroles themselves can be sensitive to oxidative conditions and may polymerize, leading to discoloration.[3] It is recommended to immediately take measures to exclude oxygen and light and to analyze a sample for the presence of pyrrole-related impurities.
Q2: How do substituents on the pyrrolidine ring affect its stability?
A2: Pyrrolidines substituted with electron-withdrawing groups (e.g., carboxylic acid derivatives) are generally more susceptible to dehydrogenation by stoichiometric oxidants like MnO₂ and DDQ.[3] However, catalytic methods exist that can dehydrogenate pyrrolidines without such activating groups.[3] Therefore, all pyrrolidine-containing compounds should be handled with care to avoid oxidative conditions.
Q3: Can using an N-protecting group prevent dehydrogenation?
A3: Yes, protecting the pyrrolidine nitrogen can be an effective strategy. The choice of the protecting group is critical and depends on the subsequent reaction conditions.
-
Boc (tert-Butoxycarbonyl): This group can prevent oxidation at the α-position. In one study, Boc-protected pyrrolidines showed no product formation under specific oxidative conditions where N-Cbz-pyrrolidines reacted.[4] However, the Boc group is labile to strong acids.[9]
-
Cbz (Carbobenzyloxy): This group is more stable to a wider range of conditions than Boc but is typically removed by hydrogenolysis, which involves a metal catalyst (e.g., Pd/C). Care must be taken as these catalysts can also promote dehydrogenation at higher temperatures.
Protecting the nitrogen atom modulates the electronic properties and reactivity of the ring, often increasing its stability towards oxidation.[1]
Q4: What are the ideal general handling and storage conditions for pyrrolidine-containing compounds?
A4: To minimize degradation, pyrrolidines and their solutions should be:
-
Stored at low temperatures (2-8 °C, or frozen at -20 to -80 °C).[2]
-
Protected from light using amber vials or by wrapping containers in aluminum foil.[2]
-
Stored under an inert atmosphere (nitrogen or argon), especially for long-term storage or if the compound is known to be sensitive.[2]
Data Presentation
The following tables summarize data from studies on the intentional dehydrogenation of pyrrolidines. This information is presented here to highlight the conditions that researchers should avoid if they wish to prevent this side reaction.
Table 1: Influence of Catalyst and Temperature on Pyrrolidine Dehydrogenation
| Entry | Catalyst (mol%) | Temperature (°C) | Pyrrole Yield (%) | Reference |
| 1 | B(C₆F₅)₃ (20) | 120 | 34 | [3][10] |
| 2 | Iridium Pincer Complex | 150 | Not specified, but dehydrogenation occurs | [7] |
| 3 | Cu/TEMPO with O₂ | Not specified | Not specified, but dehydrogenation occurs | [3] |
This table illustrates that Lewis acids and transition metal complexes, particularly at elevated temperatures, can effectively catalyze dehydrogenation.
Table 2: Effect of Oxidants on Pyrrolidines with Electron-Withdrawing Groups
| Entry | Pyrrolidine Substrate | Oxidant | Pyrrole Formation | Reference |
| 1 | Pyrrolidine with carboxylic acid derivatives | MnO₂ | Yes | [3] |
| 2 | Pyrrolidine with carboxylic acid derivatives | DDQ | Yes | [3] |
This table highlights that strong stoichiometric oxidants can readily dehydrogenate pyrrolidines, especially when activated by electron-withdrawing groups.
Experimental Protocols
Protocol 1: General Procedure for Handling Pyrrolidines in a Reaction Sensitive to Oxidation
This protocol outlines best practices for performing a reaction on a pyrrolidine-containing substrate while minimizing the risk of dehydrogenation.
1. Glassware and Reagent Preparation:
- Dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator.
- Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, thermometer, and nitrogen inlet) and flame-dry under vacuum.
- Allow the apparatus to cool to room temperature under a positive pressure of inert gas (nitrogen or argon).[5]
- Deoxygenate all solvents by sparging with nitrogen or argon for at least 30 minutes prior to use.[2]
2. Reaction Setup:
- Add the pyrrolidine substrate and any solid reagents to the reaction flask under a positive flow of inert gas.
- Add the deoxygenated solvent via cannula or syringe.
- If heating is required, use an oil bath with a temperature controller to maintain the lowest effective temperature.[1]
- Wrap the entire apparatus in aluminum foil to protect it from light.[2]
3. Monitoring and Work-up:
- Monitor the reaction progress by TLC or LC-MS, taking aliquots via syringe under a positive pressure of inert gas.
- Upon completion, cool the reaction to room temperature.
- Quench the reaction (if necessary) with deoxygenated reagents.
- Perform the work-up and extractions as quickly as possible to minimize exposure to air.
4. Purification and Storage:
- Purify the product promptly after the work-up.
- If using column chromatography, consider using deoxygenated solvents. Some sensitive pyrroles may decompose on silica gel.[8]
- Store the purified product in an amber vial under an inert atmosphere at a low temperature.[2]
Visualizations
Caption: Troubleshooting workflow for pyrrole byproduct formation.
Caption: Decision-making for dehydrogenation prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Synthesis of Pyrrolidine-2,5-diyldimethanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of large-scale synthesis of Pyrrolidine-2,5-diyldimethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of the pyrrolidine ring structure often include derivatives of succinimide (pyrrolidine-2,5-diones) or glutamic acid.[1] For this compound, a typical precursor would be a diester derivative of pyrrolidine-2,5-dicarboxylic acid. The synthesis often involves the reduction of these carbonyl or ester functionalities.
Q2: What are the most critical reaction parameters to control for high yield?
A2: Key parameters to control include reaction temperature, choice of reducing agent, and moisture content. Low temperatures are often crucial to minimize side reactions such as over-reduction.[2] The purity of starting materials and solvents is also critical, as impurities can poison catalysts or interfere with the reaction.[2][3]
Q3: What are common side reactions that can lower the yield?
A3: Common side reactions include the formation of over-reduced byproducts and elimination products.[2] In reactions involving activating hydroxyl groups, alkene formation can compete with the desired substitution.[2] Incomplete reactions are also a frequent cause of low yields; therefore, it is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[2]
Q4: How can I effectively purify this compound at a large scale?
A4: Due to its polarity and the presence of two hydroxyl groups, this compound can be challenging to extract from aqueous workups.[2] Thorough extraction with a suitable organic solvent is necessary, and "salting out" the aqueous layer with brine can improve extraction efficiency.[2] For purification, vacuum distillation or column chromatography on silica gel are common methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the reduction of a diester precursor.
Issue 1: Low Yield in the Reduction Step
Question: My yield for the reduction of the pyrrolidine-2,5-dicarboxylate precursor is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in this step can often be attributed to several factors:
-
Incomplete Reaction: The reducing agent may not have been added in sufficient excess, or the reaction time might have been too short. It is crucial to monitor the reaction's progress using TLC until the starting material is fully consumed.[2]
-
Side Reactions: The formation of partially reduced intermediates or over-reduced byproducts can occur. Maintaining a low reaction temperature (e.g., 0 °C to room temperature) is critical to minimize these side reactions.[2]
-
Work-up Issues: The diol product is polar and may have some solubility in the aqueous layer during work-up. Ensure thorough extraction with an appropriate polar organic solvent and consider multiple extractions to maximize recovery.[2]
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase the excess of the reducing agent. Extend the reaction time and monitor closely with TLC. |
| Side reactions (over-reduction) | Maintain a low reaction temperature (0 °C to room temperature). | |
| Product loss during work-up | Perform multiple extractions with a suitable organic solvent. "Salt out" the aqueous layer with brine to decrease product solubility. | |
| Complex mixture of products | Non-selective reducing agent | Switch to a milder or more selective reducing agent. |
| Reaction temperature too high | Lower the reaction temperature to improve selectivity. | |
| Starting material remains | Insufficient reducing agent | Increase the stoichiometry of the reducing agent. |
| Deactivated reducing agent | Use fresh, high-purity reducing agent and ensure anhydrous reaction conditions. |
DOT Script for Troubleshooting Workflow
Caption: A workflow for diagnosing and resolving low yield issues.
Experimental Protocols
Protocol 1: Large-Scale Reduction of Diethyl 2-oxopyrrolidine-2,5-dicarboxylate
This protocol describes a hypothetical but representative procedure for the large-scale synthesis of this compound.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control, reflux condenser, and nitrogen inlet/outlet.
-
Diethyl 2-oxopyrrolidine-2,5-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Preparation: The 100 L reactor is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.
-
Charging the Reducing Agent: Anhydrous THF is charged to the reactor, followed by the slow, portion-wise addition of the reducing agent (e.g., LiAlH₄) while maintaining a low temperature (0-5 °C).
-
Addition of the Starting Material: The diethyl 2-oxopyrrolidine-2,5-dicarboxylate, dissolved in anhydrous THF, is added dropwise to the stirred suspension of the reducing agent. The internal temperature should be maintained below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC or HPLC.
-
Work-up and Isolation:
-
The reaction is carefully quenched by the slow, dropwise addition of water, followed by a sodium hydroxide solution, at a low temperature.
-
The resulting solids are filtered off, and the filter cake is washed with THF.
-
The filtrate is concentrated under reduced pressure.
-
The residue is then extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.
-
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product.
DOT Script for Synthetic Pathway
Caption: A general workflow for the synthesis of this compound.
References
Technical Support Center: Catalyst Poisoning in Reactions with Pyrrolidine Ligands
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst poisoning in reactions utilizing pyrrolidine-based ligands. Below you will find troubleshooting guides and frequently asked questions to help identify, mitigate, and resolve issues of catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of catalyst poisoning in my reaction?
A1: The most common signs of catalyst poisoning, also known as deactivation, include a noticeable decrease in the reaction rate or a complete halt before all starting material is consumed.[1] Other indicators are a loss of selectivity leading to the formation of undesired byproducts, and a change in the appearance of the reaction mixture, such as the formation of a precipitate or a color change.[2][3]
Q2: Can the pyrrolidine ligand or the reaction product itself be the source of poisoning?
A2: Yes, this is a common issue. The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons that can strongly coordinate to the active metal center of the catalyst.[4] This is a form of product inhibition or poisoning where the desired product competes with the reactant for access to the catalyst's active sites, thereby slowing down or stopping the reaction.[4]
Q3: What are common external poisons I should be aware of?
A3: Besides the pyrrolidine-based molecules, a variety of other substances can act as catalyst poisons. These include:
-
Sulfur compounds: Thiols, sulfides, and thiophenes are particularly potent poisons for many precious metal catalysts.[2]
-
Nitrogen compounds: Amines, pyridines, and other nitrogen-containing heterocycles can inhibit catalyst activity.[2]
-
Carbon monoxide (CO): CO can strongly adsorb to metal surfaces, blocking active sites.[2]
-
Heavy metals: Contaminants like lead, mercury, and arsenic can form stable, inactive complexes with the catalyst.[2]
-
Halides: Excess halide ions from starting materials or additives can interfere with the catalytic cycle.[2]
-
Water and Oxygen: In some catalytic systems, particularly those sensitive to oxidation or hydrolysis, water and oxygen can lead to deactivation.
Q4: Is it possible to regenerate a poisoned catalyst?
A4: Catalyst regeneration is often possible, but its success depends on the nature of the poison and the deactivation mechanism.[2] Reversible poisoning, caused by weakly adsorbed species, can sometimes be rectified by simple solvent washing.[2] Irreversible poisoning, resulting from strong chemical bonds between the poison and the catalyst, may necessitate more rigorous regeneration procedures like thermal or chemical treatments.[2][5] In some cases of severe and irreversible poisoning, catalyst replacement may be the only option.
Q5: How can I prevent catalyst poisoning from the start?
A5: Proactive prevention is the most effective strategy. Key preventative measures include:
-
Purification of Reactants and Solvents: Ensure all starting materials, solvents, and gases are of high purity and free from potential catalyst poisons. Techniques like distillation, recrystallization, and passing through activated carbon can be employed.[2][3]
-
Use of an Inert Atmosphere: For reactions sensitive to air or moisture, working under an inert atmosphere using a glovebox or Schlenk line techniques is crucial.
-
Optimize Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and catalyst loading can minimize side reactions that may produce catalyst poisons.
-
Catalyst Selection: Choose a catalyst known for its robustness and resistance to poisoning by the specific reactants and products in your system.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Potential Cause | Identification | Suggested Solution |
| Catalyst Poisoning | - Gradual or abrupt loss of activity.[3]- Elemental analysis of the spent catalyst reveals traces of sulfur, phosphorus, etc.[3] | - Purify all reactants, solvents, and gases.[3]- Use a guard bed to remove impurities from the feed stream. |
| Improper Catalyst Activation | - Inconsistent results between batches.[3] | - Strictly adhere to the recommended activation protocol for the specific catalyst. |
| Product Inhibition | - Reaction rate slows down significantly as product concentration increases. | - Consider using a higher catalyst loading.[1]- For continuous flow systems, optimize flow rates to minimize product accumulation at the catalyst surface. |
Issue 2: Low Enantioselectivity in Asymmetric Synthesis
| Potential Cause | Identification | Suggested Solution |
| Ligand Degradation | - Decreasing enantiomeric excess (ee) over time or with catalyst reuse.[3]- Analysis of the reaction mixture shows ligand decomposition products.[3] | - Optimize for milder reaction conditions (temperature, pressure).[3]- Select a more robust chiral ligand known for its stability.[3] |
| Presence of Racemizing Agents | - Inconsistent ee values.[3]- The ee of the isolated product decreases during workup or purification.[3] | - Ensure the workup procedure is neutral.[3]- Use high-purity reagents and solvents to avoid acidic or basic impurities.[3] |
| Incorrect Metal-to-Ligand Ratio | - Poor and irreproducible ee values.[3] | - Screen different metal-to-ligand ratios to find the optimal composition for high enantioselectivity.[3] |
Quantitative Data on Catalyst Deactivation
The following table provides an example of catalyst deactivation and the effect of pre-hydrogenation on the hydrogenation of 1-methylpyrrole using a 5% Rh/C catalyst. This data illustrates how product poisoning can lead to a decrease in conversion over multiple reuses and how a simple regeneration step can help recover activity.
| Run Number | Conversion without Pre-hydrogenation (%) | Conversion with Pre-hydrogenation (%) |
| 1 | 100 | 100 |
| 2 | 96 | 98 |
| 3 | 88 | 95 |
| 4 | 72 | 92 |
| 5 | 41 | 89 |
| 6 | 35 | 85 |
| Data adapted from a study on the hydrogenation of 1-methylpyrrole over a rhodium catalyst. The pre-hydrogenation step helps to remove the poisoning product from the catalyst surface.[6] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Solvent Washing
This protocol is suitable for cases of suspected reversible poisoning by weakly adsorbed species.
-
Catalyst Recovery: At the end of the reaction, carefully separate the catalyst from the reaction mixture by filtration under an inert atmosphere.
-
Solvent Selection: Choose a solvent that is effective at dissolving the suspected poisons (e.g., the reaction product) but does not dissolve or damage the catalyst.
-
Washing: Wash the recovered catalyst multiple times with the chosen solvent. Gentle agitation or sonication can improve the efficiency of the washing process.
-
Final Rinse: Perform a final rinse with a volatile solvent (e.g., dichloromethane or acetone) to facilitate drying.[2]
-
Drying: Dry the washed catalyst thoroughly under high vacuum before reuse.
Protocol 2: General Procedure for Catalyst Regeneration by Thermal Treatment
This method is intended for removing more strongly bound organic species or coke deposits and should be performed with caution.
-
Catalyst Preparation: After solvent washing and drying (Protocol 1), place the catalyst in a tube furnace or a suitable reactor.
-
Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual air.
-
Oxidative Treatment (for coking):
-
Reductive Treatment (to restore the active metal):
-
After the oxidative treatment, the metal may be in an oxidized state.
-
Heat the catalyst under a flow of hydrogen or a dilute hydrogen/inert gas mixture at a temperature typically in the range of 200-400 °C.[2]
-
-
Cooling: Cool the catalyst to room temperature under an inert atmosphere before reuse.
Visualizing Catalyst Deactivation and Troubleshooting
Caption: Common pathways for catalyst deactivation.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Caption: Decision-making process for catalyst regeneration.
References
Technical Support Center: Enhancing Enantioselectivity of Pyrrolidine-2,5-diyldimethanol Catalysts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the enantioselectivity of reactions catalyzed by Pyrrolidine-2,5-diyldimethanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of this compound in asymmetric catalysis?
A1: this compound is a C2-symmetric chiral scaffold. In organocatalysis, the pyrrolidine nitrogen acts as a nucleophile, reacting with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is the key reactive species that then adds to an electrophile (e.g., a nitroalkene in a Michael addition). The C2-symmetric diol backbone creates a well-defined chiral environment that directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.[1]
Q2: My enantiomeric excess (% ee) is significantly lower than expected. What is the first thing I should check?
A2: Before optimizing reaction conditions, it is crucial to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An inaccurate analytical method can give misleading % ee values. Ensure you have baseline separation of the two enantiomers (Resolution, Rs > 1.5) and that the detector response is linear for both.
Q3: Can small amounts of impurities affect the enantioselectivity?
A3: Yes, asymmetric reactions are often highly sensitive to trace impurities. Water or other protic impurities can interfere with the catalyst and disrupt the formation of the key enamine intermediate.[2] Ensure that all reagents and solvents are of high purity and are thoroughly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can the catalyst be recovered and reused?
A4: In many cases, organocatalysts can be recovered and reused. Recovery often involves an acidic workup to protonate the catalyst, making it soluble in the aqueous phase. After separation from the organic product layer, the aqueous layer can be basified and the catalyst re-extracted. However, catalyst degradation can occur, and reuse may lead to a decrease in enantioselectivity over multiple cycles.
Troubleshooting Guides
This section addresses specific issues encountered during experiments in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (% ee)
Q: I have confirmed my analytical method is accurate and my reagents are pure, but the enantioselectivity of my Michael addition is still low. What are the next steps?
A: Low enantioselectivity under these circumstances is typically due to suboptimal reaction conditions. The key parameters to investigate are temperature, solvent, and the presence of additives.
-
Temperature: Lowering the reaction temperature is often the most effective strategy to increase enantioselectivity.[2] A decrease in temperature enhances the energy difference between the diastereomeric transition states, favoring the formation of the major enantiomer. It is recommended to screen temperatures such as 0 °C, -20 °C, or even as low as -78 °C.[2]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state.[2] A systematic screening of solvents is advised. Non-polar solvents often provide better stereocontrol compared to polar ones.[2]
-
Additives/Co-catalysts: The addition of a weak Brønsted acid (e.g., benzoic acid) can facilitate catalyst turnover and has been shown to improve enantioselectivity in Michael additions.[2] In some cases, a controlled amount of water can be beneficial by facilitating proton transfer steps.[2]
Issue 2: Poor Yield and/or Slow Reaction Rate
Q: My reaction is very slow, and the yield is low, even after an extended period. How can I improve this without compromising enantioselectivity?
A: A slow reaction rate can be due to insufficient catalyst activity or a competing non-catalyzed background reaction.
-
Catalyst Loading: A low catalyst loading might be insufficient to drive the reaction efficiently, allowing for a non-enantioselective background reaction to occur.[2] Incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%) can improve the reaction rate and, in some cases, the enantioselectivity by outcompeting the background reaction.[2]
-
Substrate Structure: Organocatalysis can be highly sensitive to the steric and electronic properties of the substrates.[2] If you are developing a new reaction, it is advisable to first test your conditions with a known, reliable substrate combination to ensure the catalyst is active.
-
Catalyst Modification: The hydroxyl groups of this compound are often silylated (e.g., to form OTMS or OTBS ethers). These bulkier groups can enhance the steric hindrance around the catalytic site, which can lead to higher enantioselectivity and, in some cases, improved solubility and stability of the catalyst.
Issue 3: Inconsistent Results Between Batches
Q: I am getting variable enantioselectivity and yield when I repeat the reaction. What could be the cause of this inconsistency?
A: Inconsistent results often point to issues with the experimental setup or the purity and handling of the catalyst and reagents.
-
Atmosphere: If the reaction is sensitive to moisture or air, ensure a consistently inert atmosphere for each run.
-
Reagent Purity: Use reagents from the same batch if possible. If using new bottles of solvents or starting materials, re-purify or dry them as you did for the initial successful experiments.
-
Catalyst Integrity: The catalyst itself may degrade over time if not stored properly. Store the catalyst under an inert atmosphere, protected from light and moisture. If you suspect catalyst degradation, consider synthesizing a fresh batch.
Data Presentation
The following tables provide representative data on how reaction parameters can influence the outcome of a typical asymmetric reaction, such as the Michael addition of a ketone to a nitroalkene, catalyzed by a C2-symmetric pyrrolidine derivative.
Table 1: Effect of Solvent and Temperature on the Enantioselectivity of a Representative Michael Addition
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | 10 | Dichloromethane | 25 | 24 | 85 | 80:20 | 75 |
| 2 | 10 | Toluene | 25 | 24 | 88 | 85:15 | 82 |
| 3 | 10 | Hexane | 25 | 48 | 75 | 90:10 | 88 |
| 4 | 10 | Toluene | 0 | 48 | 82 | 92:8 | 91 |
| 5 | 10 | Toluene | -20 | 72 | 78 | 95:5 | 96 |
Data is representative and illustrates general trends observed for pyrrolidine-based organocatalysts.
Table 2: Effect of Additives on a Representative Michael Addition in Toluene at -20 °C
| Entry | Catalyst (mol%) | Additive (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | 10 | None | 72 | 78 | 95:5 | 96 |
| 2 | 10 | Benzoic Acid (10) | 60 | 85 | 96:4 | 97 |
| 3 | 10 | Acetic Acid (10) | 60 | 83 | 95:5 | 96 |
| 4 | 10 | Water (50) | 72 | 75 | 93:7 | 94 |
Data is representative and illustrates general trends observed for pyrrolidine-based organocatalysts.
Experimental Protocols
Protocol 1: Synthesis of (2R,5R)-Pyrrolidine-2,5-diyldimethanol
This protocol is based on the reduction of a derivative of L-pyroglutamic acid.
Materials:
-
L-pyroglutamic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Esterification: To a cooled (0 °C) solution of L-pyroglutamic acid in anhydrous methanol, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.
-
Reduction: Prepare a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and slowly add a solution of the methyl ester in anhydrous THF. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting solids and wash thoroughly with THF.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to afford pure (2R,5R)-Pyrrolidine-2,5-diyldimethanol.
Protocol 2: General Procedure for an Asymmetric Michael Addition
Materials:
-
(2R,5R)-Pyrrolidine-2,5-diyldimethanol (or its O-silylated derivative) (10 mol%)
-
Nitroalkene (1.0 mmol)
-
Ketone (e.g., cyclohexanone) (5.0 mmol, 5 equivalents)
-
Anhydrous solvent (e.g., Toluene) (2.0 mL)
-
Additive (e.g., Benzoic Acid) (10 mol%, optional)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean, dry, and inert-atmosphere-flushed reaction vial equipped with a magnetic stir bar, add the this compound catalyst (0.1 mmol) and the additive, if used.
-
Add the anhydrous solvent (2.0 mL) and stir for 5 minutes.
-
Add the ketone (5.0 mmol) to the solution.
-
Cool the mixture to the desired temperature (e.g., -20 °C) using a cryostat.
-
Add the nitroalkene (1.0 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at the target temperature, monitoring its progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-nitroketone.
-
Analyze the product's diastereomeric ratio (by ¹H NMR) and enantiomeric excess (by chiral HPLC).
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General experimental workflow for the asymmetric Michael addition.
Caption: Simplified enamine catalytic cycle.
References
Validation & Comparative
Determining Enantiomeric Excess in Pyrrolidine-2,5-diyldimethanol Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comparative overview of established analytical methods for determining the enantiomeric excess of Pyrrolidine-2,5-diyldimethanol, a versatile chiral building block. The following sections detail the principles, experimental protocols, and expected performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance indicators for the most common methods. Due to a lack of extensive publicly available data for this compound, the presented values are representative examples based on structurally similar chiral diols and pyrrolidine derivatives.
| Method | Chiral Selector/Reagent Example | Typical Retention Times (min) | Separation Factor (α) | Resolution (Rs) | Key Advantages |
| Chiral HPLC | Polysaccharide-based column (e.g., Chiralpak IA) | Enantiomer 1: 11.06Enantiomer 2: 13.51[1] | > 1.2[1] | > 1.5[1] | High resolution, robustness, and wide applicability.[2] |
| Chiral GC | Chirasil-L-Val capillary column | Varies with derivative | Not explicitly stated | Baseline separation | High efficiency and sensitivity, suitable for volatile derivatives. |
| Chiral NMR | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid) | Not Applicable | Not Applicable | Not Applicable | Rapid analysis time, no need for enantiomerically pure standards for ee determination.[3][4] |
| Chiral CE | Cationic β-cyclodextrin derivatives | Varies with conditions | Not explicitly stated | Baseline separation | Low sample and reagent consumption, high efficiency.[5] |
Experimental Workflows and Protocols
Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are the experimental workflows and protocols for the key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separation, offering high resolution and reliability.[2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Experimental Protocol:
-
Column Selection: A polysaccharide-based chiral stationary phase column, such as Chiralcel® or Chiralpak®, is a common choice for the separation of diols.[6]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. The ratio may need to be optimized, but a common starting point is 90:10 (v/v).[6]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared sample and monitor the chromatogram for the elution of the two enantiomers.
-
Calculation of Enantiomeric Excess (ee): Integrate the peak areas of the two enantiomers (Area₁ and Area₂). Calculate the ee using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[6]
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.
Experimental Protocol:
-
Derivatization: A two-step derivatization is often employed for amino alcohols. First, the amino group is acylated, for example, with heptafluorobutyric anhydride (HFBA). Subsequently, the hydroxyl groups are silylated using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). For cyclic secondary amino acids, derivatization with heptafluorobutyl chloroformate followed by amidation has been shown to be effective.[7][8]
-
GC-MS Conditions:
-
Column: A chiral capillary column, such as one coated with Chirasil-L-Val, is used.[7][8]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is typically used.
-
Temperature Program: An optimized temperature gradient is crucial for good separation. For example, starting at a low temperature and ramping up to a higher temperature.
-
Detection: Mass spectrometry (MS) is used for detection and identification of the diastereomeric derivatives.
-
-
Analysis: Inject the derivatized sample into the GC-MS system. The two diastereomeric derivatives will elute at different retention times.
-
Calculation of Enantiomeric Excess (ee): Integrate the peak areas of the two diastereomers and calculate the ee as described for HPLC.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for physical separation of the enantiomers. This is achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA), which results in distinguishable signals in the NMR spectrum.
References
- 1. kbfi.ee [kbfi.ee]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrolidine-2,5-diyldimethanol and Prolinol for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral auxiliaries, ligands, and catalysts, pyrrolidine-based structures are of paramount importance due to their conformational rigidity and the stereochemical information embedded within their scaffold. This guide provides a detailed comparative analysis of two key pyrrolidine-derived chiral building blocks: Pyrrolidine-2,5-diyldimethanol and Prolinol. While Prolinol is a well-established and widely utilized compound in asymmetric synthesis, this compound represents a C2-symmetric analogue with significant, albeit less explored, potential. This comparison aims to highlight their structural differences, synthetic accessibility, and established or potential applications in catalysis, supported by available data and experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of Prolinol is presented below. Due to the limited availability of experimental data for this compound in the public domain, a complete comparative table is not feasible at this time. However, basic identification information for this compound is provided.
Table 1: Physicochemical Properties of Prolinol and this compound
| Property | Prolinol (L-form) | This compound |
| IUPAC Name | (2S)-pyrrolidin-2-ylmethanol | This compound |
| CAS Number | 23356-96-9 | 5626-66-4 |
| Molecular Formula | C₅H₁₁NO | C₆H₁₃NO₂ |
| Molecular Weight | 101.15 g/mol | 131.17 g/mol |
| Appearance | Colorless to pale yellow liquid or solid | Data not readily available |
| Melting Point | 42-44 °C[1][2] | Data not readily available |
| Boiling Point | 74–76 °C at 2 mmHg[1][2][3] | Data not readily available |
| Density | 1.036 g/mL at 20 °C[1][2][3] | Data not readily available |
| Solubility | Fully miscible in water; soluble in chloroform[1][2]. | Data not readily available |
| Optical Rotation [α]D | +31° (c=1 in toluene)[1][2] | Data not readily available for enantiopure forms |
Synthesis and Structural Comparison
Both Prolinol and this compound are derived from amino acids, which serve as readily available chiral pool starting materials.
Prolinol is synthesized in a straightforward manner by the reduction of the carboxylic acid group of the amino acid proline. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate ether solvent.[3] The availability of both D- and L-proline makes both enantiomers of prolinol easily accessible.
Figure 1: Synthesis of Prolinol from Proline.
This compound can be synthesized from pyrrolidine-2,5-dicarboxylic acid or its corresponding diester. The reduction of both carboxylic acid or ester functionalities to the corresponding diol is also accomplished using a powerful reducing agent such as lithium aluminum hydride. The synthesis of the enantiopure dicarboxylic acid precursor is crucial for obtaining enantiomerically pure this compound.
Figure 2: Synthesis of this compound.
Structural Comparison:
The key structural difference lies in their symmetry and the number of functional groups. Prolinol is a C1-symmetric molecule with a single hydroxymethyl group at the C2 position. This structure makes it an excellent chiral auxiliary and a precursor for a wide range of chiral ligands and organocatalysts.
In contrast, this compound is a C2-symmetric diol, possessing two hydroxymethyl groups at the C2 and C5 positions. This C2 symmetry is a highly desirable feature in the design of chiral ligands for asymmetric catalysis, as it can reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivities.
Applications in Asymmetric Synthesis
Prolinol has a rich history of application in asymmetric synthesis.
-
Chiral Auxiliary: Prolinol can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[4]
-
Chiral Catalyst: Prolinol and its derivatives are widely used as organocatalysts in a variety of reactions, including aldol reactions, Michael additions, and Diels-Alder reactions.[5] They typically operate through the formation of enamine or iminium ion intermediates.
-
Chiral Ligand: Prolinol serves as a precursor for numerous chiral ligands used in metal-catalyzed asymmetric reactions.
This compound , while less studied, holds significant potential, primarily as a scaffold for C2-symmetric chiral ligands. The two hydroxyl groups can be readily modified to generate a diverse range of ligands, such as bis-ethers, bis-phosphines, or bis-oxazolines. Derivatives like (2R,5R)-bis(methoxymethyl)pyrrolidine have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc to aldehydes, achieving high yields and enantiomeric excesses. This suggests that the parent diol is a valuable precursor for creating effective C2-symmetric ligands.
References
- 1. Enantioselective additions of diethylzinc to aldehydes catalyzed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of C2-Symmetry: A Comparative Guide to Pyrrolidine-2,5-diyldimethanol as a Chiral Auxiliary
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences stereochemical outcomes. Among the plethora of options, Pyrrolidine-2,5-diyldimethanol and its derivatives have emerged as powerful tools, offering distinct advantages in the quest for enantiomerically pure compounds. This guide provides an objective comparison of their performance against other widely used chiral auxiliaries, supported by experimental data, to inform the selection of the optimal synthetic strategy.
At the heart of the efficacy of this compound derivatives lies their C2-symmetric scaffold. This structural feature provides a well-defined and rigid chiral environment, leading to high levels of stereocontrol in a variety of chemical transformations. The two stereogenic centers at the 2- and 5-positions of the pyrrolidine ring, coupled with the functional handles of the hydroxymethyl or substituted hydroxymethyl groups, create a predictable and effective platform for asymmetric induction.
Performance in Asymmetric Reactions: A Quantitative Comparison
The ultimate measure of a chiral auxiliary's utility is its performance in key bond-forming reactions. The following tables summarize the effectiveness of this compound derivatives in asymmetric alkylation and conjugate addition reactions, benchmarked against the performance of industry-standard auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultams.
Asymmetric Alkylation of Carboxamides
The alkylation of enolates derived from carboxamides is a fundamental method for the stereoselective formation of carbon-carbon bonds. C2-symmetric pyrrolidine auxiliaries have demonstrated exceptional performance in this arena.
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| (2R,5R)-bis(methoxymethyl)pyrrolidine | Methyl Iodide | >95% | 85% |
| (2R,5R)-bis(methoxymethyl)pyrrolidine | Benzyl Bromide | >95% | 90% |
| Evans' Oxazolidinone | Methyl Iodide | 90-99% | 80-95% |
| Evans' Oxazolidinone | Benzyl Bromide | 95-99% | 85-98% |
| Oppolzer's Camphorsultam | Methyl Iodide | 90-98% | 75-90% |
| Oppolzer's Camphorsultam | Benzyl Bromide | >98% | 80-95% |
Note: Data is compiled from various sources and reaction conditions may not be identical.
As the data suggests, (2R,5R)-bis(methoxymethyl)pyrrolidine consistently provides excellent diastereoselectivity, often exceeding 95% d.e., in the alkylation of the corresponding carboxamide enolates[1]. This high level of stereocontrol is a direct consequence of the rigid C2-symmetric framework, which effectively shields one face of the enolate from the incoming electrophile.
Asymmetric Conjugate Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another cornerstone of organic synthesis. Pyrrolidine-based chiral auxiliaries have been successfully employed to control the stereochemistry of this important reaction.
| Chiral Auxiliary | Nucleophile | Michael Acceptor | Diastereomeric Excess (d.e.) | Yield (%) |
| (2R,5R)-bis(methoxymethyl)pyrrolidine | Thioacetic Acid | Methacrylamide | >98% | High |
| Evans' Oxazolidinone | Organocuprate | Enone | 90-99% | 70-95% |
| Oppolzer's Camphorsultam | Grignard Reagent | N-enoyl sultam | >98% | 80-95% |
Note: Data is compiled from various sources and reaction conditions may not be identical.
In the conjugate addition of thioacetic acid to methacrylamides, the use of (2R,5R)-bis(methoxymethyl)pyrrolidine as a chiral auxiliary leads to addition products with excellent stereoselectivities and in good yields[2]. The high selectivity is attributed to the steric influence of the chiral auxiliary[2].
The Underlying Principles of Stereochemical Control
The high degree of stereocontrol exerted by this compound derivatives can be rationalized by considering the transition state of the reaction. The C2-symmetry of the auxiliary creates a highly organized and predictable chiral pocket around the reaction center.
Caption: Logical workflow of stereocontrol using a C2-symmetric pyrrolidine auxiliary.
The formation of a rigid, chelated transition state involving the metal counterion of the enolate and the oxygen atoms of the methoxymethyl groups on the auxiliary is believed to be key. This chelation, combined with the steric bulk of the auxiliary, effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered direction, thus leading to the formation of a single diastereomer.
Experimental Protocol: Asymmetric Michael Addition of Thiophenol to an N-Enoyl Pyrrolidine Derivative
The following protocol provides a representative example of the application of a this compound derivative in an asymmetric conjugate addition reaction.
Materials:
-
N-Crotonoyl-(2R,5R)-bis(methoxymethyl)pyrrolidine
-
Thiophenol
-
Titanium (IV) isopropoxide
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of N-crotonoyl-(2R,5R)-bis(methoxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add titanium (IV) isopropoxide (1.1 eq).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add thiophenol (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Michael adduct.
Caption: A streamlined workflow for the asymmetric Michael addition.
Conclusion
This compound and its derivatives stand out as highly effective chiral auxiliaries for a range of asymmetric transformations. Their C2-symmetric design provides a rigid and predictable chiral environment, consistently leading to high levels of stereocontrol in reactions such as alkylations and conjugate additions. While other auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams are undoubtedly powerful, the performance of C2-symmetric pyrrolidines, particularly in terms of diastereoselectivity, makes them a compelling choice for challenging synthetic targets. For researchers aiming for high stereochemical fidelity, the strategic implementation of this compound-based auxiliaries offers a significant advantage in the efficient construction of complex, enantiomerically pure molecules.
References
Validating Stereochemistry in Pyrrolidine-2,5-diyldimethanol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the synthesis and characterization of novel chemical entities. This guide provides a comparative overview of common experimental techniques for the validation of stereochemistry in products derived from the versatile chiral scaffold, Pyrrolidine-2,5-diyldimethanol. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation method.
This compound serves as a valuable chiral building block in asymmetric synthesis, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science. The stereochemical integrity of these products directly influences their biological activity and physical properties. Therefore, rigorous validation of the stereoisomeric purity is paramount. This guide compares the most frequently employed analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction.
Comparative Analysis of Stereochemical Validation Techniques
The choice of analytical method for stereochemical validation depends on several factors, including the nature of the sample, the required level of accuracy, and the availability of instrumentation. The following table summarizes the key performance indicators for the most common techniques.
| Technique | Principle of Separation/Differentiation | Typical Quantitative Data | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Retention time (tR), resolution factor (Rs), enantiomeric excess (% ee). | High sensitivity, excellent for determining enantiomeric purity, applicable to a wide range of compounds. | Requires method development for each new compound, may not provide absolute configuration directly. |
| NMR Spectroscopy | Diastereomeric differentiation through the use of chiral solvating or derivatizing agents, leading to distinct chemical shifts (Δδ). | Chemical shift difference between diastereomers, integration of signals for determining diastereomeric ratio. | Provides detailed structural information, can be used for both enantiomeric and diastereomeric purity. | Lower sensitivity compared to HPLC, may require derivatization which can be time-consuming, absolute configuration not directly determined. |
| Single-Crystal X-ray Diffraction | Diffraction pattern of X-rays by a single crystal, providing a three-dimensional map of electron density. | Atomic coordinates, bond lengths, bond angles, Flack parameter for absolute configuration. | Unambiguous determination of relative and absolute stereochemistry. | Requires a suitable single crystal of the compound, which can be challenging to obtain. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Objective: To separate and quantify the enantiomers of a this compound derivative.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For pyrrolidine derivatives, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomeric peaks with a reasonable analysis time. Additives like diethylamine (DEA) or trifluoroacetic acid (TFA) may be required for basic or acidic analytes, respectively.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent. Ensure the sample is filtered through a 0.45 µm filter before injection.
-
Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Data Interpretation: Identify the peaks corresponding to each enantiomer based on their retention times. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent
Objective: To determine the diastereomeric ratio of a this compound derivative after reaction with a chiral derivatizing agent.
Methodology:
-
Selection of Chiral Derivatizing Agent (CDA): Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is a common choice for compounds containing hydroxyl or amino groups.
-
Derivatization Reaction: React the this compound derivative with the CDA in an appropriate deuterated solvent (e.g., CDCl3) in an NMR tube. A coupling agent like dicyclohexylcarbodiimide (DCC) may be necessary. Ensure the reaction goes to completion.
-
NMR Acquisition: Acquire a high-resolution 1H NMR spectrum of the resulting diastereomeric mixture. Other nuclei like 19F or 13C can also be useful depending on the CDA used.
-
Spectral Analysis: Identify signals that are well-resolved for the two diastereomers. Protons close to the newly formed chiral center are most likely to show distinct chemical shifts.
-
Quantification: Integrate the well-resolved signals corresponding to each diastereomer. The diastereomeric ratio (d.r.) is determined from the ratio of the integrals.
Single-Crystal X-ray Diffraction
Objective: To unambiguously determine the absolute stereochemistry of a this compound derivative.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the structural model against the experimental data.
-
Determination of Absolute Configuration: For non-centrosymmetric space groups, the absolute configuration can be determined by analyzing anomalous dispersion effects. The Flack parameter is calculated; a value close to 0 indicates the correct absolute configuration has been assigned.
Visualization of Experimental Workflows
Caption: Comparative workflows for stereochemical validation.
Logical Relationships in Method Selection
The selection of a validation technique often follows a logical progression, starting with more routine methods and escalating to more definitive but resource-intensive techniques if required.
Caption: Decision tree for selecting a stereochemical validation method.
A Comparative Guide to the Catalytic Efficiency of Pyrrolidine-Based Ligands in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical step in the development of stereoselective synthetic routes. Pyrrolidine-based organocatalysts have emerged as a powerful and versatile class of catalysts for a wide range of asymmetric transformations. This guide provides a comparative analysis of the catalytic efficiency of various pyrrolidine-based ligands, supported by experimental data, to facilitate rational catalyst selection.
The pyrrolidine scaffold, most notably found in the amino acid L-proline, has proven to be a privileged structure in organocatalysis.[1] Its ability to form enamine intermediates with carbonyl compounds allows for a diverse range of stereoselective C-C bond-forming reactions, including aldol and Michael additions.[2][3] Modifications to the pyrrolidine ring, such as substitution at various positions, have led to the development of a vast library of ligands with tuned reactivity and selectivity.[1][4] This guide will focus on comparing the performance of several key classes of these catalysts.
Comparative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction and a common benchmark for evaluating the performance of new organocatalysts. The reaction between a ketone and an aldehyde, catalyzed by a pyrrolidine-based ligand, can produce syn or anti aldol products with high enantioselectivity.
Below is a comparison of various pyrrolidine-based catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. It is important to note that reaction conditions can significantly influence the outcome, and direct comparisons should be made with caution when data is compiled from different studies.[2]
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | None | DMSO | 24 | 95 | 5:95 | 96 |
| L-Prolinamide | None | DMSO | 48 | 85 | 10:90 | 88 |
| (S)-2-(Pyrrolidin-2-yl)ethan-1-amine | None | Water | 12 | 92 | 15:85 | 90 |
| Diarylprolinol silyl ether | None | Toluene | 2 | 99 | >99:1 | >99 |
Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction. Data compiled from multiple sources for illustrative purposes.[2]
Comparative Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another crucial C-C bond-forming reaction where pyrrolidine-based organocatalysts have demonstrated significant utility.[2] This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
The following table presents data on the performance of novel pyrrolidine-based organocatalysts in the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) |
| OC-1 | CH2Cl2 | rt | 7 | 99 | 78:22 | 68 |
| OC-2 | CH2Cl2 | rt | 7 | 98 | 75:25 | 69 |
| OC-3 | CH2Cl2 | rt | 7 | 95 | 70:30 | 68 |
| OC-4 | CH2Cl2 | rt | 7 | 98 | 76:24 | 68 |
| OC-4 (Optimized) | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
Table 2: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition. OC-1 to OC-4 represent novel synthesized pyrrolidine-based organocatalysts with bulky substituents.[5]
Experimental Protocols
Reproducible and comparable data is contingent on meticulously executed experimental protocols. Below is a generalized methodology for the evaluation of pyrrolidine-based catalysts in an asymmetric aldol reaction.
Materials:
-
Pyrrolidine-based catalyst (e.g., L-proline, 10 mol%)
-
Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol)
-
Ketone (e.g., cyclohexanone, 2.0 mmol)
-
Solvent (e.g., DMSO, 2.0 mL)
-
Standard laboratory glassware and stirring equipment
-
Analytical instrumentation (TLC, HPLC, NMR)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (2.0 mmol).
-
Dissolve the reactants in the chosen solvent (2.0 mL).
-
Add the pyrrolidine-based catalyst (0.1 mmol, 10 mol%) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product using NMR and chiral HPLC analysis.[6]
Catalytic Mechanism and Workflow
The catalytic cycle of proline and its derivatives in asymmetric reactions generally proceeds through an enamine intermediate. The pyrrolidine nitrogen acts as a nucleophile, forming an iminium ion with the carbonyl group of the ketone or aldehyde, which then tautomerizes to the enamine. This enamine then reacts with the electrophile, and subsequent hydrolysis regenerates the catalyst and yields the product.
A systematic workflow is essential for the effective comparison of different catalysts. This involves parallel experimentation under identical conditions to ensure that any observed differences in performance can be attributed to the catalyst itself.
Conclusion
The choice of a pyrrolidine-based ligand can have a profound impact on the outcome of an asymmetric transformation. While L-proline remains a robust and cost-effective catalyst, its derivatives, such as diarylprolinol silyl ethers and other substituted pyrrolidines, can offer significantly improved performance in terms of yield, diastereoselectivity, and enantioselectivity. The optimization of reaction conditions, including solvent and temperature, is also a critical factor in achieving high catalytic efficiency.[2][5] This guide provides a framework for the rational selection of pyrrolidine-based catalysts, supported by comparative data and standardized protocols, to aid researchers in the development of efficient and highly stereoselective synthetic methodologies.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Chiral HPLC Methods for Separating Pyrrolidine Enantiomers
For researchers and professionals in drug development and chemical analysis, the separation of enantiomers of pyrrolidine derivatives is a critical task. The therapeutic activity of such compounds can be highly stereospecific, making robust and efficient chiral separation methods essential. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for this purpose. This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to aid in the selection and optimization of separation strategies for pyrrolidine derivatives.
Performance Comparison of Chiral HPLC Methods
The successful separation of pyrrolidine enantiomers is highly dependent on the choice of the chiral stationary phase and the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of compounds, including pyrrolidine derivatives.[1][2] The following table summarizes quantitative data from studies on the separation of different pyrrolidine derivatives, offering a clear comparison of method performance.
| Pyrrolidine Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'1) | Retention Factor (k'2) | Separation Factor (α) | Resolution (Rs) | Reference |
| 5-Anilino-pyrrolidin-2-one | Lux Cellulose-2 | CO2/Methanol (85:15, v/v) | 2.05 | 2.50 | 1.22 | 1.50 | [3] |
| 5-(Benzylamino)pyrrolidin-2-one | Lux Cellulose-2 | CO2/Methanol (85:15, v/v) | 2.25 | 2.92 | 1.30 | 2.06 | [3] |
| N'-(5-Oxopyrrolidin-2-yl)benzohydrazide | Lux Cellulose-2 | CO2/Methanol (85:15, v/v) | 4.88 | 7.02 | 1.44 | 3.59 | [3] |
| 5-(Benzyloxy)pyrrolidin-2-one | Lux Cellulose-2 | CO2/Methanol (90:10, v/v) | 2.53 | 3.23 | 1.28 | 2.19 | [3] |
| 2-(Aminomethyl)-1-ethylpyrrolidine (derivatized) | Chiralcel OD-H | n-Hexane/Ethanol (98:2, v/v) + 0.2% TEA | - | - | - | >1.5 (baseline) | [4] |
| 4-Substituted-pyrrolidin-2-ones | Chiralcel OJ | n-Hexane/Alcohol | - | - | - | up to 7.50 | [1] |
Data for derivatized 2-(Aminomethyl)-1-ethylpyrrolidine and 4-Substituted-pyrrolidin-2-ones did not specify individual retention factors but reported successful baseline separation and high-resolution factors, respectively.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for the chiral separation of pyrrolidine derivatives.
Method 1: Supercritical Fluid Chromatography (SFC) for Pyrrolidinone Derivatives[3][5]
-
Instrumentation: A supercritical fluid chromatography system equipped with a UV detector.
-
Column: Lux Cellulose-2 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of supercritical CO2 and Methanol. The percentage of methanol is optimized for each compound, typically ranging from 7.5% to 15%.[3]
-
Flow Rate: 2.0 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Backpressure: 150 bar.[3]
-
Detection: UV at 210 nm.
-
Sample Preparation: The racemic pyrrolidine derivatives are dissolved in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm filter before injection.
Method 2: Normal-Phase HPLC for Derivatized Pyrrolidine Derivatives[4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralcel OD-H (250 mm x 4.6 mm).[4]
-
Mobile Phase: A mixture of n-hexane and ethanol (98:2, v/v) containing 0.2% triethylamine (TEA).[4] The TEA is added to improve peak shape and reduce tailing for basic compounds.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection: UV at 254 nm.[4]
-
Derivatization (Pre-column): The pyrrolidine derivative (e.g., 2-(aminomethyl)-1-ethylpyrrolidine) is reacted with a chiral derivatizing agent such as 4-nitrobenzoic acid to form diastereomers that are more easily separated on a chiral column.[4]
Visualizing the Method Development Workflow
The process of developing a chiral HPLC method is systematic. The following diagram illustrates a typical workflow for the logical progression of method development for separating pyrrolidine enantiomers.
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Transition States of Pyrrolidine-Based Organocatalysts: A Computational Comparison
A detailed analysis of computational studies on the transition states of pyrrolidine-based catalysts, including the workhorse L-proline and its substituted derivatives, offers valuable insights for researchers, scientists, and drug development professionals. While direct computational data on the transition states of pyrrolidine-2,5-diyldimethanol as an organocatalyst remains limited in publicly available literature, a comparative guide based on structurally related and widely studied catalysts can illuminate the key factors governing their reactivity and stereoselectivity.
This guide synthesizes findings from significant computational studies, primarily focusing on the aldol reaction as a benchmark for comparing the performance of various pyrrolidine-based organocatalysts. By examining the calculated activation energies and the geometries of the transition states, we can better understand the subtle yet crucial influences of catalyst structure on reaction outcomes.
Comparative Analysis of Catalyst Performance
The efficacy of a catalyst is intrinsically linked to the energy barrier of the rate-determining transition state. Lower activation energies correspond to faster reaction rates. The following table summarizes the computed activation enthalpies for the aldol reaction between benzaldehyde and acetone, catalyzed by L-proline and other pyrrolidine derivatives, as determined by density functional theory (DFT) calculations.
| Catalyst | Transition State | Relative Activation Enthalpy (kcal/mol) | Predicted Enantiomeric Excess (% ee) |
| L-Proline | anti-re | 0.0 | 69 |
| anti-si | 1.1 | ||
| Azetidine-2-carboxylic acid | anti-re | -2.0 | 68 |
| anti-si | -0.9 | ||
| (2S,4R)-4-Hydroxyproline | anti-re | 0.2 | 75 |
| anti-si | 1.4 | ||
| (2S,4S)-4-Fluoroproline | anti-re | 0.4 | 60 |
| anti-si | 1.2 |
Data sourced from computational studies on proline-catalyzed aldol reactions. The anti-re and anti-si labels refer to the facial selectivity of the aldehyde addition to the enamine intermediate.
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of proline and its derivatives in the aldol reaction proceeds through the formation of an enamine intermediate. The catalyst is then regenerated after the carbon-carbon bond formation and hydrolysis. Understanding this cycle is fundamental to interpreting the computational data on transition states.
Figure 1. A generalized catalytic cycle for the pyrrolidine-catalyzed aldol reaction.
Transition State Geometries: The Key to Stereoselectivity
The stereochemical outcome of the reaction is determined in the transition state. The orientation of the reactants and the catalyst at this critical point dictates which enantiomer of the product is preferentially formed. Computational models, such as the Zimmerman-Traxler model for aldol reactions, propose a chair-like six-membered ring transition state.[1]
Figure 2. Key interactions in the proposed transition state for a proline-catalyzed aldol reaction.
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). A common methodology is outlined below:
-
Computational Method: DFT calculations are typically performed using a functional such as B3LYP.
-
Basis Set: A Pople-style basis set, for instance, 6-31G(d), is commonly used for geometry optimizations and frequency calculations.
-
Solvation Model: To simulate the reaction environment, a continuum solvation model like the Polarizable Continuum Model (PCM) is often applied, with a solvent such as dimethyl sulfoxide (DMSO) or chloroform.
-
Transition State Verification: True transition states are confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are performed to ensure the transition state connects the correct reactants and products.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate activation and reaction energies.
The Role of C2-Symmetry: A Qualitative Perspective
In the context of pyrrolidine-based catalysts, 2,5-disubstitution can lock the five-membered ring into a specific conformation, reducing the number of possible competing transition states and thereby enhancing stereocontrol. The hydroxyl groups in this compound could potentially engage in additional hydrogen bonding interactions within the transition state, further stabilizing the favored pathway.
Future Directions
The presented data underscores the power of computational chemistry in catalyst design and optimization. A dedicated computational study on the transition states of reactions catalyzed by this compound would be a valuable contribution to the field. Such research would provide quantitative insights into its catalytic performance and allow for a direct comparison with established catalysts like L-proline. This could pave the way for the rational design of even more efficient and selective C2-symmetric organocatalysts for a wide range of chemical transformations.
References
A Comparative Guide to the Efficacy of Pyrrolidine-2,5-diyldimethanol and Its Derivatives as Chiral Diols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary or ligand is paramount to achieving high stereoselectivity. Among the diverse array of chiral molecules, C2-symmetric diols have established themselves as a cornerstone of stereoselective transformations. This guide provides a comparative analysis of the efficacy of Pyrrolidine-2,5-diyldimethanol and its derivatives against other well-established chiral diols, supported by available experimental data.
This compound, a C2-symmetric chiral diol, presents a structurally rigid framework that is advantageous for creating a well-defined chiral environment in a variety of chemical reactions. Its derivatives have been explored as effective chiral auxiliaries, particularly in asymmetric alkylation reactions.
Performance in Asymmetric Alkylation of Carboxamides
Derivatives of this compound have demonstrated exceptional performance as chiral auxiliaries in the asymmetric alkylation of carboxyamide enolates. Specifically, trans-2,5-bis(methoxymethyl)pyrrolidine has been shown to induce high levels of stereoselectivity, consistently achieving diastereomeric excesses (d.e.) of over 95%.[1][2] This high degree of stereocontrol underscores the efficacy of the pyrrolidine scaffold in directing the approach of electrophiles.
While direct head-to-head comparative data with other classes of chiral diols in the same reaction is limited in the readily available literature, the consistently high diastereoselectivity achieved with the pyrrolidine derivative suggests it is a highly competitive chiral auxiliary for this transformation.
Table 1: Asymmetric Alkylation of Carboxamides using a this compound Derivative
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| trans-2,5-bis(methoxymethyl)pyrrolidine | Various Alkyl Halides | Good | >95 |
Data sourced from Kawanami, Y., et al. (1984).[1][2]
Comparison with Other Chiral Diols in Different Reactions
To provide a broader context for the performance of chiral diols, the following table summarizes the efficacy of other commonly used chiral diols, such as TADDOL and BINOL derivatives, in the asymmetric addition of diethylzinc to benzaldehyde. This reaction is a standard benchmark for evaluating the effectiveness of new chiral ligands.
Table 2: Performance of Various Chiral Diols in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Chiral Diol | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| TADDOL derivative | Moderate | Moderate |
| BINOL derivative | High (up to 90%) | High (up to 98%) |
| Ephedrine-derived Ionic Liquid | Good | High (up to 91%) |
Data compiled from various sources.[3][4][5]
It is important to note that the performance of a chiral diol is highly dependent on the specific reaction, substrate, and reaction conditions. While the pyrrolidine derivative shows excellent results in asymmetric alkylation, other diols like BINOL are exceptionally effective in reactions such as the diethylzinc addition to aldehydes.
Experimental Protocols
Asymmetric Alkylation of a Carboxamide using trans-2,5-bis(methoxymethyl)pyrrolidine as a Chiral Auxiliary
This protocol is a generalized representation based on the work of Kawanami, et al.[1][2]
1. Amide Formation:
-
The starting carboxylic acid is converted to the corresponding carboxamide by reaction with trans-2,5-bis(methoxymethyl)pyrrolidine. This is typically achieved by first converting the carboxylic acid to its acid chloride, followed by reaction with the chiral pyrrolidine derivative in the presence of a base.
2. Enolate Formation:
-
The chiral carboxamide is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (typically -78 °C).
-
A strong base, such as lithium diisopropylamide (LDA), is added dropwise to deprotonate the α-carbon, forming the chiral lithium enolate.
3. Alkylation:
-
The desired alkylating agent (e.g., an alkyl halide) is added to the enolate solution at low temperature.
-
The reaction is stirred for a specified period to allow for the diastereoselective alkylation to occur.
4. Work-up and Cleavage:
-
The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride).
-
The product is extracted into an organic solvent.
-
The chiral auxiliary can be cleaved from the alkylated product, for instance by hydrolysis, to yield the desired chiral carboxylic acid derivative and allow for the recovery of the pyrrolidine auxiliary.
Visualization of Reaction Workflow
The following diagram illustrates a typical workflow for an asymmetric synthesis utilizing a chiral auxiliary.
References
Navigating the Maze of Catalyst Recyclability: A Comparative Guide to Pyrrolidine-2,5-diyldimethanol-Based Catalysts
For researchers, scientists, and drug development professionals, the quest for efficient, sustainable, and recyclable catalysts is a paramount objective in modern organic synthesis. Among the diverse array of organocatalysts, those derived from the chiral scaffold of pyrrolidine have demonstrated significant promise. This guide provides a comparative assessment of the recyclability of catalysts based on Pyrrolidine-2,5-diyldimethanol, offering insights into their performance against alternative proline-derived catalysts, supported by experimental data and detailed protocols.
The core advantage of a recyclable catalyst lies in its ability to be recovered and reused over multiple reaction cycles without a significant loss of activity or selectivity. This not only reduces the overall cost of a synthetic process but also minimizes chemical waste, aligning with the principles of green chemistry. This compound, a C2-symmetric diol, offers a versatile platform for the development of chiral catalysts. Its two hydroxyl groups provide convenient handles for immobilization onto solid supports, a key strategy for enhancing recyclability.
Performance Comparison of Recyclable Pyrrolidine-Based Catalysts
The recyclability of a catalyst is intrinsically linked to the method of its immobilization. Common strategies include attachment to polymers, silica, or magnetic nanoparticles. The choice of support material and the linking strategy can significantly impact the catalyst's performance and stability over repeated uses.
Below is a comparative summary of the performance of various immobilized pyrrolidine-based catalysts, including those structurally related to this compound, in asymmetric reactions.
| Catalyst System | Support | Reaction Type | No. of Cycles | Final Yield (%) | Final Enantioselectivity (% ee) | Reference |
| Polymer-Supported Prolinamide | Polystyrene | Aldol Reaction | 10 | >95 | >98 | |
| Silica-Grafted Proline Derivative | Silica Gel | Michael Addition | 5 | ~90 | ~92 | [1] |
| Pyrrolidine-based Microporous Organic Polymer (POP) | Microporous Polymer | Nitrone Formation | 7 | 80-90 | N/A | |
| Ionic Liquid-Supported Chiral Pyrrolidine | Ionic Liquid | Diels-Alder Reaction | 6 | 63 | 79 | [2] |
Note: Data for a catalyst specifically derived from this compound with comprehensive recycling data was not explicitly available in the reviewed literature. The table presents data for structurally similar and commonly used recyclable proline/pyrrolidine-based catalysts to provide a relevant comparison.
The data indicates that polymer- and silica-supported catalysts often exhibit high stability and can be reused for a significant number of cycles with minimal loss in performance. Microporous organic polymers also show promise, offering a high number of reuses with good yields. Ionic liquid-supported systems, while offering a different approach to catalyst recovery, may show a more noticeable decrease in efficiency over successive cycles.[2]
Experimental Protocols for Catalyst Recycling
The ability to efficiently recover the catalyst is crucial for its practical application. The following are generalized experimental protocols for the recycling of polymer- and silica-supported catalysts.
Protocol 1: Recycling of a Polymer-Supported Catalyst
-
Reaction Quenching: Upon completion of the reaction (monitored by TLC or HPLC), quench the reaction by adding an appropriate solvent (e.g., saturated aqueous NH4Cl).
-
Filtration: Filter the reaction mixture through a sintered glass funnel to separate the solid-supported catalyst from the liquid phase containing the product.
-
Washing: Wash the recovered catalyst sequentially with the reaction solvent and then with a more polar solvent (e.g., methanol) to remove any adsorbed product and byproducts.
-
Drying: Dry the catalyst under vacuum for several hours until a constant weight is achieved.
-
Reuse: The dried catalyst can then be used in a subsequent reaction cycle. The amount of reactants for the next cycle should be adjusted based on the recovered weight of the catalyst.
Protocol 2: Recycling of a Silica-Supported Catalyst
-
Centrifugation/Filtration: After the reaction is complete, the solid silica-supported catalyst can be separated from the reaction mixture by centrifugation followed by decantation of the supernatant, or by filtration.
-
Solvent Washing: The recovered silica-supported catalyst is then washed multiple times with the reaction solvent to remove the product and any unreacted starting materials. A final wash with a volatile solvent like diethyl ether can facilitate drying.
-
Drying: The catalyst is dried under high vacuum to remove all traces of solvent.
-
Reactivation (if necessary): In some cases, a mild heating step under vacuum may be necessary to reactivate the catalyst by removing any strongly adsorbed species.
-
Next Cycle: The reactivated catalyst is then ready for the next reaction cycle.
Visualizing the Catalytic Process
To better understand the mechanism of action of these catalysts, it is helpful to visualize the catalytic cycle and the overall experimental workflow for assessing recyclability.
Caption: Generalized catalytic cycle for a proline-catalyzed aldol reaction.
The diagram above illustrates the key intermediates in a typical proline-catalyzed aldol reaction, a common application for pyrrolidine-based catalysts. The cycle begins with the formation of an iminium ion, followed by deprotonation to an enamine, which then attacks the aldehyde. Hydrolysis of the resulting complex releases the product and regenerates the catalyst.
Caption: Experimental workflow for assessing catalyst recyclability.
This workflow outlines the key steps involved in evaluating the recyclability of a heterogeneous catalyst. After each cycle, the catalyst is separated, washed, and dried before being used in a subsequent reaction. Analysis of the product at each stage provides crucial data on the catalyst's stability and performance over time.
Conclusion
The immobilization of this compound-based catalysts onto solid supports presents a viable strategy for enhancing their recyclability, a critical factor for their adoption in large-scale and industrial applications. While direct, comprehensive recycling data for this specific catalyst remains an area for further investigation, the performance of structurally related immobilized proline and pyrrolidine catalysts provides a strong indication of their potential. Polymer and silica supports, in particular, have demonstrated the ability to maintain high catalytic activity and selectivity over multiple reaction cycles. The choice of immobilization strategy and the development of robust recycling protocols are key to unlocking the full potential of these promising organocatalysts in sustainable chemical synthesis. Further research focusing on the synthesis and detailed recycling studies of catalysts derived directly from this compound is warranted to fully assess their industrial applicability.
References
Comparative Guide to the Structure-Activity Relationship of Pyrrolidine-2,5-diyldimethanol Derivatives as Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] A particularly interesting, though less extensively explored, class of these compounds is the pyrrolidine-2,5-diyldimethanol derivatives. Their polyhydroxylated structure makes them mimics of natural monosaccharides, positioning them as promising candidates for the inhibition of carbohydrate-processing enzymes, such as glycosidases.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives and their close analogs, with a focus on their potent glycosidase inhibitory activity.
Given the limited number of comprehensive SAR studies on a homologous series of this compound derivatives, this guide will also incorporate data from closely related 2,5-disubstituted polyhydroxylated pyrrolidines. This approach will provide a broader context for understanding the key structural features that govern their biological activity.
Quantitative Data Summary
The inhibitory activities of this compound derivatives and their analogs against various glycosidases are summarized below. The data highlights the importance of stereochemistry and the nature of substituents at the C2 and C5 positions.
| Compound ID | Structure | Target Enzyme | IC₅₀ / Kᵢ (µM) | Inhibition Type |
| DMDP | (2R,5R)-bis(hydroxymethyl)-3(R),4(R)-dihydroxypyrrolidine | β-Glucosidase (Agrobacterium sp.) | Potent inhibitor (nanomolar range for lipophilic derivatives)[4] | - |
| 1 | (2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diol | α-Mannosidase | Good inhibitor[5] | Competitive |
| ent-12a | (2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diol | β-Glucosidase (almonds) | 13-40 | Competitive |
| ent-12b | (2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol | β-Glucosidase (almonds) | 13-40 | Competitive |
| 12g | (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-L-Fucosidase (bovine epididymis) | 6.5 | Competitive |
| α-Galactosidase (bovine liver) | 5 | Mixed | ||
| α-Mannosidase (jack bean) | 102 | Mixed |
Experimental Protocols
Synthesis of (2R,5R)-bis(hydroxymethyl)-3(R),4(R)-dihydroxypyrrolidine (DMDP)
A reported synthesis of this core scaffold starts from D-mannitol. The key steps involve the formation of a protected diol, introduction of the nitrogen atom via an azido group, and subsequent cyclization and deprotection to yield the final polyhydroxylated pyrrolidine.[3]
General α-Glucosidase Inhibition Assay
This protocol is a generalized procedure based on common methods for assessing α-glucosidase inhibition.[6][7][8][9][10][11]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (pyrrolidine derivatives)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution for stopping the reaction
-
96-well microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Dissolve the test compounds and acarbose in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add a solution of the test compound or control.
-
Add the α-glucosidase solution to each well and incubate for a predefined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).
-
-
Stopping the Reaction and Measurement:
-
Stop the enzymatic reaction by adding Na₂CO₃ solution to each well.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Abssample / Abscontrol)] x 100
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Mechanism of competitive α-glucosidase inhibition.
Caption: Workflow for α-Glucosidase inhibition assay.
Structure-Activity Relationship Insights
The available data, though not from a single homologous series, allows for the deduction of several key SAR points for polyhydroxylated pyrrolidine derivatives as glycosidase inhibitors:
-
Polyhydroxylation is Crucial: The presence of multiple hydroxyl groups is fundamental for activity, as they mimic the stereochemistry of the natural carbohydrate substrates of glycosidases. The specific configuration of these hydroxyls dictates the selectivity towards different types of glycosidases.[3][5]
-
Stereochemistry at C2 and C5: The stereochemistry of the substituents at the 2 and 5 positions of the pyrrolidine ring is a critical determinant of inhibitory potency. For instance, derivatives with a (2R, 5R) configuration have shown potent glycosidase inhibitory activity.
-
Nature of C2 and C5 Substituents: While the core scaffold often contains hydroxymethyl groups, modifications at these positions can significantly impact activity. The introduction of lipophilic aliphatic or aromatic amides at the C1 position of 2,5-dideoxy-2,5-imino-D-mannitol (a close analog) led to potent β-glucosidase inhibitors in the nanomolar range.[4] This suggests that extending the substituents at the 2 and 5 positions with lipophilic moieties could be a promising strategy for enhancing potency.
-
Nitrogen Atom's Role: The basicity of the pyrrolidine nitrogen is thought to be important for interacting with acidic residues in the active site of glycosidases, mimicking the protonation state of the transition state during glycosidic bond cleavage.
Conclusion
This compound derivatives and their polyhydroxylated analogs represent a promising class of glycosidase inhibitors. Their structural and stereochemical similarity to natural sugars allows them to effectively compete for the active site of these enzymes. The key determinants of their inhibitory activity are the stereoconfiguration of the hydroxyl groups and the nature of the substituents at the C2 and C5 positions. While comprehensive SAR studies on a unified series of these compounds are still needed, the existing data strongly supports the potential of this scaffold in the development of novel therapeutics for diseases involving carbohydrate metabolism, such as diabetes.[8][10][12] Future research should focus on the systematic derivatization of the this compound core to explore the impact of various functional groups on potency and selectivity against a wider range of glycosidases.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel, lipophilic derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are powerful beta-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 10. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are Glycosidase inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Pyrrolidine-2,5-diyldimethanol: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Pyrrolidine-2,5-diyldimethanol based on general laboratory safety principles and information on related chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Immediate Safety and Hazard Information
This compound should be handled as a hazardous chemical. While specific hazard data is limited, the structural components—a pyrrolidine ring and amino alcohol functional groups—suggest potential hazards. Pyrrolidine is classified as a flammable, corrosive, and harmful substance.[1][2][3] Amino alcohols can also exhibit corrosive properties.[4] Therefore, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through a licensed hazardous waste management service.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Incompatible materials should be kept separate to avoid dangerous reactions.[6][8]
2. Container Selection and Labeling:
-
Use a designated, leak-proof container made of a material compatible with this compound. The original container is often a suitable choice if it is in good condition.[9]
-
The container must be securely sealed.[6]
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. Do not use abbreviations or chemical formulas.[6][8]
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area near the point of generation.[7]
-
Ensure the storage area is away from heat, sparks, and open flames, as related pyrrolidine compounds are flammable.[1][2]
-
Store in a cool, dry place.[2]
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[7]
-
Provide them with accurate information about the waste, as indicated on the label.
5. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect the contaminated absorbent material into a sealed, appropriately labeled container for disposal as hazardous waste.
-
For larger spills, evacuate the area and immediately contact your institution's EHS department.
Hazard Profile of Structurally Related Compounds
| Hazard Classification | Data for Pyrrolidine (CAS: 123-75-1) |
| Flammability | Highly flammable liquid and vapor.[2][3] |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns.[2][3] |
| Eye Damage/Irritation | Causes serious eye damage.[2][3] |
Experimental Protocols
There are no standard experimental protocols for the in-lab treatment or neutralization of this compound for disposal. Chemical treatment of hazardous waste without proper licensing and procedures is generally not recommended and may be illegal. The standard and safest protocol is collection and removal by a certified hazardous waste contractor.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. benchchem.com [benchchem.com]
- 9. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for Pyrrolidine-2,5-diyldimethanol
Disclaimer: This document provides essential safety and logistical information for handling Pyrrolidine-2,5-diyldimethanol based on available data. A complete Safety Data Sheet (SDS) for this specific compound was not found. The following guidance is based on the known hazard classifications and general laboratory safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Hazard Profile and Immediate Safety Precautions
This compound (CAS No. 5626-66-4) is a chemical that requires careful handling due to its potential health effects. The primary known hazards associated with this compound are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled. [1]
-
H335: May cause respiratory irritation. [1]
Immediate precautionary measures include avoiding the creation of dust or aerosols, preventing contact with skin and eyes, and ensuring adequate ventilation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing. | To prevent eye irritation from dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A standard laboratory coat is required. | To prevent skin irritation upon contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with an appropriate organic vapor cartridge should be used. | To prevent respiratory tract irritation from inhalation. |
| Hand Protection | Wear appropriate chemical-resistant gloves. | To prevent direct contact with the skin. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will ensure a safe laboratory environment.
3.1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Before starting, clear the work area of any unnecessary items to prevent contamination.
3.2. Step-by-Step Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: If handling a solid, carefully weigh the required amount in the fume hood to minimize dust generation. Use a spatula for transfers.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
During Reaction: Keep the reaction vessel covered to the extent possible to minimize the release of any vapors or aerosols.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and cleaning agent.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid this compound and any contaminated materials (e.g., weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container.
4.2. Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| CAS Number | 5626-66-4 |
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
No specific occupational exposure limits have been established for this compound.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
